molecular formula C13H13N3O4 B1145384 Hydroxy lenalidomide CAS No. 1421593-78-3

Hydroxy lenalidomide

Numéro de catalogue: B1145384
Numéro CAS: 1421593-78-3
Poids moléculaire: 275.26 g/mol
Clé InChI: XHIRLGUOUTXTHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxy lenalidomide is a metabolite of the thalidomide analog and anticancer agent lenalidomide.>

Propriétés

IUPAC Name

3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5,14H2,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIRLGUOUTXTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421593-78-3
Record name 5-Hydroxy-lenalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXY-LENALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB9TF67ZH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxy Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-hydroxy lenalidomide (B1683929), a primary metabolite of the immunomodulatory drug lenalidomide. It details a proposed synthetic pathway, comprehensive characterization methodologies, and the biological context of its parent compound.

Introduction

Lenalidomide is a potent thalidomide (B1683933) analogue used in the treatment of multiple myeloma and other hematologic malignancies.[1] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the degradation of specific protein substrates.[2] In humans, lenalidomide is minimally metabolized, with over 82% of an oral dose excreted unchanged in the urine within 24 hours.[3][4] The primary metabolites, including 5-hydroxy lenalidomide and N-acetyl-lenalidomide, each account for less than 5% of the parent drug levels in circulation and are not considered to significantly contribute to its therapeutic activity.[4][5][6]

Despite its minor role, the synthesis and characterization of 5-hydroxy lenalidomide are crucial for comprehensive pharmacokinetic studies, metabolite profiling, and reference standard generation in drug development. This guide outlines the necessary technical procedures to achieve this.

Proposed Synthesis of 5-Hydroxy Lenalidomide

While 5-hydroxy lenalidomide is primarily formed in vivo via hydroxylation, a de novo chemical synthesis is required for producing a reference standard.[4] The following is a proposed synthetic route adapted from established methods for lenalidomide synthesis.[7][8] The strategy involves introducing a protected hydroxyl group (e.g., methoxy) on the initial building block, which is deprotected in the final step.

Proposed Synthetic Pathway:

  • Radical Bromination: Methyl 2-methyl-5-methoxy-3-nitrobenzoate undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to yield methyl 2-(bromomethyl)-5-methoxy-3-nitrobenzoate.

  • Condensation/Cyclization: The resulting brominated intermediate is condensed with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base (e.g., triethylamine) to form the nitro-precursor, 3-(7-methoxy-4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

  • Nitro Group Reduction: The nitro group is reduced to a primary amine via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, yielding 3-(4-amino-7-methoxy-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

  • Demethylation: The final step involves the cleavage of the methyl ether to yield the free hydroxyl group, affording 5-hydroxy lenalidomide. This can be achieved using reagents such as boron tribromide (BBr₃).

G start Methyl 2-methyl-5-methoxy -3-nitrobenzoate reagent1 NBS, AIBN start->reagent1 step1 Methyl 2-(bromomethyl)-5-methoxy -3-nitrobenzoate reagent2 3-Aminopiperidine-2,6-dione HCl, Et3N step1->reagent2 step2 3-(7-methoxy-4-nitro-1-oxo- isoindolin-2-yl)piperidine-2,6-dione reagent3 H₂, Pd/C step2->reagent3 step3 3-(4-amino-7-methoxy-1-oxo- isoindolin-2-yl)piperidine-2,6-dione reagent4 BBr₃ step3->reagent4 end_product 5-Hydroxy Lenalidomide reagent1->step1 1. Bromination reagent2->step2 2. Condensation reagent3->step3 3. Reduction reagent4->end_product 4. Demethylation G cluster_id Identity Confirmation cluster_purity Purity & Quantification start Synthesized 5-Hydroxy Lenalidomide nmr NMR (¹H, ¹³C) start->nmr Structure ms LC-MS/MS start->ms Structure ftir FT-IR start->ftir Structure hplc RP-HPLC start->hplc Purity qnmr qNMR start->qnmr Purity result Characterized Reference Standard G cluster_complex CRL4-CRBN E3 Ligase Complex crl4 CRL4 ubi_node Ubiquitination crl4->ubi_node catalyzes crbn Cereblon (CRBN) ikzf1 Ikaros (IKZF1) Aiolos (IKZF3) crbn->ikzf1 recruits len Lenalidomide ikzf1->ubi_node proteasome Proteasomal Degradation ubi_node->proteasome leads to effect Myeloma Cell Apoptosis proteasome->effect results in

References

An In-Depth Technical Guide to the Mechanism of Action of Lenalidomide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Lenalidomide (B1683929) is a pivotal immunomodulatory drug (IMiD) with significant therapeutic efficacy in multiple myeloma (MM) and other hematological malignancies.[1][2] Its mechanism of action is novel, functioning as a "molecular glue" that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] Upon binding to CRBN, lenalidomide induces the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6][7] This targeted degradation leads to both direct anti-tumor effects and potent immunomodulatory activity. While lenalidomide is minimally metabolized, its primary hydroxylated metabolite, 5-hydroxy-lenalidomide, accounts for less than 5% of the circulating drug and is not considered to significantly contribute to its therapeutic effects.[8][9][10][11][12] This guide provides a detailed examination of the core mechanism of lenalidomide, quantitative pharmacological data, and key experimental protocols for its study.

Core Mechanism of Action: A Molecular Glue for the CRL4-CRBN E3 Ligase

The central mechanism of lenalidomide involves the hijacking and reprogramming of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, for which Cereblon (CRBN) serves as the substrate receptor.[3][13][14]

  • The CRL4-CRBN Complex: This multi-protein complex is a key component of the ubiquitin-proteasome system. It consists of Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), Regulator of Cullins 1 (ROC1/RBX1), and the substrate receptor CRBN.[13][15] In its native state, this complex tags specific proteins for degradation.

  • Lenalidomide Binding: Lenalidomide binds directly to a specific pocket on the CRBN protein.[3][16] This binding event does not inhibit the ligase but instead allosterically modifies the substrate-binding surface of CRBN.

  • Neosubstrate Recruitment: The lenalidomide-CRBN complex presents a new interface that has a high affinity for proteins not normally recognized by CRBN. These newly targeted proteins are referred to as "neosubstrates." For lenalidomide, the most critical neosubstrates are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][5][7][17]

  • Ubiquitination and Degradation: The recruitment of IKZF1 and IKZF3 to the CRL4-CRBN complex brings them into close proximity with the E2 ubiquitin-conjugating enzyme. This facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the neosubstrates.[4][5][18] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein.[3]

Hydroxy_Lenalidomide_Mechanism cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Myeloma Multiple Myeloma Cell cluster_TCell T-Cell CUL4 CUL4 DDB1 DDB1 ROC1 ROC1 CRBN CRBN IKZF1_IKZF3 IKZF1 / IKZF3 (Neosubstrates) CRBN->IKZF1_IKZF3 Recruits Lenalidomide Lenalidomide Lenalidomide->CRBN Binds to Proteasome 26S Proteasome IKZF1_IKZF3->Proteasome Targeted for Degradation Ub Ubiquitin Ub->IKZF1_IKZF3 Ubiquitination Degraded_IKZF Degraded IKZF1/3 IRF4_MYC IRF4 / c-MYC Downregulation Apoptosis Apoptosis & Inhibition of Proliferation IRF4_MYC->Apoptosis Leads to IL2 IL-2 Gene De-repression T_Cell_Activation T-Cell Activation & NK Cell Cytotoxicity IL2->T_Cell_Activation Results in Degraded_IKZF->IRF4_MYC Causes Degraded_IKZF->IL2 Causes

Figure 1: Core signaling pathway of Lenalidomide action.

Downstream Consequences of Neosubstrate Degradation

The degradation of IKZF1 and IKZF3 has pleiotropic effects, underpinning both the direct anti-cancer and immunomodulatory activities of lenalidomide.

  • Anti-Neoplastic Effects: In multiple myeloma cells, IKZF1 and IKZF3 are critical transcription factors that sustain the expression of Interferon Regulatory Factor 4 (IRF4) and subsequently c-MYC, both of which are essential for myeloma cell survival.[5][15] Lenalidomide-induced degradation of IKZF1/3 leads to the downregulation of IRF4 and c-MYC, resulting in cell cycle arrest and apoptosis of the malignant cells.[15]

  • Immunomodulatory Effects: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[5][17] Their degradation removes this repression, leading to increased IL-2 production.[5] This, in turn, co-stimulates T-cell proliferation and enhances the cytotoxic activity of Natural Killer (NK) cells.[8][16] Lenalidomide also inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 from peripheral blood mononuclear cells.[8][16]

  • Activity in del(5q) Myelodysplastic Syndrome (MDS): In the context of del(5q) MDS, lenalidomide also induces the degradation of an additional neosubstrate, Casein Kinase 1A1 (CK1α).[3][19][20] Cells in this syndrome are haploinsufficient for the gene encoding CK1α, making them particularly sensitive to its further reduction, which leads to selective cell death.[3][19][20]

Quantitative Data Summary

Table 1: Pharmacokinetics of Lenalidomide in Healthy Subjects

This table summarizes key pharmacokinetic parameters following a single oral dose of lenalidomide.

ParameterValueReference(s)
Time to Max. Concentration (Tmax) 0.5 - 6.0 hours[8]
Oral Bioavailability >90%[10]
Elimination Half-Life (t1/2) ~3 hours[8][10][12]
Plasma Protein Binding ~30%[8]
Metabolism Minimal; <5% as 5-hydroxy-lenalidomide and N-acetyl-lenalidomide[8][9][10][12]
Primary Route of Elimination Renal (~90% as unchanged drug in urine)[8][9][12]
Dose Proportionality Linear pharmacokinetics observed between 5-400 mg[21]
Table 2: Relative Potency of Immunomodulatory Drugs (IMiDs)

The IMiDs exhibit differential potency in their biological effects, which correlates with their binding affinity for CRBN.

DrugRelative PotencyReference(s)
Pomalidomide (B1683931) Most Potent[16][][23]
Lenalidomide Intermediate Potency[16][23]
Thalidomide Least Potent[16][23]

Key Experimental Protocols

Protocol 1: Cereblon Binding Assay

This protocol describes a competitive displacement assay to measure the binding of a compound to CRBN, often using a NanoBRET™ (Bioluminescence Resonance Energy Transfer) format.

Principle: A NanoLuc®-CRBN fusion protein (energy donor) and a fluorescently labeled lenalidomide tracer (energy acceptor) are expressed in or added to cells. When in close proximity, BRET occurs. A test compound that binds to CRBN will displace the tracer, leading to a loss of BRET signal.

Cereblon_Binding_Workflow A 1. Cell Preparation Seed HEK293 cells expressing NanoLuc-CRBN fusion protein B 2. Compound Addition Add serial dilutions of test compound (e.g., Hydroxy Lenalidomide) A->B C 3. Tracer Addition Add fluorescently labeled lenalidomide tracer B->C D 4. Incubation Incubate for 2 hours at 37°C C->D E 5. Signal Detection Add substrate and measure luminescence at donor (460nm) and acceptor (618nm) wavelengths D->E F 6. Data Analysis Calculate BRET ratio and plot against compound concentration to determine IC50 E->F

Figure 2: Workflow for a NanoBRET Cereblon binding assay.

Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing a NanoLuc®-CRBN fusion construct into a 384-well white assay plate at a density of 2 x 10⁵ cells/mL.[24] Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the diluted compounds to the appropriate wells.[25]

  • Tracer and Substrate Addition: Prepare a working solution of the fluorescent tracer and Nano-Glo® substrate. Add this solution to all wells.[25]

  • Incubation: Incubate the plate for 2 hours at 37°C, protected from light.[25]

  • Measurement: Read the plate on a luminometer capable of measuring donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.[25]

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[25]

Protocol 2: Cell-Based (In Vivo) Ubiquitination Assay

This protocol is designed to detect the ubiquitination of a target protein (e.g., IKZF1) in cells following drug treatment.

Principle: Cells are treated with the compound of interest and a proteasome inhibitor to allow ubiquitinated proteins to accumulate. The target protein is then immunoprecipitated, and the captured material is analyzed by Western blot for the presence of ubiquitin.

Ubiquitination_Workflow A 1. Cell Treatment Treat cells (e.g., MM.1S) with Lenalidomide and a proteasome inhibitor (e.g., MG132) B 2. Cell Lysis Lyse cells in denaturing RIPA buffer containing deubiquitinase inhibitors (e.g., NEM) A->B C 3. Immunoprecipitation (IP) Incubate cell lysate with an antibody against the target protein (e.g., anti-IKZF1) B->C D 4. Protein Capture Add Protein A/G beads to pull down the antibody-protein complex C->D E 5. Wash and Elute Wash beads to remove non-specific binders and elute captured proteins D->E F 6. Western Blot Separate eluted proteins by SDS-PAGE and probe with an anti-ubiquitin antibody E->F

References

An In-depth Technical Guide to the Structure-Activity Relationship of Hydroxy Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide (B1683929), a cornerstone in the treatment of multiple myeloma and other hematological malignancies, exerts its therapeutic effects through a novel mechanism involving the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This interaction leads to the targeted degradation of specific neosubstrates, primarily the Ikaros family zinc finger transcription factors IKZF1 and IKZF3. While lenalidomide undergoes metabolism to several forms, the 5-hydroxy lenalidomide metabolite has garnered interest regarding its contribution to the parent drug's activity profile. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 5-hydroxy lenalidomide, synthesizing available data and outlining experimental protocols for its further investigation.

A critical review of the existing literature indicates that the introduction of a hydroxyl group at the 5-position of the isoindolinone ring of lenalidomide likely attenuates its primary biological activities. Although direct quantitative comparisons of Cereblon binding, IKZF1/3 degradation, and anti-proliferative effects are not extensively available in the public domain, in vitro pharmacological assays suggest that 5-hydroxy lenalidomide does not significantly contribute to the overall therapeutic efficacy of lenalidomide.[1] However, recent metabolomic studies have intriguingly detected 5-hydroxy lenalidomide exclusively in the urine of multiple myeloma patients who responded effectively to lenalidomide treatment, suggesting a potential role as a biomarker of drug response. This guide presents the inferred SAR, summarizes the known quantitative data for lenalidomide as a benchmark, and provides detailed experimental methodologies to facilitate direct comparative studies.

Introduction to Lenalidomide and its Mechanism of Action

Lenalidomide is an immunomodulatory agent with potent anti-neoplastic properties.[2] Its mechanism of action is centered on its ability to act as a "molecular glue" between the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, and specific substrate proteins.[3] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of these "neosubstrates."[4] The primary therapeutic targets in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] The degradation of IKZF1 and IKZF3 leads to the inhibition of myeloma cell proliferation and apoptosis.[4]

In humans, lenalidomide is metabolized to a limited extent, with the major circulating component being the unchanged parent drug. Two identified metabolites are 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, each constituting less than 5% of the parent drug levels in circulation.[2] This guide focuses on the structure-activity relationship of the 5-hydroxy metabolite.

Structure-Activity Relationship (SAR) of 5-Hydroxy Lenalidomide

The addition of a hydroxyl group to the 5-position of the isoindolinone ring of lenalidomide represents a significant structural modification that appears to negatively impact its biological activity.

Key Inferences on the SAR of the 5-Hydroxy Moiety:

  • Reduced Cereblon Binding: The isoindolinone ring of lenalidomide is crucial for its interaction with the Cereblon binding pocket. It is plausible that the introduction of a polar hydroxyl group at the 5-position may introduce steric hindrance or unfavorable electronic interactions within the binding site, thereby reducing the affinity of the molecule for Cereblon.

  • Impaired Neosubstrate Degradation: As a direct consequence of potentially reduced Cereblon binding, the ability of 5-hydroxy lenalidomide to induce the degradation of IKZF1 and IKZF3 is expected to be diminished. The formation of the ternary complex (Cereblon - molecular glue - neosubstrate) is a prerequisite for ubiquitination and subsequent degradation.

  • Decreased Anti-proliferative Activity: The anti-proliferative effects of lenalidomide in multiple myeloma are directly linked to the degradation of IKZF1 and IKZF3. Therefore, a reduction in neosubstrate degradation capacity would translate to a decrease in anti-cancer potency.

While direct quantitative data is scarce, a review of the clinical pharmacokinetics of lenalidomide states that neither 5-hydroxy-lenalidomide nor N-acetyl-lenalidomide is expected to contribute to the therapeutic activity of lenalidomide based on in vitro pharmacological assays.[1] This statement strongly supports the inferred negative impact of the 5-hydroxy modification on the drug's efficacy.

Conversely, a 2024 study identified 5-hydroxy-lenalidomide only in the urine of multiple myeloma patients who showed an effective response to lenalidomide treatment, while it was absent in non-responders. This finding suggests a potential role for this metabolite as a biomarker of lenalidomide efficacy, although the underlying mechanism for this correlation is not yet understood and requires further investigation.

Quantitative Data

To facilitate a comparative analysis, this section summarizes the available quantitative data for lenalidomide. The corresponding data for 5-hydroxy lenalidomide are largely unavailable in the public domain and represent a critical knowledge gap.

Table 1: Cereblon Binding Affinity

CompoundAssay TypeSystemIC50 (µM)Reference
Lenalidomide TR-FRETRecombinant human CRBN2.694[6]
Affinity Bead CompetitionU266 cell extracts~2[7]
5-Hydroxy Lenalidomide Not Publicly Available---

Table 2: IKZF1/3 Degradation

CompoundTargetCell LineDC50 (µM)Reference
Lenalidomide IKZF1/3Not specifiedNot specified[4][5]
5-Hydroxy Lenalidomide Not Publicly Available---

Table 3: Anti-proliferative Activity in Multiple Myeloma Cell Lines

CompoundCell LineIC50 (µM)Reference
Lenalidomide NCI-H9293.28[8]
MM.1S1.60[8]
RPMI-82268.12[8]
U266Not specified-
OPM-20.15 - 7[9]
5-Hydroxy Lenalidomide Not Publicly Available--

Signaling Pathways and Experimental Workflows

Lenalidomide's Mechanism of Action

Lenalidomide_Mechanism_of_Action cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase CRBN Cereblon (CRBN) CUL4 Cullin 4 CRBN->CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 Lenalidomide Lenalidomide Lenalidomide->CRBN IKZF1_3 IKZF1/IKZF3 (Neosubstrates) IKZF1_3->CRBN Recruited Proteasome Proteasome IKZF1_3->Proteasome Targeted to Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Degraded_IKZF1_3 Degraded IKZF1/IKZF3 Proteasome->Degraded_IKZF1_3 Degradation Cell_Effects Anti-proliferative Effects Apoptosis Degraded_IKZF1_3->Cell_Effects

Caption: Lenalidomide binds to Cereblon, inducing the ubiquitination and proteasomal degradation of IKZF1/3.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Start Synthesis Synthesis of 5-Hydroxy Lenalidomide Start->Synthesis CRBN_Binding Cereblon Binding Assay (e.g., TR-FRET) Synthesis->CRBN_Binding IKZF_Degradation IKZF1/3 Degradation Assay (Western Blot) Synthesis->IKZF_Degradation Cell_Proliferation Anti-proliferative Assay (MTT Assay) Synthesis->Cell_Proliferation Data_Analysis Data Analysis and SAR Determination CRBN_Binding->Data_Analysis IKZF_Degradation->Data_Analysis Cell_Proliferation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the synthesis and comparative biological evaluation of 5-hydroxy lenalidomide.

Experimental Protocols

The following are representative protocols that can be adapted for a direct comparative evaluation of lenalidomide and 5-hydroxy lenalidomide.

Proposed Synthesis of 5-Hydroxy Lenalidomide

Scheme 1: Proposed Synthesis of 5-Hydroxy Lenalidomide

  • Starting Material: 2-bromo-5-hydroxy-methylbenzoate.

  • Nitration: Introduction of a nitro group at the position ortho to the methyl group.

  • Bromination: Radical bromination of the methyl group to yield the corresponding bromomethyl derivative.

  • Coupling: Reaction of the bromomethyl intermediate with 3-aminopiperidine-2,6-dione (B110489) to form the isoindolinone ring system.

  • Reduction: Reduction of the nitro group to an amino group to yield 5-hydroxy lenalidomide.

Detailed experimental conditions would need to be optimized for each step.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of a compound to Cereblon by competing with a known fluorescently labeled ligand.

Materials:

  • Recombinant human Cereblon (CRBN) protein

  • Fluorescently labeled CRBN ligand (e.g., a thalidomide-based tracer)

  • TR-FRET compatible microplates (e.g., 384-well, low-volume, white)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds (Lenalidomide and 5-Hydroxy Lenalidomide)

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the microplate, add the test compounds.

  • Add the recombinant CRBN protein to each well.

  • Add the fluorescently labeled CRBN ligand to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two different wavelengths (donor and acceptor).

  • Calculate the TR-FRET ratio and plot the results against the concentration of the test compound to determine the IC50 value.

IKZF1/3 Degradation Assay (Western Blot)

This assay quantifies the degradation of IKZF1 and IKZF3 proteins in cells treated with the test compounds.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S, NCI-H929)

  • Cell culture medium and supplements

  • Test compounds (Lenalidomide and 5-Hydroxy Lenalidomide)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the multiple myeloma cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against IKZF1, IKZF3, and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.

Anti-proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Multiple myeloma cell line

  • Cell culture medium and supplements

  • Test compounds (Lenalidomide and 5-Hydroxy Lenalidomide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the multiple myeloma cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

The available evidence, though indirect, strongly suggests that the addition of a hydroxyl group at the 5-position of the isoindolinone ring of lenalidomide is detrimental to its primary biological activities. This is likely due to a reduction in binding affinity for Cereblon, which in turn would impair the subsequent degradation of the key neosubstrates IKZF1 and IKZF3, leading to a loss of anti-proliferative efficacy. However, the recent finding of 5-hydroxy lenalidomide in responding patients introduces an interesting avenue for further research into its potential role as a biomarker.

To definitively elucidate the structure-activity relationship of 5-hydroxy lenalidomide, direct comparative studies are essential. The experimental protocols provided in this guide offer a framework for conducting such investigations. A thorough understanding of the SAR of lenalidomide and its metabolites is crucial for the rational design of next-generation immunomodulatory drugs with improved potency, selectivity, and metabolic stability.

References

An In-Depth Technical Guide to the In Vitro Metabolism of Lenalidomide to 5-Hydroxy-Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), an immunomodulatory agent widely used in the treatment of multiple myeloma and other hematologic malignancies, exhibits a pharmacokinetic profile characterized by minimal metabolism and predominant renal excretion of the unchanged drug.[1][2] This technical guide provides a comprehensive overview of the in vitro metabolism of lenalidomide, with a specific focus on the formation of its minor metabolite, 5-hydroxy-lenalidomide. Contrary to typical drug metabolism pathways, the conversion of lenalidomide is not mediated by cytochrome P450 (CYP) enzymes.[3][4] Instead, it undergoes slow, non-enzymatic hydrolysis.[4][5] This document details the current understanding of this metabolic process, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction: The Metabolic Profile of Lenalidomide

In vitro and in vivo studies have consistently demonstrated that lenalidomide has a low propensity for metabolism.[3] Incubations with human liver microsomes, recombinant CYP isozymes, and human hepatocytes have not resulted in significant Phase I or Phase II metabolism.[1][3] Consequently, lenalidomide is not considered a substrate, inhibitor, or inducer of the CYP enzyme system, indicating a low potential for clinically relevant drug-drug interactions through these pathways.[3]

The primary route of elimination for lenalidomide is renal excretion, with approximately 82% of an oral dose being excreted as the unchanged drug in urine within 24 hours.[2][5] Despite its metabolic stability, two minor metabolites have been identified in plasma and excreta: 5-hydroxy-lenalidomide and N-acetyl-lenalidomide.[5] These metabolites are formed in very small quantities, each accounting for less than 5% of the parent drug levels in circulation.[6][7]

Formation of 5-Hydroxy-Lenalidomide: A Non-Enzymatic Process

The generation of 5-hydroxy-lenalidomide is attributed to "trivial hydroxylation" and "slow non-enzymatic hydrolysis".[2][4][5] This process involves the hydrolytic cleavage of the glutarimide (B196013) ring of the lenalidomide molecule.[4] In vitro studies have shown that lenalidomide undergoes hydrolysis in human plasma, exhibiting a half-life of approximately 8 hours.[1][4] This non-enzymatic degradation pathway underscores the unique metabolic profile of lenalidomide, distinguishing it from many other small molecule drugs that are primarily cleared through enzymatic processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the metabolism and disposition of lenalidomide.

Table 1: In Vivo Metabolic Profile of Lenalidomide

AnalyteRelative Abundance in PlasmaRelative Abundance in Urine (% of dose)
Unchanged Lenalidomide~92% of circulating radioactivity~82%
5-Hydroxy-Lenalidomide< 5% of parent levels< 5%
N-acetyl-lenalidomide< 5% of parent levels< 5%

Data compiled from Chen et al., 2016 and DrugBank Online.[5][8]

Table 2: In Vitro Stability of Lenalidomide

In Vitro SystemObservationReference
Human Liver MicrosomesNo significant metabolism[1][3]
Recombinant CYP IsozymesNo significant metabolism[1][3]
Human HepatocytesNo significant Phase I or II metabolism[1][3]
Human Plasma (pH 7.4)Slow hydrolysis, t½ ≈ 8 hours[1][4]

Experimental Protocols

In Vitro Incubation for Non-Enzymatic Hydrolysis

This protocol is designed to assess the non-enzymatic conversion of lenalidomide to 5-hydroxy-lenalidomide in a physiologically relevant matrix.

Objective: To quantify the rate of formation of 5-hydroxy-lenalidomide from lenalidomide in human plasma.

Materials:

  • Lenalidomide

  • 5-Hydroxy-lenalidomide analytical standard

  • Human plasma (pooled, drug-free)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (IS) for LC-MS/MS analysis (e.g., lenalidomide-d5)

  • Incubator/water bath at 37°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of lenalidomide in a suitable solvent (e.g., DMSO) and spike it into pre-warmed human plasma to achieve a final concentration relevant to therapeutic levels (e.g., 1-10 µM). The final concentration of the organic solvent should be less than 1% to maintain the integrity of the plasma proteins.

  • Incubation:

    • Incubate the plasma samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching and Protein Precipitation:

    • To each aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard to stop the reaction and precipitate plasma proteins.

    • Vortex the samples vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of lenalidomide and 5-hydroxy-lenalidomide.

Analytical Method: LC-MS/MS for Quantification

Objective: To develop a sensitive and specific method for the quantification of lenalidomide and 5-hydroxy-lenalidomide in in vitro samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lenalidomide: e.g., m/z 260.1 → 149.1

    • 5-Hydroxy-Lenalidomide: e.g., m/z 276.1 → 165.1

    • Internal Standard (lenalidomide-d5): e.g., m/z 265.1 → 154.1

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.

Data Analysis:

  • Construct calibration curves for both lenalidomide and 5-hydroxy-lenalidomide using the analytical standards.

  • Quantify the concentrations of both compounds in the incubated samples by interpolating from the calibration curves.

  • Calculate the rate of formation of 5-hydroxy-lenalidomide.

Visualizations

Metabolic Pathway of Lenalidomide

G Lenalidomide Lenalidomide Hydroxy_Lenalidomide 5-Hydroxy-Lenalidomide (<5%) Lenalidomide->Hydroxy_Lenalidomide Slow Non-Enzymatic Hydrolysis N_Acetyl_Lenalidomide N-acetyl-lenalidomide (<5%) Lenalidomide->N_Acetyl_Lenalidomide N-acetylation Excretion Renal Excretion (Unchanged, ~82%) Lenalidomide->Excretion Primary Clearance Pathway

Caption: Metabolic fate of lenalidomide.

Experimental Workflow for In Vitro Metabolism Study

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis Stock Prepare Lenalidomide Stock Solution Spike Spike Lenalidomide into Plasma Stock->Spike Matrix Pre-warm Human Plasma (37°C) Matrix->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench with ACN + IS (Protein Precipitation) Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Extract Evaporate & Reconstitute Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS

Caption: Workflow for in vitro hydrolysis of lenalidomide.

Conclusion

The in vitro metabolism of lenalidomide is a unique case in drug development, characterized by its remarkable stability and the absence of significant CYP-mediated metabolism. The formation of 5-hydroxy-lenalidomide occurs through a slow, non-enzymatic hydrolytic process. This understanding is crucial for drug interaction studies and for predicting the pharmacokinetic behavior of lenalidomide in various patient populations. The provided protocols and visualizations serve as a guide for researchers investigating the metabolic fate of lenalidomide and similar compounds with low metabolic clearance. Further research could focus on elucidating the precise chemical kinetics of the hydrolysis reaction under various physiological conditions.

References

The Genesis and Evolution of Lenalidomide: A Technical Guide to its Discovery, Synthesis, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), a potent analog of thalidomide (B1683933), represents a significant advancement in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its discovery stemmed from the need to enhance the therapeutic properties of thalidomide while mitigating its severe side effects.[3][4] This technical guide provides an in-depth exploration of the discovery, synthesis, and evolution of lenalidomide and its derivatives. It details the intricate mechanisms of action, focusing on its role as a modulator of the Cereblon E3 ubiquitin ligase complex. Furthermore, this document outlines key experimental protocols for synthesis and presents quantitative data on the biological activity of various derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Discovery and Development

The journey to lenalidomide began with its predecessor, thalidomide, a drug infamously known for its teratogenic effects but later recognized for its anti-inflammatory and anti-angiogenic properties.[3] The development of thalidomide analogs was driven by the goal of separating its therapeutic activities from its harmful side effects.[3] Lenalidomide emerged as a promising candidate from these efforts, demonstrating significantly greater potency and a more favorable safety profile compared to thalidomide.[5]

Lenalidomide was synthesized by making two key structural modifications to the thalidomide backbone: the addition of an amino group at the 4-position of the phthaloyl ring and the removal of a carbonyl group from this ring.[4][6] These changes resulted in a compound with enhanced immunomodulatory and antitumor activities.[4][6] Lenalidomide was approved for medical use in the United States in 2005 and is on the World Health Organization's List of Essential Medicines.[1]

Synthesis of Lenalidomide and its Derivatives

The chemical synthesis of lenalidomide has evolved since its initial disclosure by Celgene.[1] Various methods have been developed to improve efficiency, yield, and safety, including greener synthesis approaches.

Original Patented Synthesis

The first synthesis of lenalidomide involved the bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide.[1] The resulting product was then treated with 3-amino-piperidine-2,6-dione. A final catalytic hydrogenation step yielded lenalidomide.[1] Another patented process involves the hydrogenation of 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione using a 10% Pd/C catalyst.[7]

Alternative and Greener Synthetic Routes

Researchers have explored alternative synthetic strategies to overcome the limitations of earlier methods. One such method utilizes iron powder and ammonium (B1175870) chloride for the reduction of the nitro group, offering a more environmentally friendly alternative to platinum group metals.[8][9] Another approach involves a three-step synthesis that produces lenalidomide in a 59.8% yield and 99.6% purity.[10] Microwave-assisted green synthesis has also been reported as an efficient one-pot method for preparing thalidomide and its analogs.[11]

Synthesis of Derivatives

The synthesis of lenalidomide derivatives often involves modifications at the 4-position of the isoindolinone ring.[12][13] For instance, a series of derivatives have been synthesized by alkylating, acylating, or sulfonylating lenalidomide.[14] The Suzuki cross-coupling reaction has been employed to install a methylene (B1212753) chain at the C-4 position of the isoindolinone ring, leading to novel analogs with potent antiproliferative activities.[12][13] Thioether-containing derivatives have also been designed and synthesized, showing promising anti-multiple myeloma activity.[15]

Experimental Protocols

General Synthesis of 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (Nitro Intermediate)

This procedure is based on patented methods.[7]

  • Step 1: Mix 3-amino-piperidine-2,6-dione hydrochloride in N,N-dimethylformamide.

  • Step 2: Add an organic base, such as 4-dimethylaminopyridine (B28879) or triethylamine.

  • Step 3: While stirring, add methyl 2-halomethyl-3-nitro-benzoate in a polar solvent like acetonitrile.

  • Step 4: Heat the reaction mixture to a temperature below 60°C.

Catalytic Reduction to Lenalidomide

This protocol is an improvement over prior art, utilizing atmospheric pressure.[7]

  • Step 1: Prepare a mixture of the nitro intermediate, 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione, in a suitable solvent.

  • Step 2: Add a palladium on carbon (Pd/C) catalyst to the reaction mixture.

  • Step 3: Carry out the reduction reaction at atmospheric pressure for a duration of approximately 3.5 hours. Reaction times exceeding this may lead to impurity formation.[7]

  • Step 4: Isolate the lenalidomide product. This process can yield lenalidomide with a purity compliant with ICH standards without extensive purification.[7]

Greener Reduction Method

This protocol uses iron and ammonium chloride.[9]

  • Step 1: Dissolve ammonium chloride in water.

  • Step 2: Add 3-(4-nitro-l-oxo-l,3-dmydro-2H-isoindol-2-yl)piperidine-2,6-dione and ethanol.

  • Step 3: Heat the reaction mixture to 60°C and add iron powder with stirring.

  • Step 4: Stir the reaction mixture at 80°C for 4 hours.

  • Step 5: Filter the hot mixture and wash the precipitate with a hot ethanol-water mixture.

  • Step 6: Evaporate the filtrate and add water to the dry residue, followed by stirring for 30 minutes to obtain the final product.

Mechanism of Action

Lenalidomide and its derivatives are classified as immunomodulatory imide drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs).[1][16] Their primary molecular target is the Cereblon (CRBN) protein, which acts as a substrate adapter for the CRL4 E3 ubiquitin ligase complex.[1][17]

The binding of lenalidomide to CRBN alters the substrate specificity of the E3 ligase complex.[17] This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins that are not the natural substrates of this ligase.[1][17]

Key Degraded Proteins
  • Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of malignant plasma cells in multiple myeloma.[1][17][18] Their degradation leads to the death of multiple myeloma cells.[17]

  • Casein Kinase 1 Alpha (CK1α): In myelodysplastic syndrome (MDS) with a 5q deletion, lenalidomide induces the degradation of CK1α.[17] Cells with this deletion have lower baseline levels of CK1α, making them more sensitive to its degradation.[17]

Signaling Pathways

The degradation of these key proteins triggers a cascade of downstream effects, impacting various signaling pathways.

G cluster_drug_target Drug-Target Interaction cluster_degradation Substrate Degradation cluster_downstream Downstream Effects Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 part of IKZF1_3 IKZF1 & IKZF3 CRL4->IKZF1_3 recruits & ubiquitinates Proteasome Proteasome IKZF1_3->Proteasome degraded by IRF4 IRF4 expression Proteasome->IRF4 leads to decreased MM_Survival Multiple Myeloma Cell Survival Proteasome->MM_Survival inhibits IRF4->MM_Survival promotes G cluster_tcell T-Cell Co-stimulation cluster_cytokine Cytokine Production cluster_tumor Anti-Tumor Immunity Lenalidomide Lenalidomide CD28 CD28 Lenalidomide->CD28 induces tyrosine phosphorylation Downstream_Signaling Downstream Signaling (NF-κB, AP-1) CD28->Downstream_Signaling IL2_IFNg IL-2 & IFN-γ Production Downstream_Signaling->IL2_IFNg T_NK_activity T-Cell & NK-Cell Activity IL2_IFNg->T_NK_activity enhances Tumor_Cell Tumor Cell T_NK_activity->Tumor_Cell attacks

References

The Preclinical Pharmacokinetics of Hydroxy Lenalidomide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, undergoes minimal metabolism in humans and preclinical species. Its primary metabolite, 5-hydroxy-lenalidomide, along with N-acetyl-lenalidomide, accounts for a minor fraction of the administered dose. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data on hydroxy lenalidomide, focusing on the metabolic pathways of the parent compound, lenalidomide. Due to a notable scarcity of specific pharmacokinetic studies on this compound in preclinical models, this document synthesizes information on lenalidomide's metabolism, the analytical methodologies employed for its detection, and the qualitative presence of its hydroxylated metabolites. All quantitative data for the parent drug are summarized in structured tables, and experimental workflows are detailed and visualized to facilitate a deeper understanding for researchers in drug development.

Introduction

Lenalidomide is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] Its clinical efficacy is well-established; however, a thorough understanding of its metabolic fate in preclinical models is crucial for the continued development of analogues and combination therapies. The biotransformation of lenalidomide is limited, with the majority of the drug excreted unchanged in the urine.[2][3] Metabolism primarily occurs through hydrolysis to form 5-hydroxy-lenalidomide and N-acetyl-lenalidomide.[4] In vitro studies using human liver microsomes, recombinant CYP isozymes, and human hepatocytes have shown no significant Phase I or Phase II metabolism, indicating that cytochrome P450 enzymes play a negligible role in its clearance.[1][2] This suggests a low potential for clinically significant drug-drug interactions involving these pathways.[1]

Lenalidomide Metabolism in Preclinical Models

Preclinical studies in mice and rats have been instrumental in characterizing the pharmacokinetic profile of lenalidomide. However, these studies have consistently demonstrated that metabolites, including this compound, are present in very low concentrations, often below the limit of quantification for detailed pharmacokinetic analysis.

A study in humanized-liver mice, for instance, reported that no metabolites of lenalidomide were detected in plasma samples under their experimental conditions. This underscores the challenge in quantifying the pharmacokinetics of its minor metabolites in preclinical species. While direct pharmacokinetic parameters for this compound are not available, the study of the parent compound provides valuable insights into its overall disposition.

Quantitative Pharmacokinetic Data for Lenalidomide in Preclinical Models

The following tables summarize the pharmacokinetic parameters of the parent drug, lenalidomide, in mice, which is the most extensively studied preclinical model. This data is essential context for understanding the environment in which this compound is formed.

Table 1: Plasma Pharmacokinetics of Intravenous Lenalidomide in Mice

Dose (mg/kg)C₀ (ng/mL)AUC (ng·h/mL)CL (mL/h/kg)Vd (L/kg)t₁/₂ (h)
0.52131263.971.890.33
1.51,0302,1300.700.480.48
52,1103,1801.570.610.27
103,8004,2002.380.650.19

Data compiled from publicly available research. Parameters represent mean values.

Table 2: Plasma Pharmacokinetics of Oral Lenalidomide in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
0.5880.258870
101,6000.52,60062

Data compiled from publicly available research. Parameters represent mean values.

Experimental Protocols

A detailed understanding of the methodologies used to study lenalidomide's pharmacokinetics and metabolism is critical for interpreting the available data and designing future experiments.

Animal Models and Dosing
  • Species: ICR mice are a commonly used strain for pharmacokinetic studies of lenalidomide.

  • Dosing: Lenalidomide is typically prepared as a suspension in a vehicle such as 1% (w/v) carboxymethylcellulose in sterile water for injection. For oral administration, it is delivered via gavage. For intravenous administration, it is administered as a bolus injection.

Sample Collection and Preparation
  • Blood Sampling: Blood samples are collected at various time points post-administration via methods such as retro-orbital bleeding or cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation: For analysis, plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then analyzed. For more sensitive detection, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to concentrate the analytes and remove interfering substances.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of lenalidomide and its metabolites in biological matrices due to its high sensitivity and specificity.

  • Chromatography: Reversed-phase chromatography is commonly used, with a C18 column. The mobile phase typically consists of a mixture of an aqueous solution with a modifier like formic acid and an organic solvent such as methanol (B129727) or acetonitrile.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and a specific product ion, which provides high selectivity.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the preclinical pharmacokinetic evaluation of lenalidomide.

Experimental_Workflow cluster_Dosing Drug Administration cluster_Sampling Sample Collection cluster_Analysis Bioanalysis DosePrep Dose Preparation (e.g., 1% CMC suspension) AnimalDosing Animal Dosing (e.g., Oral Gavage, IV) DosePrep->AnimalDosing BloodCollection Blood Collection (Time Points) AnimalDosing->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation SamplePrep Sample Preparation (Protein Precipitation/SPE) PlasmaSeparation->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Pharmacokinetic Analysis LCMS->DataAnalysis

Preclinical Pharmacokinetic Experimental Workflow.

Lenalidomide_Metabolism_Pathway cluster_Metabolism Metabolic Pathways cluster_Metabolites Metabolites Lenalidomide Lenalidomide Hydrolysis Hydrolysis Lenalidomide->Hydrolysis Acetylation N-acetylation (Minor Pathway) Lenalidomide->Acetylation Excretion Renal Excretion (Unchanged Drug - Major) Lenalidomide->Excretion >80% HydroxyLen 5-Hydroxy-lenalidomide Hydrolysis->HydroxyLen Hydroxylation Hydroxylation (Minor Pathway) AcetylLen N-acetyl-lenalidomide Acetylation->AcetylLen

Lenalidomide Biotransformation Pathways.

Conclusion

The preclinical pharmacokinetic profile of this compound remains an area with limited specific data. The available evidence from studies on the parent drug, lenalidomide, indicates that hydroxylation is a very minor metabolic pathway in the studied preclinical species. The majority of lenalidomide is cleared unchanged through renal excretion. For drug development professionals, this suggests that the pharmacokinetic properties of the parent drug are the primary drivers of its efficacy and safety profile. Future research employing highly sensitive analytical techniques may be necessary to fully elucidate the pharmacokinetics of this compound and its potential contribution to the overall pharmacological profile of lenalidomide. The experimental protocols and workflows detailed in this guide provide a solid foundation for such future investigations.

References

Cereblon Binding Affinity of Hydroxy Lenalidomide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Binding Affinity Data

The binding affinity of lenalidomide (B1683929) to Cereblon has been characterized by various biophysical and biochemical assays. The following table summarizes key binding affinity values for lenalidomide, providing a crucial reference point for understanding the potential interactions of its metabolites, such as hydroxy lenalidomide.

CompoundAssay TypeParameterValue (nM)Cell Line/System
LenalidomideCompetitive BindingIC50~2000U266 myeloma cell extracts
LenalidomideTR-FRETIC501500In vitro
LenalidomideFluorescence PolarizationIC50268.6In vitro
LenalidomideMicroScale ThermophoresisKi16300E. coli expressed CRBN-TBD
LenalidomideMicroScale ThermophoresisKi6400In vitro
LenalidomideIsothermal Titration CalorimetryKd600CRBN:DDB1 complex

Note: The variation in binding affinity values can be attributed to the different assay principles, experimental conditions, and the specific form of the Cereblon protein used (e.g., full-length complex vs. truncated binding domain).

Experimental Protocols

The determination of the binding affinity of small molecules to Cereblon is a critical step in the development of novel therapeutics. The following are detailed methodologies for key experiments employed in this process.

Fluorescence Polarization (FP) Competitive Binding Assay

Principle: This assay measures the change in the polarization of fluorescently labeled thalidomide (B1683933) upon binding to Cereblon. Unlabeled ligands, such as lenalidomide or its derivatives, compete with the fluorescent probe for binding to Cereblon, leading to a decrease in fluorescence polarization.[1][2][3]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant Cereblon (CRBN) protein.

    • Prepare a stock solution of a fluorescently labeled thalidomide analog (e.g., Cy5-labeled Thalidomide).

    • Prepare serial dilutions of the test compound (e.g., this compound) and a known inhibitor as a positive control (e.g., pomalidomide).[1][3]

  • Assay Reaction:

    • In a black, low-binding 96-well microplate, add the purified CRBN protein to the assay buffer.[1][3]

    • Add the serially diluted test compound or control to the wells.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibration.[3]

    • Add the fluorescently labeled thalidomide probe to all wells.

    • Incubate for an additional period (e.g., 1.5 hours) at room temperature with gentle shaking.[3]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a microplate reader capable of excitation and emission at the appropriate wavelengths for the fluorophore (e.g., excitation at 630-640 nm and emission at 672-692 nm for Cy5).[3]

    • The data is typically plotted as fluorescence polarization versus the logarithm of the competitor concentration.

    • The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the real-time binding of an analyte (small molecule) to a ligand (protein) immobilized on a sensor chip.[4][5][6] The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Protocol:

  • Chip Preparation:

    • Immobilize purified recombinant Cereblon protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in a suitable running buffer.

    • Inject the different concentrations of the test compound over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to record the association phase.

    • After the association phase, inject the running buffer alone to monitor the dissociation of the compound from the immobilized Cereblon.

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and KD values.[5]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.[7][8] This allows for the determination of the binding affinity (KD), stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes.[7][8]

Protocol:

  • Sample Preparation:

    • Dialyze both the purified Cereblon protein and the test compound into the same buffer to minimize heat of dilution effects.

    • Load the Cereblon solution into the sample cell of the calorimeter.

    • Load a concentrated solution of the test compound into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the test compound into the sample cell containing the Cereblon solution.

    • Stir the solution continuously to ensure rapid mixing.

  • Data Acquisition and Analysis:

    • Measure the heat released or absorbed after each injection.

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH.

Signaling Pathways and Experimental Workflows

The interaction of lenalidomide and its analogs with Cereblon initiates a cascade of molecular events that are central to their therapeutic effects. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing Cereblon binding.

G Experimental Workflow for Cereblon Binding Affinity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Protein, Compound, Buffers) immobilization Protein Immobilization (SPR) reagent_prep->immobilization titration Titration / Incubation (ITC / FP) reagent_prep->titration instrument_setup Instrument Setup (SPR, ITC, FP) binding_measurement Real-time Binding Measurement instrument_setup->binding_measurement immobilization->binding_measurement titration->binding_measurement raw_data Raw Data Acquisition binding_measurement->raw_data data_processing Data Processing & Normalization raw_data->data_processing model_fitting Model Fitting (e.g., 1:1 binding) data_processing->model_fitting affinity_determination Determination of Kd, IC50, Ki model_fitting->affinity_determination G Lenalidomide-Cereblon Signaling Pathway lenalidomide Lenalidomide / This compound crbn Cereblon (CRBN) lenalidomide->crbn Binds to crl4 CUL4-DDB1-ROC1 E3 Ubiquitin Ligase lenalidomide->crl4 Alters substrate specificity of crbn->crl4 Forms complex with neosubstrate Neosubstrates (e.g., IKZF1, IKZF3) crl4->neosubstrate Recruits ubiquitination Ubiquitination neosubstrate->ubiquitination Undergoes proteasome Proteasomal Degradation ubiquitination->proteasome Leads to downstream Downstream Effects (e.g., Anti-myeloma activity, Immunomodulation) proteasome->downstream Results in

References

An In-depth Technical Guide on the Immunomodulatory Effects of Hydroxy lenalidomide and its Parent Compound, Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a potent immunomodulatory agent with significant clinical efficacy in various hematological malignancies. Its pleiotropic effects are primarily mediated through its binding to the E3 ubiquitin ligase Cereblon (CRBN), leading to the targeted degradation of Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos). This targeted protein degradation initiates a cascade of downstream immunomodulatory events, including T-cell and Natural Killer (NK) cell activation and a shift in cytokine production, which are central to its anti-neoplastic activity. While research has predominantly focused on lenalidomide, emerging evidence suggests that its metabolite, 5-Hydroxy lenalidomide, is not only present in patients but is also associated with positive clinical outcomes, indicating its own pharmacological activity. This technical guide provides a comprehensive overview of the immunomodulatory effects of lenalidomide, with a dedicated discussion on the emerging role of Hydroxy lenalidomide, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways.

Core Mechanism of Action: Cereblon-Mediated Degradation

The cornerstone of lenalidomide's immunomodulatory and anti-cancer activities is its ability to modulate the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2][3] Lenalidomide binds directly to Cereblon (CRBN), a component of this complex.[2][4] This binding event allosterically alters the substrate-binding pocket of CRBN, creating a high-affinity binding site for the neosubstrates IKZF1 and IKZF3.[1][3] This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for proteasomal degradation.[1][5] The degradation of these two transcription factors is a key initiating event for the subsequent immunomodulatory effects.[5]

cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 DDB1 DDB1 ROC1 ROC1 CRBN Cereblon (CRBN) IKZF1_IKZF3 IKZF1 & IKZF3 (Ikaros & Aiolos) CRBN->IKZF1_IKZF3 Recruits Lenalidomide Lenalidomide / this compound Lenalidomide->CRBN Binds to Ubiquitination Polyubiquitination IKZF1_IKZF3->Ubiquitination Leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for Downstream Downstream Immunomodulatory Effects Proteasome->Downstream Results in

Caption: Core mechanism of Lenalidomide action.

Immunomodulatory Effects on T-Cells

The degradation of IKZF1 and IKZF3, which act as transcriptional repressors of the Interleukin-2 (IL-2) gene, leads to a significant increase in IL-2 production by T-cells.[5] This surge in IL-2 is a critical driver of T-cell proliferation, activation, and enhanced effector functions.

T-Cell Activation and Proliferation

Lenalidomide promotes T-cell co-stimulation, in part through the upregulation of molecules like CD28 on T-cells.[6] This, combined with increased IL-2 signaling, leads to the expansion of both CD4+ and CD8+ T-cell populations.[6][7]

Modulation of T-Cell Subsets

Studies have shown that lenalidomide treatment can alter the balance of T-cell subsets. For instance, an increase in the proportion of central memory and transitional memory T-cells has been observed in patients undergoing lenalidomide maintenance therapy.[1]

Cytokine Secretion Profile

Beyond IL-2, lenalidomide influences the secretion of other key cytokines. It typically promotes a Th1-type immune response, characterized by increased production of Interferon-gamma (IFN-γ).[2][7] Conversely, it can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) from monocytes.[8]

cluster_0 T-Cell IKZF1_IKZF3_degradation Degradation of IKZF1 & IKZF3 IL2_gene IL-2 Gene IKZF1_IKZF3_degradation->IL2_gene De-represses IL2_production Increased IL-2 Production IL2_gene->IL2_production T_cell_activation T-Cell Activation & Proliferation IL2_production->T_cell_activation Drives IFN_gamma Increased IFN-γ Production T_cell_activation->IFN_gamma

Caption: T-Cell immunomodulation by Lenalidomide.

Immunomodulatory Effects on Natural Killer (NK) Cells

Lenalidomide significantly enhances the anti-tumor activity of Natural Killer (NK) cells, both directly and indirectly.

NK Cell Activation and Cytotoxicity

The increased IL-2 production from T-cells is a major contributor to the enhanced proliferation and cytotoxic activity of NK cells.[9][10] Lenalidomide has been shown to lower the activation threshold for NK cells, making them more responsive to activating signals.[11] This leads to increased direct cytotoxicity against tumor cells.

Antibody-Dependent Cellular Cytotoxicity (ADCC)

Lenalidomide potentiates the antibody-dependent cellular cytotoxicity (ADCC) of NK cells.[10] This is a crucial mechanism for the synergistic activity observed when lenalidomide is combined with monoclonal antibody therapies.

The Role of this compound

While the immunomodulatory effects described above are well-established for lenalidomide, the role of its metabolites is an area of active investigation. 5-Hydroxy lenalidomide is a known metabolite of lenalidomide.[12][13] A recent study analyzing the urine of multiple myeloma patients treated with lenalidomide found that 5-Hydroxy-lenalidomide was exclusively detected in patients who responded effectively to the treatment. This finding strongly suggests that 5-Hydroxy lenalidomide is a pharmacologically active metabolite that contributes to the overall therapeutic effect of the parent drug.

Although direct studies on the immunomodulatory profile of isolated 5-Hydroxy lenalidomide are currently lacking, its structural similarity to lenalidomide and its association with positive clinical outcomes make it highly probable that it shares a similar mechanism of action. It is likely that 5-Hydroxy lenalidomide also binds to Cereblon, induces the degradation of IKZF1 and IKZF3, and consequently stimulates T-cell and NK-cell mediated anti-tumor immunity. Further research is warranted to precisely quantify the potency and specific effects of 5-Hydroxy lenalidomide on various immune cell populations and cytokine production.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the immunomodulatory effects of lenalidomide. Data for this compound is not yet available in the literature.

Table 1: Binding Affinities and In Vitro Potency of Lenalidomide

ParameterValueCell/SystemReference
CRBN-DDB1 Binding Affinity (Kd) ~250 nMHuman recombinant protein[14]
IKZF1 Degradation (IC50) Dose-dependentMM1S cells[15]
NK Cell Activation (EC50 decrease) 66% (via CD16), 38% (via NKG2D)Primary human NK cells[11]

Table 2: Effects of Lenalidomide on Immune Cell Populations (In Vivo/Ex Vivo)

Immune Cell SubsetEffectPatient PopulationReference
NK Cells Increased proliferation (2.19-fold in healthy donors, 2.98-fold in CLL patients)CLL Patients & Healthy Donors[9]
CD4+ T-Cells Increased percentage of central and transitional memory cellsMultiple Myeloma[1]
CD8+ T-Cells Increased percentage of naïve, central, and transitional memory cellsMultiple Myeloma[1]
Regulatory T-Cells (Tregs) Increased percentage of CD4+CD127dimCD25highFoxp3+ TregsMultiple Myeloma[16]

Table 3: Effects of Lenalidomide on Cytokine Production

CytokineEffectCell Type / ConditionReference
IL-2 Increased productionT-cells[17]
IFN-γ Increased productionT-cells and NK cells[7][11]
TNF-α Decreased (during therapy)Serum of Multiple Myeloma patients[18]
IL-18 Decreased (during therapy)Serum of Multiple Myeloma patients[18]
IL-6 Increased during disease progressionSerum of Multiple Myeloma patients[18]

Detailed Experimental Protocols

NK Cell Cytotoxicity Assay

This protocol is adapted from methodologies used to assess the impact of lenalidomide on NK cell function.

  • Effector Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture PBMCs with a low dose of IL-2 (e.g., 100 U/mL) in the presence of varying concentrations of lenalidomide or vehicle control for a specified period (e.g., 48-72 hours).

  • Target Cell Preparation: Use a suitable tumor cell line (e.g., K562 for natural cytotoxicity, or a specific cancer cell line for ADCC). Label target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

  • Co-culture: Co-culture the pre-treated effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate. For ADCC assays, pre-incubate target cells with a relevant monoclonal antibody.

  • Cytotoxicity Measurement: After a 4-hour incubation, measure the release of the label (Calcein-AM fluorescence or 51Cr radioactivity) in the supernatant.

  • Data Analysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

cluster_0 Experimental Workflow: NK Cell Cytotoxicity Assay PBMC_isolation Isolate PBMCs NK_culture Culture NK cells with IL-2 +/- Lenalidomide PBMC_isolation->NK_culture Co_culture Co-culture Effector & Target Cells (E:T ratios) NK_culture->Co_culture Target_labeling Label Target Cells Target_labeling->Co_culture Measurement Measure Label Release Co_culture->Measurement Analysis Calculate % Specific Lysis Measurement->Analysis

Caption: Workflow for NK cell cytotoxicity assay.

T-Cell Proliferation Assay

This protocol outlines a common method to assess the effect of lenalidomide on T-cell proliferation.

  • Cell Preparation: Isolate PBMCs from healthy donors or patients.

  • Labeling: Label the PBMCs with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Stimulation and Treatment: Culture the CFSE-labeled PBMCs in 96-well plates coated with anti-CD3 and anti-CD28 antibodies to provide a primary and co-stimulatory signal. Add varying concentrations of lenalidomide or vehicle control to the cultures.

  • Incubation: Incubate the cells for 3-5 days.

  • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer.

  • Data Analysis: Gate on the CD4+ and CD8+ T-cell populations and analyze the CFSE fluorescence. Each cell division results in a halving of the CFSE intensity, allowing for the quantification of proliferating cells.

Conclusion and Future Directions

Lenalidomide exerts its potent immunomodulatory effects through a well-defined mechanism involving the CRBN-mediated degradation of IKZF1 and IKZF3. This leads to a cascade of events that enhance both innate and adaptive anti-tumor immunity. The recent identification of 5-Hydroxy lenalidomide as a likely active metabolite opens up new avenues of research. Future studies should focus on the direct characterization of the immunomodulatory properties of this compound to determine its specific contribution to the clinical activity of its parent compound. A deeper understanding of the structure-activity relationship between lenalidomide, its metabolites, and the Cereblon E3 ligase complex will be crucial for the development of next-generation immunomodulatory agents with improved efficacy and safety profiles.

References

The Role of Hydroxy Lenalidomide in Myelodysplastic Syndromes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, has demonstrated significant therapeutic efficacy in the treatment of myelodysplastic syndromes (MDS), particularly in patients with a deletion of the long arm of chromosome 5 (del(5q)). Its mechanism of action is primarily centered on the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific protein substrates, most notably Casein Kinase 1A1 (CK1α) in the context of del(5q) MDS. While lenalidomide is the active therapeutic agent, it undergoes minor metabolism in humans to form 5-hydroxy-lenalidomide and N-acetyl-lenalidomide. This guide provides a comprehensive overview of the role of lenalidomide and its metabolites in MDS, with a specific focus on the available data for hydroxy lenalidomide. Pharmacokinetic studies have shown that these metabolites represent a small fraction of the circulating drug, and in vitro pharmacological assays suggest they do not significantly contribute to the overall therapeutic activity of lenalidomide.[1][2][3][4] This document synthesizes the current understanding of the mechanism of action, clinical efficacy, and relevant experimental protocols for studying lenalidomide and its derivatives in the context of MDS.

Introduction to Myelodysplastic Syndromes and Lenalidomide

Myelodysplastic syndromes are a heterogeneous group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, leading to peripheral blood cytopenias and a risk of progression to acute myeloid leukemia (AML). A distinct subtype of MDS is associated with an interstitial deletion on the long arm of chromosome 5, termed del(5q) MDS.

Lenalidomide is an immunomodulatory drug with potent anti-neoplastic, anti-angiogenic, and pro-erythropoietic properties.[3] It is a cornerstone in the management of transfusion-dependent anemia in patients with low- or intermediate-1-risk MDS associated with a del(5q) abnormality.[2][3]

Metabolism and Pharmacokinetics of Lenalidomide

Lenalidomide is rapidly absorbed after oral administration and is primarily excreted unchanged in the urine.[1][3] Metabolism of lenalidomide is limited, with two minor metabolites identified in human plasma: 5-hydroxy-lenalidomide and N-acetyl-lenalidomide.[1][2][3] These metabolites each constitute less than 5% of the parent lenalidomide levels in circulation.[1][2][3]

Table 1: Pharmacokinetic Parameters of Lenalidomide and its Metabolites

ParameterLenalidomide5-Hydroxy-lenalidomideN-acetyl-lenalidomide
Fraction of Circulating Drug >90%[1][2]<5%[1][2][3]<5%[1][2][3]
Primary Route of Elimination Renal (unchanged)[1][3]Primarily renal[3]Primarily renal[3]

Based on in vitro pharmacological assays, neither 5-hydroxy-lenalidomide nor N-acetyl-lenalidomide is expected to significantly contribute to the therapeutic activity of lenalidomide.[1][4]

Mechanism of Action: The Role of Cereblon and Protein Degradation

The primary mechanism of action of lenalidomide involves its binding to the cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4). This binding event allosterically modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as neosubstrates.

Key Neosubstrate in del(5q) MDS: Casein Kinase 1A1 (CK1α)

In del(5q) MDS, a critical target of the lenalidomide-induced CRL4-CRBN complex is Casein Kinase 1A1 (CK1α). The gene encoding CK1α, CSNK1A1, is located within the commonly deleted region of chromosome 5q. This haploinsufficiency makes del(5q) MDS cells particularly sensitive to further reductions in CK1α levels. Lenalidomide-mediated degradation of CK1α is a key driver of the selective cytotoxicity against the del(5q) clone.

G cluster_0 Cell Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN Binds CRL4_CRBN CRL4-CRBN E3 Ligase CRBN->CRL4_CRBN DDB1 DDB1 DDB1->CRL4_CRBN CUL4 CUL4 CUL4->CRL4_CRBN RBX1 RBX1 RBX1->CRL4_CRBN CK1a CK1α CRL4_CRBN->CK1a Recruits Proteasome Proteasome CK1a->Proteasome Ubiquitin Ubiquitin Ubiquitin->CK1a Ubiquitination Degradation CK1α Degradation Proteasome->Degradation Apoptosis Apoptosis of del(5q) MDS Clone Degradation->Apoptosis

Caption: Lenalidomide-induced degradation of CK1α in del(5q) MDS.

Clinical Efficacy of Lenalidomide in Myelodysplastic Syndromes

Clinical trials have established the efficacy of lenalidomide in treating patients with MDS, particularly those with the del(5q) cytogenetic abnormality. The primary endpoint in many of these studies is red blood cell (RBC) transfusion independence.

Table 2: Summary of Key Clinical Trial Data for Lenalidomide in del(5q) MDS

TrialNumber of PatientsDosageRBC Transfusion Independence RateCytogenetic Response RateReference
MDS-00314810 mg daily or 10 mg for 21/28 days67%45% (complete)List et al. (2006)
MDS-00420510 mg or 5 mg daily56.1%50% (major)Fenaux et al. (2011)

Experimental Protocols

Western Blotting for CK1α Degradation

This protocol outlines the steps to assess the degradation of CK1α in an MDS cell line (e.g., MDS-L) following treatment with lenalidomide.

Materials:

  • MDS-L cell line

  • Lenalidomide

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-CK1α

  • Primary antibody: anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed MDS-L cells and treat with various concentrations of lenalidomide (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 24-48 hours.

  • Cell Lysis: Harvest cells, wash with PBS, and lyse in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-CK1α and anti-β-actin antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the CK1α band intensity relative to the β-actin control in lenalidomide-treated samples indicates protein degradation.

Co-Immunoprecipitation for CRBN-CK1α Interaction

This protocol is designed to demonstrate the lenalidomide-dependent interaction between CRBN and CK1α.

Materials:

  • MDS-L or other suitable cell line

  • Lenalidomide

  • Co-IP lysis buffer

  • Anti-CRBN antibody or anti-CK1α antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with lenalidomide or DMSO for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an anti-CRBN antibody (or anti-CK1α) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using an anti-CK1α antibody (if CRBN was immunoprecipitated) or an anti-CRBN antibody (if CK1α was immunoprecipitated). An enhanced band for the co-immunoprecipitated protein in the lenalidomide-treated sample confirms the drug-induced interaction.

G cluster_0 Experimental Workflow cluster_1 Western Blot cluster_2 Co-Immunoprecipitation start Start: Treat MDS cells with Lenalidomide/DMSO lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant ip Immunoprecipitation (e.g., anti-CRBN) lysis->ip sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking ab_incub Antibody Incubation (anti-CK1α, anti-Actin) blocking->ab_incub detection Detection ab_incub->detection capture Immune Complex Capture ip->capture wash Washing capture->wash elution Elution wash->elution wb_coip Western Blot (for CK1α) elution->wb_coip

Caption: Workflow for studying lenalidomide's effect on CK1α.

Conclusion

The therapeutic efficacy of lenalidomide in myelodysplastic syndromes, particularly the del(5q) subtype, is well-established and primarily attributed to its ability to induce the proteasomal degradation of key protein substrates like CK1α via the CRL4-CRBN E3 ubiquitin ligase complex. While lenalidomide is metabolized to a minor extent to 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, current pharmacokinetic and in vitro data suggest that these metabolites do not play a significant role in the overall clinical activity of the drug.[1][2][3][4] Future research could further elucidate the specific activities of these metabolites to definitively confirm their contribution, or lack thereof, to the therapeutic and toxicological profile of lenalidomide. For now, the focus of research and drug development in this area remains on the parent compound, lenalidomide, and the development of novel immunomodulatory drugs with improved efficacy and safety profiles.

References

Preliminary Efficacy of Hydroxy Lenalidomide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Preliminary searches for direct efficacy studies on Hydroxy lenalidomide (B1683929), a metabolite of lenalidomide, yielded limited specific data. Hydroxy lenalidomide is reported as a minor metabolite, with the bulk of existing research focusing on the parent compound, lenalidomide.[1][2] Therefore, this guide provides a comprehensive overview of the efficacy, mechanism of action, and experimental protocols related to lenalidomide as a surrogate to inform preliminary understanding of its hydroxylated metabolite. The structural similarity suggests that this compound may share biological activities with lenalidomide, although further dedicated studies are required for confirmation.

Introduction to Lenalidomide and its Metabolite

Lenalidomide is a thalidomide (B1683933) analog with potent immunomodulatory, anti-angiogenic, and direct anti-tumor properties.[3][4][5] It is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[4][6] The biological activity of lenalidomide is primarily mediated through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[7][8][9] this compound is a product of lenalidomide metabolism in humans.[2][10]

Mechanism of Action: Modulation of the CRL4-CRBN E3 Ubiquitin Ligase Complex

Lenalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[7][8][11] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins that are not the natural substrates of CRBN.[8][9][12]

Key neosubstrates targeted for degradation by the lenalidomide-CRL4-CRBN complex include:

  • Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for B-cell development and function. Their degradation is a key mechanism for the anti-myeloma activity of lenalidomide.[7][9]

  • Casein Kinase 1α (CK1α): Degradation of this protein is particularly relevant in the context of myelodysplastic syndromes (MDS) with a del(5q) chromosomal deletion.[9][13]

The degradation of these substrates leads to a cascade of downstream effects, including direct cytotoxicity to tumor cells and modulation of the tumor microenvironment.

Signaling Pathway Diagram

Lenalidomide_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrates Neosubstrates (IKZF1, IKZF3, CK1α) CRBN->Neosubstrates recruits CUL4 CUL4 RBX1 RBX1 Lenalidomide Lenalidomide Lenalidomide->CRBN binds to Ubiquitination Ubiquitination Neosubstrates->Ubiquitination undergoes Proteasome Proteasome Ubiquitination->Proteasome targeted to Degradation Protein Degradation Proteasome->Degradation mediates Downstream_Effects Downstream Effects: - Anti-tumor Activity - Immunomodulation - Anti-angiogenesis Degradation->Downstream_Effects leads to

Caption: Lenalidomide binds to CRBN, inducing the recruitment and degradation of neosubstrates.

Quantitative Efficacy Data of Lenalidomide

The efficacy of lenalidomide has been demonstrated in numerous clinical trials, primarily in the context of multiple myeloma. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy in Previously Untreated Multiple Myeloma
RegimenOverall Response (OR) RateComplete Response (CR) RateReference
Lenalidomide-containing75.5%13.4%[14]
No Lenalidomide50.6%3.4%[14]
Table 2: Efficacy in Relapsed or Refractory Multiple Myeloma
RegimenOverall Response (OR) RateComplete Response (CR) Rate3-Year Progression-Free Survival (PFS)3-Year Overall Survival (OS)Reference
Lenalidomide-containing60.6%15.0%Significantly ImprovedSignificantly Improved[14]
No Lenalidomide21.9%2.0%--[14]
Table 3: Efficacy as Maintenance Therapy Post-Autologous Stem Cell Transplantation (ASCT)
Treatment3-Year Progression-Free Survival (PFS)3-Year Overall Survival (OS)Reference
LenalidomideSignificantly ImprovedNot Significantly Improved[14]
Placebo--[14]

A meta-analysis of seven randomized controlled trials showed that lenalidomide significantly improved complete response and very good partial response rates, as well as progression-free survival, compared to placebo.[15]

Experimental Protocols

Detailed experimental protocols for assessing the efficacy of compounds like lenalidomide can be extrapolated from the literature. Below are generalized methodologies for key experiments.

In Vitro Anti-proliferative and Apoptosis Assays
  • Cell Lines: Human myeloma cell lines (e.g., MM.1S, U266, RPMI 8226) are commonly used.

  • Methodology:

    • Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., lenalidomide) for 24-72 hours.

    • Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.

    • Apoptosis is measured by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.

    • Caspase activation (e.g., caspase-3, -8, -9) can be determined using colorimetric or fluorometric assays.

Cereblon-Mediated Protein Degradation Assay
  • Objective: To confirm that the compound's activity is dependent on CRBN and to identify degraded proteins.

  • Methodology:

    • Western Blotting: Treat myeloma cells with the compound for a specified time. Lyse the cells and perform western blotting to detect the levels of target proteins (e.g., IKZF1, IKZF3). A decrease in protein levels indicates degradation.

    • CRBN Knockdown/Knockout: Use shRNA or CRISPR/Cas9 to reduce or eliminate CRBN expression in myeloma cells. Treat these cells and wild-type control cells with the compound. The absence of target protein degradation in CRBN-deficient cells confirms a CRBN-dependent mechanism.

    • Co-immunoprecipitation (Co-IP): To demonstrate the formation of the ternary complex (CRBN-compound-neosubstrate), cells are treated with the compound, lysed, and incubated with an antibody against CRBN. The immunoprecipitated complex is then analyzed by western blotting for the presence of the neosubstrate.

Experimental Workflow Diagram

Protein_Degradation_Workflow start Start: Myeloma Cell Culture treatment Treat cells with Lenalidomide or Vehicle start->treatment incubation Incubate for 24-48h treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot Transfer sds_page->western_blot probing Probe with Antibodies (anti-IKZF1, anti-Actin) western_blot->probing detection Detection and Analysis probing->detection end End: Assess Protein Degradation detection->end

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Hydroxy Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), a potent immunomodulatory agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its metabolism in humans leads to the formation of hydroxylated metabolites, with 5-hydroxy lenalidomide being a minor but important component. Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of both the parent drug and its metabolites.

This document provides detailed application notes and protocols for the development of analytical methods for the quantification of lenalidomide and its hydroxylated metabolite, 5-hydroxy lenalidomide, in biological matrices, primarily human plasma. The methodologies are based on High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Analytical Method for Lenalidomide

A plethora of validated LC-MS/MS methods for the quantification of lenalidomide in human plasma have been published. These methods generally involve sample preparation through protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer.

Experimental Protocol: Quantification of Lenalidomide in Human Plasma by LC-MS/MS

This protocol is a synthesis of common practices from published, validated methods.

1. Materials and Reagents

  • Lenalidomide reference standard

  • Internal Standard (IS) (e.g., Lenalidomide-d5 or a structurally similar compound)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Extraction solvent (e.g., ethyl acetate (B1210297) or methyl tertiary-butyl ether)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.7 µm)

3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of lenalidomide and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the lenalidomide stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples. The IS working solution is prepared at a fixed concentration.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lenalidomide: m/z 260.1 → 149.1

      • Lenalidomide-d5 (IS): m/z 265.1 → 154.1

    • Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Quantitative Data Summary for Lenalidomide Analytical Methods

The following table summarizes typical validation parameters reported in the literature for LC-MS/MS methods for lenalidomide in human plasma.

ParameterTypical Range
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery70 - 110%

Proposed Analytical Method for 5-Hydroxy Lenalidomide

Experimental Protocol: Proposed Method for the Simultaneous Quantification of Lenalidomide and 5-Hydroxy Lenalidomide in Human Plasma by LC-MS/MS

1. Materials and Reagents

  • Lenalidomide and 5-hydroxy lenalidomide reference standards

  • Internal Standard (IS) (e.g., Lenalidomide-d5 or a stable isotope-labeled 5-hydroxy lenalidomide if available)

  • (Same as for the lenalidomide method)

2. Instrumentation

  • (Same as for the lenalidomide method)

3. Standard and Sample Preparation

  • Stock and Working Solutions: Prepare individual stock and working solutions for both lenalidomide and 5-hydroxy lenalidomide.

  • Sample Preparation: The liquid-liquid extraction protocol described for lenalidomide is expected to be suitable for 5-hydroxy lenalidomide as well, due to their structural similarity.

4. LC-MS/MS Conditions

  • Chromatographic Conditions: The chromatographic conditions used for lenalidomide are a good starting point. A gradient elution will likely be necessary to separate lenalidomide from the more polar 5-hydroxy lenalidomide. Optimization of the gradient profile will be required to achieve baseline separation.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Proposed Multiple Reaction Monitoring (MRM) Transitions:

      • Lenalidomide: m/z 260.1 → 149.1

      • 5-Hydroxy Lenalidomide: m/z 276.1 → 165.1 (Precursor ion [M+H]+ for C13H13N3O4; the product ion is a logical fragmentation pattern to investigate).

      • Internal Standard: (As appropriate)

    • These transitions need to be confirmed and optimized by infusing the pure compounds into the mass spectrometer.

Method Validation Requirements

The proposed method for 5-hydroxy lenalidomide must undergo rigorous validation, including:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity and Range: Establishing the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determining the closeness of the measured values to the true values and the reproducibility of the measurements.

  • Matrix Effect: Assessing the impact of the plasma matrix on the ionization of the analytes.

  • Recovery: Evaluating the efficiency of the extraction procedure.

  • Stability: Testing the stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS Tandem Mass Spectrometry (MRM Detection) HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the analysis of lenalidomide and hydroxy lenalidomide in plasma.

G cluster_0 Method Development cluster_1 Method Validation A Select Analytical Technique (LC-MS/MS) B Optimize Sample Preparation A->B C Optimize Chromatography A->C D Optimize Mass Spectrometry A->D E Selectivity & Specificity B->E C->E D->E F Linearity & Range E->F G Accuracy & Precision F->G H Matrix Effect & Recovery G->H I Stability H->I

Caption: Logical workflow for analytical method development and validation.

G Lenalidomide Lenalidomide Metabolism Metabolism (Hydroxylation) Lenalidomide->Metabolism HydroxyLenalidomide 5-Hydroxy Lenalidomide Metabolism->HydroxyLenalidomide

Caption: Metabolic pathway of lenalidomide to 5-hydroxy lenalidomide.

Application Note: Quantification of Hydroxy Lenalidomide in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific HPLC-MS/MS method for the quantitative analysis of hydroxy lenalidomide (B1683929), a metabolite of the immunomodulatory drug lenalidomide, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of lenalidomide. The method utilizes a simple protein precipitation for sample preparation followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection. This approach provides the necessary selectivity and sensitivity for the quantification of hydroxy lenalidomide in a biological matrix.

Introduction

Lenalidomide is an oral immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies. The biotransformation of lenalidomide in humans is limited, with the majority of the drug excreted unchanged in the urine. However, minor metabolic pathways, including hydroxylation, do occur, leading to the formation of metabolites such as 5-hydroxy-lenalidomide.[1][2] Accurate quantification of these metabolites is crucial for a comprehensive understanding of the drug's pharmacokinetic profile and to assess any potential contribution to its overall therapeutic effect or toxicity. This document provides a detailed protocol for the quantification of this compound in human plasma using a robust and reliable HPLC-MS/MS method.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Lenalidomide-d5 (B593863) (Internal Standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

The following table summarizes the HPLC conditions for the separation of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp. 10 °C

Table 1: HPLC Parameters

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Table 2: Gradient Elution Program

Mass Spectrometry Conditions

Detection and quantification are performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 3
Ion Source Temp. 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

Table 3: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound276.1165.1
Lenalidomide-d5 (IS)265.1151.1

Table 4: MRM Transitions

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and lenalidomide-d5 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control samples.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (50 µL) is_add 2. Add Internal Standard in Acetonitrile (200 µL) plasma->is_add vortex 3. Vortex Mix (30 sec) is_add->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant injection 6. Inject Supernatant (5 µL) supernatant->injection hplc 7. Chromatographic Separation (C18 Column) injection->hplc ms 8. Mass Spectrometric Detection (MRM) hplc->ms integration 9. Peak Integration ms->integration calibration 10. Calibration Curve Generation integration->calibration quantification 11. Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Data Presentation

Calibration Curve

A typical calibration curve for this compound in human plasma is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11523254870.060
57895261230.302
1015642259870.602
5079854260543.065
100158965258966.139
2504012582611115.367
5008056412599930.987

Table 5: Example Calibration Curve Data

Precision and Accuracy

The intra- and inter-day precision and accuracy of the method should be evaluated using QC samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC5≤ 1585-115≤ 1585-115
MQC50≤ 1585-115≤ 1585-115
HQC400≤ 1585-115≤ 1585-115

Table 6: Acceptance Criteria for Precision and Accuracy

Signaling Pathway Diagram

While there is no direct signaling pathway for the analytical method itself, the metabolic conversion of lenalidomide to this compound can be depicted.

Metabolism lenalidomide Lenalidomide hydroxy_lenalidomide 5-Hydroxy Lenalidomide lenalidomide->hydroxy_lenalidomide Hydroxylation other_metabolites Other Metabolites lenalidomide->other_metabolites Other Metabolic Pathways excretion Renal Excretion (Unchanged) lenalidomide->excretion >80%

Caption: Metabolic fate of lenalidomide.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic and drug metabolism studies. This method can be a valuable tool for researchers and scientists in the field of drug development to further elucidate the metabolic profile of lenalidomide.

References

Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of Hydroxy Lenalidomide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroxy lenalidomide (B1683929), a metabolite of the immunomodulatory drug lenalidomide, in human plasma. The method utilizes liquid-liquid extraction for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of hydroxy lenalidomide concentrations for pharmacokinetic studies and other research applications.

Introduction

Lenalidomide is an immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies. It undergoes metabolism in the body, with one of the identified metabolites being this compound.[1] Accurate quantification of this metabolite in plasma is crucial for understanding the overall pharmacokinetic profile of lenalidomide. This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Lenalidomide-d5 (as internal standard)

  • Formic acid, LC-MS grade

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and general laboratory glassware

Metabolic Pathway of Lenalidomide

Lenalidomide is metabolized in the body to form this compound through a hydroxylation reaction.

Lenalidomide Lenalidomide HydroxyLenalidomide This compound Lenalidomide->HydroxyLenalidomide Hydroxylation cluster_prep Sample Preparation Plasma 50 µL Plasma Sample Add_IS Add 20 µL IS (100 ng/mL Lenalidomide-d5) Plasma->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_MTBE Add 1.3 mL MTBE Vortex1->Add_MTBE Vortex2 Vortex (5 min) Add_MTBE->Vortex2 Centrifuge Centrifuge (10 min @ 4000 rpm) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS Reconstitute->Inject

References

Application Notes: Laboratory-Scale Synthesis of Hydroxy Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a proposed chemical synthesis for Hydroxy lenalidomide (B1683929), a primary metabolite of the immunomodulatory drug Lenalidomide. While direct, step-by-step protocols for this specific metabolite are not widely published, a robust synthetic route can be devised by adapting well-established methods for the synthesis of Lenalidomide and related hydroxylated thalidomide (B1683933) analogs.

The strategy focuses on the synthesis of 5-Hydroxy lenalidomide, which involves introducing a hydroxyl group onto the phthaloyl-derived isoindolinone ring system. The core methodology involves the condensation of a functionalized benzene (B151609) precursor with 3-aminopiperidine-2,6-dione, followed by a reduction step. The protocols and data presented herein are compiled from various published sources on the synthesis of Lenalidomide and its parent compounds.

Overview of Synthetic Strategy

The synthesis of Lenalidomide typically begins with a nitro-substituted methyl benzoate (B1203000) derivative, which is first brominated and then cyclized with 3-aminopiperidine-2,6-dione. The final step involves the reduction of the nitro group to the primary amine of Lenalidomide[1][2][3].

To synthesize 5-Hydroxy lenalidomide, this process is adapted by starting with a precursor that already contains the necessary hydroxyl and nitro functionalities on the benzene ring. A logical starting material is a derivative of 3-hydroxy-4-nitrobenzoic acid. The hydroxyl group must be protected, typically as a methoxy (B1213986) ether, throughout the initial synthetic steps to prevent unwanted side reactions. This protecting group is then removed in a final step to yield the target compound.

Logical Workflow for Synthesis

The overall process can be visualized as a multi-step sequence. The initial steps build the core isoindolinone structure, and the final steps perform the necessary chemical modifications to yield the final product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Structure Assembly cluster_2 Step 3: Final Modifications A 1. Start with 4-Methoxy-3-nitrobenzoic acid B 2. Bromination of Benzylic Position A->B C 3. Condensation with 3-Aminopiperidine-2,6-dione B->C D 4. Formation of Methoxy- Nitro-Intermediate C->D E 5. Reduction of Nitro Group D->E F 6. Demethylation of Methoxy Group E->F G 7. Final Product: 5-Hydroxy Lenalidomide F->G

Caption: General workflow for the proposed synthesis of 5-Hydroxy Lenalidomide.

Retrosynthetic Analysis

A retrosynthetic approach reveals the key starting materials required for this synthesis. The target molecule, 5-Hydroxy lenalidomide, can be disconnected at the glutarimide-isoindolinone nitrogen bond and the C-N bond of the aniline (B41778) group. This highlights the importance of a suitably substituted phthalic acid derivative (or its precursor) and 3-aminopiperidine-2,6-dione.

G cluster_0 Key Disconnections A 5-Hydroxy Lenalidomide B Protected Nitro-Intermediate A->B Demethylation & Reduction C Key Precursors B->C C-N Bond (Isoindolinone) D 3-Hydroxy-4-nitro- benzoic acid derivative C->D E 3-Aminopiperidine- 2,6-dione C->E

References

Application Notes and Protocols for In Vitro Testing of Hydroxy Lenalidomide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy lenalidomide (B1683929) is a key metabolite of lenalidomide, an immunomodulatory drug (IMiD) with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] Like its parent compound, the primary mechanism of action of hydroxy lenalidomide involves its function as a "molecular glue." It binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.[3][4][5] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[3][4] The degradation of these proteins is central to the anti-proliferative and immunomodulatory effects of lenalidomide and its derivatives.[2][3]

These application notes provide a detailed overview of in vitro assays to characterize the activity of this compound, including its binding to CRBN, its ability to induce neosubstrate degradation, its anti-proliferative effects on cancer cells, and its immunomodulatory functions.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

This compound acts by hijacking the cell's natural protein disposal system. The process begins with the binding of this compound to the CRBN protein. This drug-protein complex then presents a new binding surface that is recognized by neosubstrate proteins. The CRL4-CRBN E3 ligase then tags these neosubstrates with ubiquitin molecules, marking them for degradation by the proteasome. The degradation of transcription factors like IKZF1 and IKZF3 leads to downstream effects, including the inhibition of myeloma cell growth and the stimulation of immune cells.[3][6]

Hydroxy_Lenalidomide_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Neosubstrates cluster_effects Downstream Effects CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 IKZF1 IKZF1 IKZF1->CRBN Recruited by HL-CRBN complex Proteasome Proteasome IKZF1->Proteasome Degradation IKZF3 IKZF3 IKZF3->CRBN Recruited by HL-CRBN complex IKZF3->Proteasome Degradation CK1a CK1α CK1a->CRBN Recruited by HL-CRBN complex CK1a->Proteasome Degradation Anti_Proliferative Anti-Proliferative Effects (e.g., in Multiple Myeloma) Immunomodulation Immunomodulatory Effects (e.g., T-cell activation) HL This compound HL->CRBN Binds to Ub Ubiquitin Ub->IKZF1 Ubiquitination Ub->IKZF3 Ubiquitination Ub->CK1a Ubiquitination Proteasome->Anti_Proliferative Leads to Proteasome->Immunomodulation Leads to

Fig 1. Mechanism of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for lenalidomide, which is expected to be comparable to its hydroxy metabolite, in various in vitro assays.

Table 1: Cereblon Binding Affinity

CompoundAssay TypeIC50 (nM)Reference
LenalidomideFluorescence Polarization268.6[7]
Pomalidomide (B1683931)Fluorescence Polarization153.9[7]
ThalidomideFluorescence Polarization347.2[7]
LenalidomideTR-FRET1500[8]
PomalidomideTR-FRET1200[8]

Table 2: Anti-Proliferative and Cytotoxic Effects

Cell LineAssayTreatmentEffectReference
HCT-116ADCC10 µM LenalidomideIncreased tumor cell killing from 19% to 39%[9]
HT-29ADCC1 µM LenalidomideIncreased tumor cell killing from 32% to 50%[9]
CLL CellsWhole Blood Assay0.5 µM & 1 µM LenalidomideSignificant decrease in CD19+ B cells at 72h[10]
H929 (MM)Annexin V Assay10 & 20 µg/mL S-LenalidomideSignificant reduction in metabolic activity at 48h[11]

Table 3: Immunomodulatory Effects - Cytokine Production

Cell TypeStimulationTreatmentCytokine ChangeReference
PBMCsAnti-CD3LenalidomideIncreased IL-2 and IFN-γ[12][13]
LPMCUnstimulated & PWMThalidomide (in vitro)Decreased TNF-α and IL-12[14]
T cells---LenalidomideIncreased IL-21 production[10]
CD8+ T cellsMART-1 peptide-pulsed DCs10 µM LenalidomideEnhanced IFN-γ and granzyme B secretion[15]

Experimental Protocols

Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the binding of this compound to the CRBN-DDB1 complex by competing with a fluorescently labeled ligand (e.g., Bodipy-thalidomide).

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - CRBN/DDB1 Complex - Fluorescent Probe - this compound dilutions start->prepare_reagents dispense Dispense Reagents into 384-well plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Analyze Data: - Plot % Inhibition vs. Concentration - Calculate IC50 read_fp->analyze end End analyze->end

Fig 2. Workflow for FP Binding Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human CRBN/DDB1 complex in assay buffer.

    • Prepare a stock solution of a fluorescently labeled CRBN binder (e.g., Bodipy-thalidomide) in DMSO.[7]

    • Create a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup:

    • Use a low-volume, black, 384-well plate.

    • Add the CRBN/DDB1 complex to each well.

    • Add the serially diluted this compound or DMSO (for control wells) to the respective wells.

    • Add the fluorescent probe to all wells.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization (FP) signal using a suitable plate reader.

  • Data Analysis:

    • The displacement of the fluorescent probe by this compound will cause a decrease in the FP signal.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]

Neosubstrate Degradation Assay (Western Blot)

This assay qualitatively and quantitatively assesses the degradation of target proteins like IKZF1, IKZF3, or CK1α in cells treated with this compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells) to approximately 70-80% confluency.[2]

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time course (e.g., 6, 12, 24 hours).[4]

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1, anti-CK1α) overnight at 4°C.[2][4]

    • Also, probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control. Compare the normalized intensity in treated samples to the vehicle control to determine the extent of degradation.[16]

In Vitro Ubiquitination Assay

This biochemical assay confirms that this compound induces the ubiquitination of its neosubstrates via the CRL4-CRBN complex.

Ubiquitination_Assay_Workflow start Start combine Combine Reagents: - E1, E2, E3 (CRL4-CRBN) - Ubiquitin, ATP - Substrate (e.g., IKZF1) - this compound/DMSO start->combine incubate Incubate at 37°C to allow reaction combine->incubate stop_reaction Stop Reaction (e.g., add SDS-PAGE buffer) incubate->stop_reaction analyze Analyze by Western Blot (Probe for substrate and Ub) stop_reaction->analyze end End analyze->end

Fig 3. In Vitro Ubiquitination Workflow.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following purified components in reaction buffer:

      • Ubiquitin-activating enzyme (E1)

      • Ubiquitin-conjugating enzyme (E2)

      • Recombinant CRL4-CRBN E3 ligase complex

      • Recombinant neosubstrate protein (e.g., IKZF1)

      • Ubiquitin

      • ATP

      • This compound or DMSO (control)[4]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Analyze the reaction products by Western blot.

    • Probe the membrane with an antibody against the neosubstrate (e.g., anti-IKZF1).

    • The appearance of higher molecular weight bands or a "smear" above the unmodified substrate band in the lane treated with this compound indicates polyubiquitination.[4]

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. It is used to determine the anti-proliferative effects of this compound.

Protocol:

  • Cell Seeding:

    • Seed a cancer cell line (e.g., MM.1S, H929) in a 96-well, white-walled plate at an appropriate density and allow them to adhere overnight.[2]

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 72 hours) under standard cell culture conditions.[2]

  • ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Cytokine Production Assay (ELISA)

This assay quantifies the secretion of immunomodulatory cytokines (e.g., IL-2, IFN-γ, TNF-α) from immune cells following treatment with this compound.

Protocol:

  • Cell Isolation and Culture:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Culture the PBMCs in a 96-well plate.[14]

  • Stimulation and Treatment:

    • Stimulate the T-cells within the PBMC population (e.g., with anti-CD3 antibodies or pokeweed mitogen).[13][14]

    • Concurrently, treat the cells with various concentrations of this compound or DMSO.

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA:

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants using commercially available kits specific for the cytokine of interest (e.g., human IL-2, human IFN-γ).

    • Follow the manufacturer's protocol for the ELISA, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting colorimetric or fluorescent signal.

  • Data Analysis:

    • Generate a standard curve using recombinant cytokine standards.

    • Calculate the concentration of the cytokine in each sample based on the standard curve. Compare the cytokine levels in treated samples to the control samples.[15]

References

Application Notes and Protocols for Cell-Based Assays of Hydroxy Lenalidomide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy lenalidomide (B1683929) is a metabolite of lenalidomide, an immunomodulatory agent with established anti-neoplastic properties.[1] Lenalidomide and its analogs are known to exert their effects by binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[2][3][4] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[5] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells, particularly in hematological malignancies like multiple myeloma.[3][6] The degradation of these factors disrupts downstream signaling pathways, such as the IRF4-MYC axis, ultimately leading to cell cycle arrest and apoptosis.[2]

These application notes provide detailed protocols for assessing the cytotoxicity of hydroxy lenalidomide in vitro using common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V assay for apoptosis.

Mechanism of Action of Lenalidomide and its Derivatives

Lenalidomide and its metabolites are believed to function as "molecular glues." Their binding to cereblon induces a conformational change that allows the E3 ligase complex to recognize and target neosubstrates for degradation. This targeted protein degradation is the primary mechanism behind their anti-cancer effects. In addition to direct cytotoxicity, lenalidomide possesses immunomodulatory properties, including the ability to stimulate T cells and natural killer (NK) cells.[7][8][9][10][11]

Diagram: Lenalidomide's Mechanism of Action

Lenalidomide_Mechanism_of_Action cluster_0 Cell Lenalidomide This compound CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Lenalidomide->CRBN Binds to Neosubstrates Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Neosubstrates Recruits Ub Ubiquitin CRBN->Ub Ubiquitination Proteasome Proteasome Neosubstrates->Proteasome Targeted for Degradation Degradation Proteasome->Degradation Ub->Neosubstrates Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis Leads to

Caption: Mechanism of Action of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: Representative MTT Assay Data
Cell LineThis compound IC₅₀ (µM) - 72h
MM.1S (Multiple Myeloma)Value to be determined experimentally
RPMI-8226 (Multiple Myeloma)Value to be determined experimentally
HCT116 (Colon Carcinoma)Value to be determined experimentally
A549 (Lung Carcinoma)Value to be determined experimentally

Note: The IC₅₀ values are representative and must be determined experimentally for this compound. Lenalidomide has shown IC₅₀ values ranging from 0.15 to 7 µM in various human myeloma cell lines.[12]

Diagram: MTT Assay Workflow

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Hydroxy Lenalidomide A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G Annexin_V_Workflow A Treat Cells with This compound B Harvest and Wash Cells (PBS) A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate (15 min, RT, Dark) D->E F Analyze by Flow Cytometry E->F

References

Application Notes and Protocols for In Vivo Studies of Hydroxy Lenalidomide and its Parent Compound, Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action is primarily mediated through its binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific protein targets such as Ikaros (IKZF1) and Aiolos (IKZF3). Hydroxy lenalidomide is a minor metabolite of lenalidomide, formed through hydroxylation, and constitutes less than 5% of the parent drug in circulation[1]. While in vivo studies have extensively characterized the parent compound, specific data on the direct administration and effects of this compound in animal models are limited. These application notes provide a comprehensive overview of the available animal models and experimental protocols for studying lenalidomide in vivo, which can be adapted for the investigation of this compound.

Animal Models for In Vivo Evaluation

The selection of an appropriate animal model is critical for the in vivo assessment of lenalidomide and its metabolites. Due to species-specific differences in the Cereblon protein, standard mouse models are not susceptible to the pharmacological effects of lenalidomide[2]. Therefore, specialized models have been developed.

1. Humanized Mouse Models:

  • Description: These models involve the expression of human Cereblon (CRBN) or a lenalidomide-sensitizing mutation (CrbnI391V) in mice[2]. This genetic modification allows for the investigation of lenalidomide's mechanism of action in a more clinically relevant context.

  • Application: Efficacy studies, mechanism of action studies, and pharmacodynamic assessments.

  • Recommended Strains: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are often used for xenograft models of human multiple myeloma[3].

2. Syngeneic Mouse Models:

  • Description: These models utilize mouse-derived tumor cell lines that have been genetically modified to express human CRBN or the sensitizing CrbnI391V mutation. These cells are then implanted into immunocompetent mice of the same genetic background[2].

  • Application: Studying the immunomodulatory effects of lenalidomide in the context of a competent immune system.

  • Recommended Strains: BALB/c mice are a common choice for syngeneic models.

3. Toxicity Study Models:

  • Description: For toxicological assessments, various species have been utilized.

  • Application: Evaluating the safety profile and potential adverse effects.

  • Recommended Species:

    • Rats: Used for general toxicity and carcinogenicity studies[4].

    • Rabbits: Particularly sensitive to the teratogenic effects of thalidomide and its analogues, making them a relevant model for developmental toxicity studies[5].

    • Monkeys (Cynomolgus): Used for repeat-dose toxicity studies to assess long-term effects[4].

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of lenalidomide. These can serve as a reference for designing experiments with this compound, although direct dose-response relationships may differ.

Table 1: Pharmacokinetic Parameters of Lenalidomide in Mice

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose Range (mg/kg) 0.5 - 10[6][7]0.5 - 22.5[6][7]0.5 - 45[6][7]
Bioavailability (%) N/A90 - 105[6][7]60 - 75[6][7]
Time to Max. Concentration (Tmax) N/ANot ReportedNot Reported
Max. Concentration (Cmax) Dose-dependent[6]Dose-dependent[6]Dose-dependent[6]
Area Under the Curve (AUC) Dose-dependent[6]Dose-dependent[6]Dose-dependent[6]

Table 2: Efficacy of Lenalidomide in a Mouse Multiple Myeloma Xenograft Model

Treatment GroupTumor Volume Reduction (%)Key Findings
Vehicle Control 0Uninhibited tumor growth.
Lenalidomide (5 mg/kg, IP, 5 days/week) ~62Significant delay in tumor growth[3].
HIF-1α suppression + Lenalidomide ~91Enhanced anti-tumoral effect of lenalidomide[3].

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Mice

This protocol is adapted from established methods for lenalidomide and should be optimized for this compound.

  • Animal Model: Male ICR mice (or a humanized CRBN strain for mechanistic studies).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation:

    • Synthesize or procure high-purity this compound.

    • For IV administration, dissolve in a vehicle such as PBS with 1% HCl to a maximum concentration of approximately 3 mg/mL[6].

    • For IP and PO administration, a suspension in a vehicle like 0.5% hydroxypropyl methylcellulose (B11928114) may be suitable.

  • Dosing:

    • Perform a range-finding study to determine the maximum tolerated dose (MTD). Suggested starting doses based on lenalidomide studies could be in the range of 5-50 mg/kg[6][7].

    • Administer the drug via the desired route (IV tail vein, IP injection, or PO gavage).

  • Sample Collection:

    • Collect blood samples via retro-orbital sinus or tail vein at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

    • Collect tissues of interest (e.g., tumor, liver, spleen, brain) at the terminal time point.

  • Sample Analysis:

    • Extract this compound from plasma and tissue homogenates.

    • Quantify drug concentrations using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using non-compartmental or compartmental analysis software.

Protocol 2: Efficacy Study in a Multiple Myeloma Xenograft Model

  • Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, U266) that are sensitive to lenalidomide.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation:

    • Subcutaneously inject tumor cells into the flank of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer treatment as determined by pharmacokinetic and MTD studies (e.g., daily IP injections for 3 weeks).

  • Efficacy Assessment:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, excise tumors for further analysis (e.g., histology, Western blotting for pharmacodynamic markers like IKZF1/3).

  • Data Analysis:

    • Compare tumor growth rates between treatment and control groups.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine significance.

Visualizations

G cluster_drug_action Drug Action cluster_downstream_effects Downstream Effects cluster_immunomodulation Immunomodulation Lenalidomide Lenalidomide/ This compound CRBN Cereblon (CRBN) Lenalidomide->CRBN Binds to T_Cell T-Cell Co-stimulation Lenalidomide->T_Cell E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase Component of IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase->IKZF1_3 Recruits Ubiquitination Ubiquitination IKZF1_3->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation IRF4_MYC Downregulation of IRF4 & MYC Proteasomal_Degradation->IRF4_MYC Cell_Death Myeloma Cell Apoptosis/Growth Arrest IRF4_MYC->Cell_Death IL2_IFNg Increased IL-2 & IFN-γ T_Cell->IL2_IFNg NK_Cell Enhanced NK Cell Cytotoxicity IL2_IFNg->NK_Cell

Caption: Simplified signaling pathway of Lenalidomide and its derivatives.

G cluster_workflow In Vivo Efficacy Study Workflow start Start cell_culture Culture Human Multiple Myeloma Cells start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Vehicle or This compound randomization->treatment Treatment Groups randomization->treatment Control Group monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint endpoint->monitoring No necropsy Necropsy and Tumor Excision endpoint->necropsy Yes analysis Pharmacodynamic and Histological Analysis necropsy->analysis end End analysis->end

References

Application Notes and Protocols for Hydroxy Lenalidomide-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, enabling the selective elimination of disease-causing proteins. This approach utilizes small molecules, often referred to as "molecular glues" or as part of Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). Hydroxy lenalidomide (B1683929), a metabolite and analog of the well-characterized immunomodulatory drug lenalidomide, functions as a molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN). This recruitment leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, which are not the natural targets of CRBN. This document provides detailed application notes and experimental protocols for studying hydroxy lenalidomide-induced protein degradation.

Mechanism of Action

This compound, like its parent compound lenalidomide, modulates the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2] By binding to a hydrophobic pocket in CRBN, this compound creates a new surface that promotes the recruitment of specific neosubstrates.[3] Key neosubstrates for the lenalidomide class of molecules include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[4][5][6] Once recruited to the CRL4^CRBN^ complex, these neosubstrates are polyubiquitinated, marking them for degradation by the 26S proteasome.[4][7] This targeted degradation of key cellular proteins underlies the therapeutic effects of these molecules in various hematological malignancies.[8][9]

cluster_0 Cellular Environment HL This compound CRBN CRL4-CRBN E3 Ligase HL->CRBN Binding Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3, CK1α) CRBN->Neosubstrate Recruitment Proteasome 26S Proteasome Neosubstrate->Proteasome Recognition & Degradation Ub Ubiquitin Ub->Neosubstrate Polyubiquitination Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Results in

Caption: Signaling pathway of this compound-induced protein degradation.

Quantitative Data

Table 1: Degradation Potency of Lenalidomide

Target ProteinCell LineDC50Reference
IKZF1H92910.2 nM[10]
IKZF18226-[10]

Table 2: Anti-proliferative Activity of Lenalidomide

Cell LineCancer TypeIC50 (µM)Reference
NCI-H929Multiple Myeloma0.15 - 7[8]
OPM-2Multiple Myeloma0.15 - 7[8]
LP-1Multiple Myeloma0.15 - 7[8]
U266Multiple Myeloma0.15 - 7[8]
RPMI-8226Multiple Myeloma0.15 - 7[8]
MM.1SMultiple Myeloma0.15 - 7[8]

Table 3: Cereblon Binding Affinity of Lenalidomide

Assay TypeIC50Reference
Competitive Displacement~2 µM[11]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

cluster_0 Experimental Workflow Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Western_Blot Western Blot (Protein Degradation) Cell_Culture->Western_Blot Ubiquitination_Assay Ubiquitination Assay Cell_Culture->Ubiquitination_Assay Cell_Viability Cell Viability Assay (IC50) Cell_Culture->Cell_Viability CRBN_Engagement CRBN Engagement Assay Cell_Culture->CRBN_Engagement Data_Analysis Data Analysis Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Cell_Viability->Data_Analysis CRBN_Engagement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for characterizing this compound.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of target proteins (e.g., IKZF1, CK1α) in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., multiple myeloma cell lines like MM.1S, H929)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for IKZF1, CK1α, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (and a DMSO control) for the desired time points (e.g., 4, 8, 24 hours).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes with periodic vortexing.[12]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford assay.[12]

  • Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli buffer to a final concentration of 1x and denature by heating at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Detection and Analysis: Wash the membrane and detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 values.[12]

Protocol 2: In-Cell Ubiquitination Assay

This protocol determines if the degradation of the target protein is ubiquitin-dependent.

Materials:

  • Cells transfected to express epitope-tagged ubiquitin (e.g., HA-Ub) and the protein of interest (if necessary).

  • This compound and DMSO.

  • Proteasome inhibitor (e.g., MG132).

  • Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS).

  • Dilution buffer (RIPA buffer without SDS).

  • Antibody for immunoprecipitation (specific to the protein of interest).

  • Protein A/G magnetic beads.

  • Wash buffer.

  • Elution buffer (e.g., Laemmli sample buffer).

  • Antibody against the ubiquitin tag (e.g., anti-HA).

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO. A co-treatment with a proteasome inhibitor (e.g., MG132) is crucial to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse cells in denaturing lysis buffer to disrupt non-covalent protein interactions.[13]

  • Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the protein of interest overnight at 4°C using a specific antibody and protein A/G beads.[13]

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the immunoprecipitated proteins from the beads.

  • Western Blot: Analyze the eluates by Western blotting using an antibody against the ubiquitin tag to detect the polyubiquitin (B1169507) chain on the target protein.[13]

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the anti-proliferative effect of this compound.

Materials:

  • 96-well plates.

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound.

  • MTT reagent or CellTiter-Glo® reagent.

  • Solubilization solution (for MTT).

  • Plate reader (absorbance or luminescence).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO control) and incubate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate. Then, add solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate to stabilize the luminescent signal, and measure luminescence.[12]

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[12]

Protocol 4: Cereblon (CRBN) Engagement Assay (NanoBRET™)

This cellular assay confirms that this compound directly engages with its target E3 ligase, CRBN, in live cells.

Materials:

  • Cells expressing a NanoLuc® luciferase-CRBN fusion protein.

  • NanoBRET™ CRBN tracer (e.g., a fluorescently labeled lenalidomide analog).

  • This compound.

  • Plate reader capable of measuring BRET signals.

Procedure:

  • Cell Preparation: Prepare cells expressing the NanoLuc®-CRBN fusion protein.

  • Assay Setup: Add the NanoBRET™ tracer and varying concentrations of this compound to the cells.

  • Signal Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal.[1]

  • Data Analysis: The binding of this compound to CRBN will compete with the tracer, leading to a decrease in the BRET signal. This allows for the determination of the compound's affinity for CRBN in a cellular context.[1]

Conclusion

These application notes and protocols provide a comprehensive framework for researchers to investigate the protein degradation activity of this compound. By systematically applying these methodologies, scientists can elucidate the mechanism of action, quantify the potency and efficacy, and assess the therapeutic potential of this and other related molecular glue degraders. The provided diagrams and structured data tables serve as valuable tools for experimental planning and data interpretation in the rapidly advancing field of targeted protein degradation.

References

Application Notes and Protocols: Utilizing Hydroxy Lenalidomide in CRISPR-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling researchers to systematically investigate the genetic determinants of cellular responses to therapeutic agents.[1] This document provides detailed application notes and protocols for the use of Hydroxy lenalidomide (B1683929), a metabolite of lenalidomide, in CRISPR-based screening workflows.[2] While direct literature on CRISPR screens using Hydroxy lenalidomide is limited, its structural similarity to lenalidomide suggests a comparable mechanism of action. Therefore, the protocols and principles outlined herein are based on established methodologies for lenalidomide and its derivatives, which are potent modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4]

Lenalidomide and its analogues, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues" that induce the degradation of specific target proteins, known as neosubstrates.[5][6] This targeted protein degradation (TPD) approach offers a powerful strategy to eliminate disease-driving proteins that are often considered "undruggable" by conventional small molecule inhibitors.[5][7] CRISPR screens, in conjunction with compounds like this compound, can be employed to identify genes that mediate sensitivity or resistance to this class of drugs, uncover novel drug targets, and elucidate complex biological pathways.[3][8][9]

Mechanism of Action: Targeted Protein Degradation

This compound, like its parent compound lenalidomide, is presumed to exert its effects by modulating the activity of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) acting as the substrate receptor.[3][7]

The key steps in the mechanism are:

  • Binding to CRBN: this compound binds to a specific pocket on the CRBN protein.[7]

  • Neosubstrate Recruitment: This binding event alters the surface of CRBN, creating a novel interface for the recruitment of proteins that do not normally interact with the E3 ligase complex. These recruited proteins are referred to as neosubstrates.[3][7]

  • Ubiquitination: The CRL4^CRBN^ complex then polyubiquitinates the recruited neosubstrate.[10]

  • Proteasomal Degradation: The polyubiquitinated neosubstrate is subsequently recognized and degraded by the 26S proteasome.[10]

Key neosubstrates of lenalidomide in hematological malignancies include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][10] Degradation of these factors is a critical event leading to the anti-tumor effects of the drug.[11] Inactivation of genes within the CRL4^CRBN^ pathway, such as CRBN, CUL4B, and DDB1, has been shown to confer resistance to lenalidomide in CRISPR screens.[4][12]

Applications in CRISPR-Based Screening

The unique mechanism of action of this compound makes it a valuable tool for various CRISPR screening applications in drug discovery and basic research.

  • Identification of Resistance Mechanisms: Genome-wide or targeted CRISPR knockout screens can identify genes whose loss leads to resistance to this compound. This is crucial for understanding patient relapse and developing combination therapies.[3][8]

  • Discovery of Sensitizing Genetic Backgrounds: Conversely, screens can reveal genetic perturbations that enhance cellular sensitivity to the compound, identifying potential biomarkers for patient stratification.

  • Elucidation of Novel Drug Targets: By identifying genes that modulate the cellular response to this compound, CRISPR screens can uncover new therapeutic targets within the targeted protein degradation pathway or parallel signaling networks.[9]

  • Pathway Analysis: The results of a CRISPR screen can provide a comprehensive map of the cellular pathways that are impacted by the degradation of specific neosubstrates, offering deeper insights into disease biology.

Quantitative Data Summary

The following table summarizes representative quantitative data from CRISPR screens conducted with lenalidomide in various cancer cell lines. This data can serve as a reference for designing experiments with this compound, although optimal concentrations will need to be determined empirically.

Cell LineCancer TypeCompoundIC50Key Resistance Genes Identified in CRISPR ScreensReference
BC-3Primary Effusion LymphomaLenalidomide~2 µMCRBN, UBE2G1, SENP8[3]
MM.1SMultiple MyelomaLenalidomide1 µMCRBN, CUL4B, DDB1[4][13]
OPM2Multiple MyelomaLenalidomideVariesCRBN, CUL4B[4]
NCI-H929Multiple MyelomaLenalidomideVariesCRBN[4]
RPMI-8226Multiple MyelomaLenalidomideVariesCRBN[4]
KMS-27Multiple MyelomaLenalidomideVariesCRBN[4]

Diagrams

Signaling Pathway of Lenalidomide-induced Protein Degradation

Lenalidomide_Pathway This compound Mechanism of Action cluster_CRL4_complex CRL4-CRBN E3 Ubiquitin Ligase CRBN CRBN CUL4 CUL4A/B CRBN->CUL4 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 DDB1->ROC1 HydroxyLenalidomide Hydroxy lenalidomide HydroxyLenalidomide->CRBN Binds Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Polyubiquitination Degraded_Products Degraded Products Proteasome->Degraded_Products Degrades Downstream_Effects Downstream Effects (e.g., Tumor Cell Death) Degraded_Products->Downstream_Effects

Caption: Mechanism of this compound-induced protein degradation.

Experimental Workflow for a Pooled CRISPR Knockout Screen

CRISPR_Screen_Workflow Pooled CRISPR Knockout Screen Workflow cluster_setup 1. Library Preparation & Cell Transduction cluster_screening 2. Drug Treatment & Selection cluster_analysis 3. Data Analysis sgRNA_Library sgRNA Library (Lentiviral) Transduction Lentiviral Transduction (Low MOI) sgRNA_Library->Transduction Cas9_Cells Cas9-Expressing Cancer Cells Cas9_Cells->Transduction Cell_Pool Pool of Mutant Cells Transduction->Cell_Pool DMSO Control (DMSO) Cell_Pool->DMSO HydroxyLenalidomide This compound Treatment Cell_Pool->HydroxyLenalidomide Cell_Culture_DMSO Cell Culture DMSO->Cell_Culture_DMSO Cell_Culture_Drug Cell Culture HydroxyLenalidomide->Cell_Culture_Drug Genomic_DNA Genomic DNA Extraction Cell_Culture_DMSO->Genomic_DNA Day 0 & Final Timepoint Cell_Culture_Drug->Genomic_DNA Final Timepoint PCR_Amplification sgRNA PCR Amplification Genomic_DNA->PCR_Amplification NGS Next-Generation Sequencing (NGS) PCR_Amplification->NGS Data_Analysis Bioinformatic Analysis (e.g., MAGeCK) NGS->Data_Analysis Hit_Identification Hit Identification (Enriched/Depleted sgRNAs) Data_Analysis->Hit_Identification

Caption: General workflow for a pooled CRISPR knockout screen with this compound.

Experimental Protocols

This section provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound.

Materials
  • Cas9-expressing cancer cell line of interest (e.g., MM.1S, a multiple myeloma cell line)

  • GeCKO v2.0 or other genome-scale lentiviral sgRNA library

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells (for lentivirus production)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin or other selection antibiotic

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Protocol

Phase 1: Lentiviral Library Production and Titer Determination

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.

  • Virus Titer Determination: Determine the viral titer by transducing the Cas9-expressing target cells with serial dilutions of the viral supernatant in the presence of polybrene (8 µg/mL). After 24-48 hours, select the cells with the appropriate antibiotic (e.g., puromycin) for 2-3 days. The titer is calculated based on the percentage of surviving cells at different dilutions.

Phase 2: CRISPR Library Transduction and Selection

  • Cell Transduction: Transduce a sufficient number of Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA in the library should be maintained.

  • Antibiotic Selection: After 24-48 hours, select the transduced cells with the appropriate antibiotic until a non-transduced control cell population is completely killed.

  • Initial Cell Collection (Day 0): Harvest a population of cells after selection to serve as the "Day 0" or initial timepoint reference.

Phase 3: this compound Treatment

  • Cell Plating: Plate the transduced cell pool into two groups: a control group treated with DMSO and a treatment group treated with this compound.

  • Drug Concentration: The concentration of this compound should be determined empirically. A concentration that results in significant but not complete cell death (e.g., IC50 to IC80) is typically used for positive selection screens for resistance genes.

  • Cell Culture and Passaging: Culture the cells for a predetermined period (e.g., 14-21 days), passaging as necessary and maintaining drug selection in the treatment group. Ensure that the cell number is maintained to preserve library representation.

Phase 4: Sample Collection and Genomic DNA Extraction

  • Cell Harvest: At the end of the screen, harvest cells from both the DMSO control and this compound-treated populations.

  • Genomic DNA Extraction: Extract genomic DNA from the "Day 0" sample and the final timepoint samples from both control and treated populations using a commercial kit.

Phase 5: sgRNA Sequencing and Data Analysis

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.

  • Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing.

  • Data Analysis:

    • Read Alignment and Counting: Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.

    • Hit Identification: Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockouts) to identify sgRNAs and genes that are significantly enriched in the this compound-treated population compared to the control population.[14][15] Enriched sgRNAs correspond to gene knockouts that confer resistance.

Phase 6: Hit Validation

  • Individual sgRNA Validation: Validate the top candidate genes by generating individual knockout cell lines using 2-3 different sgRNAs per gene.

  • Phenotypic Assays: Confirm the resistance phenotype of the individual knockout cell lines by performing cell viability or apoptosis assays in the presence of this compound.

Conclusion

The combination of CRISPR-based screening with targeted protein degraders like this compound provides a powerful platform for functional genomics in the context of drug discovery.[16][17] These methodologies can uncover novel mechanisms of drug resistance and sensitivity, identify new therapeutic targets, and ultimately contribute to the development of more effective cancer therapies. The protocols and information presented here offer a comprehensive guide for researchers to design and execute successful CRISPR screens with this compound.

References

Formulation of Hydroxy Lenalidomide for Research Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy lenalidomide (B1683929) is one of the principal metabolites of lenalidomide, an immunomodulatory agent with potent anti-neoplastic and anti-inflammatory properties.[1][2][3] Lenalidomide exerts its effects through modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] As a significant metabolite, understanding the biological activity and properties of Hydroxy lenalidomide is crucial for a comprehensive understanding of the parent drug's in vivo mechanism of action, efficacy, and potential side effects.

These application notes provide detailed protocols for the formulation, stability testing, and in vitro evaluation of this compound for research purposes. Due to the limited availability of specific data for this compound, many of the following recommendations are based on the well-characterized properties of the parent compound, lenalidomide. Researchers are strongly advised to perform their own validation experiments.

Physicochemical Properties and Solubility

Table 1: Physicochemical Properties and Solubility Data

PropertyThis compoundLenalidomideReference(s)
Molecular Formula C₁₃H₁₃N₃O₄C₁₃H₁₃N₃O₃[6]
Molecular Weight 275.26 g/mol 259.26 g/mol [6]
Appearance SolidOff-white to pale yellow powder[6][7]
Solubility in Organic Solvents Soluble in Acetonitrile:Methanol (1:1), DMSOSoluble in DMSO (up to 30 mg/mL), DMF[6][8]
Aqueous Solubility Data not availableSparingly soluble, significantly lower in less acidic buffers (0.4–0.5 mg/mL)[3][7]

Formulation Protocols for Research Use

Given the anticipated poor aqueous solubility of this compound, the following protocols are recommended for preparing stock solutions and working solutions for in vitro and in vivo research.

Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvent

This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous buffers or cell culture media.

Materials:

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile tube.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the organic stock solution into aqueous buffers or cell culture media for use in cellular assays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) sterile phosphate-buffered saline (PBS), cell culture medium (e.g., RPMI-1640, DMEM), or other aqueous buffer

  • Sterile polypropylene tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution with the pre-warmed aqueous buffer or cell culture medium to achieve the final desired working concentration.

  • It is critical to add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and prevent precipitation.

  • The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. An equivalent concentration of the solvent should be used in vehicle control experiments.

  • Use the freshly prepared working solution immediately. Due to the potential for limited stability in aqueous solutions, storage of aqueous working solutions is not recommended.

Experimental Protocols

Protocol 3: Solubility Determination

This protocol outlines a method to determine the quantitative solubility of this compound in a specific buffer.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess Hydroxy lenalidomide to buffer prep2 Equilibrate at RT with shaking (24h) prep1->prep2 analysis1 Centrifuge to pellet undissolved solid prep2->analysis1 analysis2 Collect supernatant analysis1->analysis2 analysis3 Analyze concentration (e.g., HPLC, UV-Vis) analysis2->analysis3

Caption: Workflow for determining the solubility of this compound.

Materials:

  • This compound powder

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Orbital shaker

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the buffer.

  • Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The determined concentration represents the solubility of this compound in that specific buffer.

Protocol 4: Stability Assessment in Aqueous Solution

This protocol provides a framework for evaluating the stability of this compound in an aqueous solution over time.

Materials:

  • This compound working solution in the desired buffer

  • Sterile microcentrifuge tubes

  • Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)

  • HPLC system

Procedure:

  • Prepare a working solution of this compound in the buffer of interest at a known concentration.

  • Aliquot the solution into multiple microcentrifuge tubes.

  • Store the tubes at different temperatures (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.

  • Immediately analyze the concentration of the remaining this compound in each aliquot by HPLC.

  • Plot the concentration of this compound as a function of time for each temperature to determine its stability profile.

Table 2: Example Stability Data Presentation

Time (hours)Concentration at 4°C (% of initial)Concentration at 25°C (% of initial)Concentration at 37°C (% of initial)
0100100100
2
4
8
24
48
Protocol 5: In Vitro Cell Proliferation Assay (MTS/MTT Assay)

This protocol is adapted from standard assays used for lenalidomide and can be used to assess the effect of this compound on the proliferation of cancer cell lines.

Experimental Workflow for Cell Proliferation Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout culture1 Seed cells in 96-well plate culture2 Incubate (24h) culture1->culture2 treat1 Add serial dilutions of This compound culture2->treat1 treat2 Incubate (e.g., 72h) treat1->treat2 read1 Add MTS/MTT reagent treat2->read1 read2 Incubate (1-4h) read1->read2 read3 Measure absorbance read2->read3

Caption: Workflow for an in vitro cell proliferation assay.

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma cell lines like MM.1S or RPMI-8226)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.

Mechanism of Action: Cereblon E3 Ligase Pathway

Lenalidomide and its analogs are known to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[5] The degradation of these proteins results in the downstream anti-proliferative and immunomodulatory effects of the drug. It is hypothesized that this compound may interact with the Cereblon pathway in a similar manner.

Signaling Pathway of Lenalidomide and its Analogs

G cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_drug Drug Interaction cluster_substrates Neosubstrates cluster_degradation Proteasomal Degradation cluster_effects Cellular Effects CRBN Cereblon (CRBN) IKZF1 Ikaros (IKZF1) CRBN->IKZF1 recruits IKZF3 Aiolos (IKZF3) CRBN->IKZF3 recruits CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 Roc1 Roc1 CUL4->Roc1 DDB1->CRBN Drug Hydroxy lenalidomide Drug->CRBN Ub Ubiquitination IKZF1->Ub IKZF3->Ub Proteasome Proteasome Ub->Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Immunomodulation Immunomodulation Proteasome->Immunomodulation

Caption: Cereblon E3 ligase pathway modulation by lenalidomide analogs.

Conclusion

These application notes provide a starting point for researchers working with this compound. The provided protocols for formulation, solubility and stability assessment, and in vitro assays are based on established methods for the parent compound, lenalidomide. It is imperative for researchers to validate these methods for their specific experimental systems and to determine the precise properties of this compound. A thorough understanding of the formulation and handling of this metabolite will contribute to reliable and reproducible research outcomes, ultimately advancing our knowledge of its biological role.

References

Application Notes and Protocols: Stability of Hydroxy Lenalidomide in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy lenalidomide (B1683929), specifically 5-hydroxy lenalidomide, is a primary metabolite of the potent immunomodulatory and anti-cancer agent, lenalidomide.[1][2] Understanding the stability of this metabolite is crucial for accurate preclinical and clinical sample analysis, as well as for the development of new therapeutics. These application notes provide a summary of the known stability of hydroxy lenalidomide and detailed protocols for assessing the stability of the parent compound, lenalidomide, which can serve as a valuable reference due to the structural similarity and the limited availability of specific stability data for its hydroxylated metabolite.

Stability and Solubility of 5-Hydroxy Lenalidomide

Solubility

The solubility of 5-hydroxy lenalidomide has been determined in a limited number of organic solvents. This information is critical for the preparation of stock solutions for in vitro and in vivo studies.

SolventSolubility
Acetonitrile:Methanol (1:1)Soluble
Dimethyl Sulfoxide (DMSO)Soluble

Table 1: Solubility of 5-Hydroxy Lenalidomide. [1]

Storage and Stability of Solid Compound

For long-term storage, 5-hydroxy lenalidomide in its solid form is recommended to be stored at -20°C. Under these conditions, the compound is stable for at least four years.[1]

Stability Profile of Lenalidomide (as a Proxy)

Due to the limited public data on the stability of this compound in various solvents and under stress conditions, the stability profile of its parent compound, lenalidomide, is presented here as a reference. The structural similarity suggests that the degradation pathways may be comparable.

Forced degradation studies are essential for developing stability-indicating analytical methods. The following table summarizes the degradation of lenalidomide under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 0.5 N HCl at 60°C for 24 hoursSignificant degradation
Base Hydrolysis 0.5 N NaOH at 60°C for 24 hoursSignificant degradation
Oxidative Degradation 10% H₂O₂ at 60°C for 24 hoursSignificant degradation
Thermal Degradation Hot Air Oven at 80°C for 10 daysSignificant degradation
Photolytic Degradation UV Chamber for 24 hoursStable

Table 2: Summary of Forced Degradation Studies on Lenalidomide. [3]

Experimental Protocols

The following protocols are based on established methods for the analysis of lenalidomide and can be adapted for the study of this compound.

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of lenalidomide solutions for stability studies.

Materials:

  • Lenalidomide (or this compound) powder

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dimethyl Sulfoxide (DMSO, analytical grade)

  • Deionized water

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of lenalidomide powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Dissolve the powder in a suitable solvent (e.g., methanol, DMSO).

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Bring the solution to volume with the same solvent.

  • Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution with the appropriate solvent to the desired concentrations for analysis (e.g., for HPLC calibration curve).

Protocol 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol provides a validated RP-HPLC method for the determination of lenalidomide in the presence of its degradation products.[3][4]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Phosphate buffer: Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 242 nm
Injection Volume 20 µL

Table 3: HPLC Parameters for Lenalidomide Stability Testing. [3]

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and analyze the data for the peak area of the parent compound and any degradation products.

Protocol 3: Forced Degradation Study

This protocol outlines the procedure for conducting forced degradation studies on lenalidomide.

Materials:

  • Lenalidomide stock solution (1 mg/mL)

  • 0.5 N Hydrochloric acid (HCl)

  • 0.5 N Sodium hydroxide (B78521) (NaOH)

  • 10% Hydrogen peroxide (H₂O₂)

  • Hot air oven

  • UV chamber

Procedure:

  • Acid Degradation: Mix equal volumes of the lenalidomide stock solution and 0.5 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution before injection into the HPLC.

  • Base Degradation: Mix equal volumes of the lenalidomide stock solution and 0.5 N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution before injection into the HPLC.

  • Oxidative Degradation: Mix equal volumes of the lenalidomide stock solution and 10% H₂O₂. Keep the mixture at 60°C for 24 hours before injection into the HPLC.

  • Thermal Degradation: Keep the solid lenalidomide powder in a hot air oven at 80°C for 10 days. Prepare a solution of the heat-treated sample for HPLC analysis.

  • Photolytic Degradation: Expose the solid lenalidomide powder to UV light in a UV chamber for 24 hours. Prepare a solution of the UV-exposed sample for HPLC analysis.

  • Analyze all samples using the stability-indicating RP-HPLC method described in Protocol 2.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Start: Lenalidomide/Hydroxy Lenalidomide stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->stock thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (Solid, UV light) start->photo acid Acid Hydrolysis (0.5N HCl, 60°C) stock->acid base Base Hydrolysis (0.5N NaOH, 60°C) stock->base oxidative Oxidative Degradation (10% H2O2, 60°C) stock->oxidative hplc RP-HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Acquisition and Processing hplc->data end Determine Degradation Profile and Stability data->end

Figure 1. Experimental workflow for forced degradation studies.

Lenalidomide Signaling Pathway

G cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_substrates Substrate Proteins cluster_effects Downstream Effects lenalidomide Lenalidomide crbn Cereblon (CRBN) lenalidomide->crbn binds to crl4 CRL4 E3 Ubiquitin Ligase crbn->crl4 is part of ikzf1 IKZF1 (Ikaros) crl4->ikzf1 ubiquitinates ikzf3 IKZF3 (Aiolos) crl4->ikzf3 ubiquitinates proteasome Proteasome myc Decreased c-Myc proteasome->myc leads to irf4 Decreased IRF4 proteasome->irf4 leads to il2 Increased IL-2 Production proteasome->il2 leads to ikzf1->proteasome targeted for degradation ikzf3->proteasome targeted for degradation apoptosis Myeloma Cell Apoptosis myc->apoptosis irf4->apoptosis

Figure 2. Simplified signaling pathway of lenalidomide.

References

Application Notes and Protocols for the Preparation of Hydroxy Lenalidomide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy lenalidomide (B1683929), a primary metabolite of the immunomodulatory drug lenalidomide, is crucial for preclinical and clinical research in oncology and immunology. Accurate and reproducible experimental results rely on the correct preparation of stock solutions. This document provides detailed protocols for the preparation, storage, and handling of Hydroxy lenalidomide stock solutions for laboratory use.

Physicochemical Properties and Solubility

Table 1: Physicochemical and Solubility Data for this compound

PropertyDataReference
Chemical Name 3-(4-amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione[1]
Synonyms 5-hydroxy Lenalidomide[1]
Molecular Formula C₁₃H₁₃N₃O₄[1]
Molecular Weight 275.3 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMSO and Acetonitrile:Methanol (1:1)[1]
Storage (Solid) ≥ 4 years at -20°C[1]

Safety and Handling Precautions

This compound is a metabolite of lenalidomide, a thalidomide (B1683933) analogue. Thalidomide and its analogues are potent human teratogens and may cause birth defects and fetal death. Therefore, strict adherence to safety protocols is mandatory.

  • Handling: All handling of solid this compound and its solutions should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Reproductive Risks: Women who are pregnant or may become pregnant should not handle this compound. Men handling this compound should be aware of potential risks.

  • Disposal: Dispose of all waste, including empty vials, contaminated gloves, and unused solutions, as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh 2.753 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1.0 mL of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid in dissolution if necessary.

  • Verification: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.

Table 2: Example Calculations for Preparing this compound Stock Solutions

Desired ConcentrationMolecular Weight ( g/mol )Mass of this compound for 1 mLMass of this compound for 5 mL
1 mM275.30.2753 mg1.3765 mg
10 mM275.32.753 mg13.765 mg
50 mM275.313.765 mg68.825 mg
Preparation of Working Solutions

For cell-based assays, the high-concentration stock solution is typically diluted in cell culture medium to the desired final concentration. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

  • Gently mix the working solutions before adding them to the cells.

Note on Aqueous Solubility: this compound, similar to its parent compound, is expected to have low aqueous solubility. For experiments requiring aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. The stability of this compound in aqueous solutions is likely limited, and it is advisable to prepare these solutions fresh before each experiment.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound stock solutions.

Table 3: Recommended Storage and Stability of this compound

FormStorage TemperatureRecommended DurationNotes
Solid Powder -20°C≥ 4 yearsKeep in a tightly sealed container, protected from light and moisture.[1]
DMSO Stock Solution -20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles. Stability should be validated for long-term storage.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Preferred for longer-term storage.
Aqueous Working Solutions 2-8°C or on icePrepare fresh dailyLow aqueous solubility and potential for degradation.

Mechanism of Action and Signaling Pathway

This compound is a metabolite of lenalidomide, which exerts its therapeutic effects by binding to the Cereblon (CRBN) protein.[5][6][7][8] CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. The binding of lenalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7] The degradation of these transcription factors is a key mechanism for the anti-myeloma and immunomodulatory activities of lenalidomide.[5][6] As a direct metabolite, this compound is hypothesized to have a similar mechanism of action.

Hydroxy_Lenalidomide_Pathway cluster_0 Cellular Environment cluster_2 Neosubstrates cluster_3 Downstream Effects Hydroxy_Lenalidomide Hydroxy lenalidomide CRBN Cereblon (CRBN) Hydroxy_Lenalidomide->CRBN Binds to CUL4 Cullin 4 DDB1 DDB1 CRBN->DDB1 IKZF1 Ikaros (IKZF1) CRBN->IKZF1 Recruits IKZF3 Aiolos (IKZF3) CRBN->IKZF3 Recruits RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 Proteasome Proteasome IKZF1->Proteasome Ubiquitination IKZF3->Proteasome Ubiquitination Degradation Degradation of IKZF1 & IKZF3 Proteasome->Degradation Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis Immunomodulation Immunomodulation Degradation->Immunomodulation

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock and working solutions for in vitro experiments.

Stock_Preparation_Workflow cluster_0 Preparation cluster_1 Storage cluster_2 Application A 1. Weigh Hydroxy lenalidomide Powder B 2. Dissolve in Anhydrous DMSO A->B C 3. Vortex/Sonicate until Dissolved B->C D 4. Aliquot into Single-Use Vials C->D E 5. Store at -20°C or -80°C D->E F 6. Thaw Aliquot at Room Temperature E->F G 7. Prepare Working Solutions in Medium F->G H 8. Add to Cell Culture G->H

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for In Vitro Ubiquitination Assays Using Hydroxy Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing hydroxy lenalidomide (B1683929) in in vitro ubiquitination assays. The protocols detailed below are designed to facilitate the study of the CRL4^CRBN^ E3 ubiquitin ligase complex and the mechanism of action of immunomodulatory drugs (IMiDs) and their analogs.

Introduction

Lenalidomide and its analog, hydroxy lenalidomide, are pivotal research tools for investigating the ubiquitin-proteasome system. These molecules function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] This complex, a member of the Cullin-RING ligase (CRL) family, is comprised of Cullin 4 (CUL4A or CUL4B), DNA Damage-Binding Protein 1 (DDB1), Regulator of Cullins 1 (ROC1/RBX1), and the substrate receptor CRBN.[5][6] In the presence of lenalidomide or its analogs, the CRL4^CRBN^ complex is induced to recognize and ubiquitinate "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α), targeting them for proteasomal degradation.[1][2][3][4]

Interestingly, while promoting the ubiquitination of neosubstrates, lenalidomide and its parent compound, thalidomide (B1683933), have been shown to inhibit the autoubiquitination of CRBN itself.[7] This dual activity underscores the complex regulatory role these molecules play within the ubiquitination cascade. While much of the published research focuses on lenalidomide, its hydroxylated metabolite, this compound, is also of significant interest. However, in vitro pharmacological assays have suggested that metabolites such as hydroxylenalidomide may not significantly contribute to the overall therapeutic activity of the parent compound.[8]

These notes provide detailed protocols for in vitro ubiquitination assays to study the effects of this compound on both neosubstrate ubiquitination and CRBN autoubiquitination.

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway and the general experimental workflow for an in vitro ubiquitination assay.

Hydroxy_Lenalidomide_Mechanism_of_Action Mechanism of this compound in Neosubstrate Ubiquitination cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination Cascade CUL4 CUL4A/B DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate Ubiquitination E1 E1 (Ubiquitin Activating Enzyme) E2 E2 (Ubiquitin Conjugating Enzyme) E1->E2 Transfers Ub E2->RBX1 Delivers Ub Ub Ubiquitin HL Hydroxy Lenalidomide HL->CRBN Binds to Neosubstrate->CRBN Recruitment PolyUb Poly-ubiquitination Proteasome Proteasome Degradation Degradation Proteasome->Degradation PolyUb->Proteasome Targeting

Caption: this compound binds to CRBN, inducing a conformational change that promotes the recruitment and subsequent poly-ubiquitination of neosubstrates, leading to their degradation by the proteasome.

In_Vitro_Ubiquitination_Assay_Workflow General Workflow for In Vitro Ubiquitination Assay A 1. Prepare Reaction Mixture (E1, E2, Ubiquitin, ATP, Buffer) B 2. Add E3 Ligase Complex (CRL4-CRBN) and Substrate (e.g., IKZF1 or CRBN) A->B C 3. Add this compound (or DMSO control) B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction (e.g., with SDS-PAGE sample buffer) D->E F 6. Analyze by SDS-PAGE and Western Blot E->F G 7. Detect Ubiquitination (High molecular weight smears/bands) F->G

Caption: A stepwise workflow for conducting an in vitro ubiquitination assay to assess the activity of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for lenalidomide, which can serve as a reference for studies with this compound. Specific quantitative data for this compound is limited in the current literature.

Table 1: Binding Affinities and IC50 Values for Lenalidomide

CompoundTargetAssay TypeValueReference(s)
LenalidomideCRBN-DDB1 complexCompetitive BindingIC50 ≈ 2 µM[9]
LenalidomideCRBNTR-FRETIC50 = 2.694 µM[10]
LenalidomidehsDDB1-hsCRBNCompetitive TitrationKi = 177.80 nM[11]

Table 2: Lenalidomide-Induced Changes in Protein Abundance and Ubiquitination

ProteinTreatmentChangeMethodReference(s)
IKZF11 µM LenalidomideDecreased protein abundance (log2 ratio -1.54)SILAC-based MS[12][13]
IKZF31 µM LenalidomideDecreased protein abundance (log2 ratio -2.09)SILAC-based MS[12][13]
IKZF11 µM LenalidomideIncreased ubiquitinationSILAC-based MS[12]
CRBN1 µM LenalidomideDecreased ubiquitinationSILAC-based MS[12]

Experimental Protocols

Protocol 1: In Vitro Ubiquitination of a Neosubstrate (e.g., IKZF1)

This protocol is designed to assess the ability of this compound to induce the ubiquitination of a neosubstrate by the CRL4^CRBN^ E3 ligase complex.

Materials:

  • Recombinant Human E1 Activating Enzyme (e.g., UBE1)

  • Recombinant Human E2 Conjugating Enzyme (e.g., UBE2D1/UbcH5a or UBE2G1)[14]

  • Recombinant Human Ubiquitin

  • Recombinant Human CRL4^CRBN^ E3 Ligase Complex (containing CUL4A, DDB1, RBX1, and CRBN)

  • Recombinant Human IKZF1 (or other neosubstrate)

  • This compound (in DMSO)

  • 10X Ubiquitination Reaction Buffer (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl, 100 mM MgCl2, 10 mM TCEP)

  • 100 mM ATP Solution

  • DMSO (vehicle control)

  • 5X SDS-PAGE Sample Buffer

  • Nuclease-free water

  • Primary antibodies: anti-IKZF1, anti-ubiquitin (e.g., P4D1 or FK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine the following:

    • Nuclease-free water: to a final volume of 25 µL

    • 10X Ubiquitination Reaction Buffer: 2.5 µL (1X final)

    • 100 mM ATP: 2.5 µL (10 mM final)

    • E1 Enzyme (5 µM stock): 0.5 µL (100 nM final)

    • E2 Enzyme (25 µM stock): 1.0 µL (1 µM final)

    • Ubiquitin (10 mg/mL stock): 1.0 µL (~117 µM final)

    • Recombinant IKZF1 (10 µM stock): 2.5 µL (1 µM final)

    • CRL4^CRBN^ Complex (1 µM stock): 1.0 µL (40 nM final)

  • Addition of this compound: Add 1 µL of this compound (at various concentrations, e.g., 0.1, 1, 10 µM) or DMSO to the respective reaction tubes.

  • Incubation: Mix gently and incubate the reactions at 37°C for 60-90 minutes.

  • Reaction Termination: Stop the reactions by adding 6.25 µL of 5X SDS-PAGE Sample Buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE on an appropriate percentage polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against IKZF1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the ubiquitinated IKZF1 as a high-molecular-weight smear or ladder using a chemiluminescence detection system. An anti-ubiquitin antibody can be used on a separate blot to confirm the presence of ubiquitin chains.

Protocol 2: In Vitro Autoubiquitination of CRBN

This protocol is designed to assess the effect of this compound on the autoubiquitination of the CRBN subunit within the CRL4^CRBN^ complex.

Materials:

  • Same as Protocol 1, except for the substrate.

Procedure:

  • Reaction Setup: Prepare the reaction mixture as described in Protocol 1, but omit the neosubstrate (IKZF1). The CRL4^CRBN^ complex itself will serve as the substrate.

  • Addition of this compound: Add 1 µL of this compound (at various concentrations) or DMSO to the reaction tubes.

  • Incubation: Incubate the reactions at 37°C for 60-90 minutes.

  • Reaction Termination: Stop the reactions by adding 6.25 µL of 5X SDS-PAGE Sample Buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Use a primary antibody against CRBN to detect its ubiquitination status. Autoubiquitination will be observed as higher molecular weight bands or a smear above the unmodified CRBN band. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Concluding Remarks

The provided protocols offer a robust framework for investigating the in vitro ubiquitination activity mediated by this compound and the CRL4^CRBN^ E3 ligase complex. Researchers can adapt these methods to explore other neosubstrates, compare the potency of different IMiD analogs, and further elucidate the intricate mechanisms of targeted protein degradation. Given the limited specific data on this compound, it is recommended to perform dose-response experiments to determine its optimal concentration for inducing neosubstrate ubiquitination in these assays. The extensive data available for lenalidomide serves as a valuable benchmark for these studies.

References

Application Notes and Protocols: Hydroxy Lenalidomide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy lenalidomide (B1683929) is a metabolite of lenalidomide, an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] Lenalidomide is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[2] It functions as a molecular glue, binding to the E3 ubiquitin ligase Cereblon (CRBN) and inducing the degradation of specific target proteins, known as neosubstrates.[3][4] This targeted protein degradation is central to its anti-cancer effects.[3]

While specific data on the application of Hydroxy lenalidomide in cancer cell lines is limited, its structural similarity to the parent compound, lenalidomide, suggests a comparable mechanism of action and anti-cancer activity. These application notes and protocols are primarily based on the extensive research conducted on lenalidomide and are intended to serve as a guide for investigating the potential of this compound.

Mechanism of Action

Lenalidomide exerts its anti-cancer effects through a multi-faceted mechanism of action:

  • Direct Anti-Tumor Effects: Lenalidomide directly inhibits the proliferation of tumor cells and induces apoptosis.[1] This is achieved through the CRBN-dependent degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of malignant B-cells.[4][5] The degradation of these factors leads to the downregulation of downstream oncogenic signaling pathways, including IRF4 and MYC.[3]

  • Immunomodulatory Effects: Lenalidomide enhances the host's anti-tumor immunity by stimulating T-cell proliferation and increasing the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ).[1] This, in turn, enhances the cytotoxic activity of Natural Killer (NK) cells.[1]

  • Anti-Angiogenic Properties: Lenalidomide inhibits the formation of new blood vessels, which are crucial for tumor growth and metastasis, by downregulating vascular endothelial growth factor (VEGF).[1]

The central mechanism involves the binding of lenalidomide to the CRBN component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates like IKZF1 and IKZF3.[3]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN CRL4_CRBN_Complex CRL4-CRBN E3 Ligase CRBN->CRL4_CRBN_Complex CUL4-RBX1-DDB1 CUL4-RBX1-DDB1 CUL4-RBX1-DDB1->CRL4_CRBN_Complex Ubiquitination Ubiquitination CRL4_CRBN_Complex->Ubiquitination IKZF1/3 IKZF1/IKZF3 IKZF1/3->Ubiquitination IRF4/MYC IRF4/MYC Downregulation IKZF1/3->IRF4/MYC Represses Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->IRF4/MYC Leads to Apoptosis Apoptosis IRF4/MYC->Apoptosis Cell_Proliferation_Inhibition Cell Proliferation Inhibition IRF4/MYC->Cell_Proliferation_Inhibition

Figure 1: Simplified signaling pathway of Lenalidomide's anti-cancer mechanism.

Quantitative Data

The following tables summarize the in vitro anti-proliferative activity of lenalidomide in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Lenalidomide in Multiple Myeloma Cell Lines

Cell LineIC50 (µM)Reference
NCI-H9292.25[6]
U2395.86[6]
MM.1S>10[7]
RPMI-8226>10[7]
OPM-20.15 - 7[7]
LP-10.15 - 7[7]
U2660.15 - 7[7]

Table 2: Anti-proliferative Effects of Lenalidomide Derivatives

CompoundCell LineIC50 (nM)Reference
Compound 19MM1S128
Compound 17MM1S3568

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies using lenalidomide and can be adapted for this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MM.1S, RPMI-8226)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (or Lenalidomide as a control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add this compound at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a cell proliferation assay (MTT).

Western Blot Analysis

This protocol is used to detect and quantify the levels of specific proteins in cell lysates, such as CRBN, IKZF1, and IKZF3.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CRBN, anti-IKZF1, anti-IKZF3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[6]

Conclusion

The information provided, based on the well-characterized activities of lenalidomide, offers a strong foundation for investigating the application of its metabolite, this compound, in cancer cell lines. Researchers are encouraged to adapt these protocols to explore the specific effects of this compound and to further elucidate its potential as an anti-cancer agent. As with any experimental work, appropriate controls and optimization are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Hydroxy Lenalidomide in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing hydroxy lenalidomide (B1683929), a key metabolite of lenalidomide, in primary cell culture experiments. The information compiled is intended to guide researchers in investigating the immunomodulatory and anti-neoplastic effects of this compound on various primary cell types.

Introduction

Lenalidomide, and by extension its active metabolite hydroxy lenalidomide, are immunomodulatory drugs (IMiDs) with established efficacy in treating hematological malignancies, particularly multiple myeloma (MM) and certain B-cell lymphomas.[1][2] The primary mechanism of action involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This modulation leads to the targeted ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] The degradation of these transcription factors results in both direct cytotoxic effects on malignant cells and a complex array of immunomodulatory activities, including T-cell and Natural Killer (NK) cell activation.[7]

These protocols are designed to facilitate the in vitro study of this compound's effects on primary cells, providing a framework for assessing its therapeutic potential and further elucidating its mechanisms of action.

Mechanism of Action: Signaling Pathways

This compound, like its parent compound, redirects the CRL4-CRBN E3 ubiquitin ligase to induce the degradation of neosubstrates IKZF1 and IKZF3. This action has downstream consequences on several signaling pathways critical for cancer cell survival and immune function.

cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound CRBN CRL4-CRBN E3 Ligase This compound->CRBN Binds to IKZF1_3 IKZF1/IKZF3 (Ikaros/Aiolos) CRBN->IKZF1_3 Targets for Ubiquitination Proteasome Proteasome IKZF1_3->Proteasome Degradation IRF4 IRF4 & MYC Downregulation Proteasome->IRF4 IL2 IL-2 Production (T-Cells) Proteasome->IL2 Apoptosis Tumor Cell Apoptosis IRF4->Apoptosis NK_Activation NK Cell Activation IL2->NK_Activation

This compound's core mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data points for lenalidomide from various in vitro studies. While specific data for this compound is limited, the data for lenalidomide provides a strong basis for experimental design.

Table 1: IC50 Values of Lenalidomide in Multiple Myeloma Cell Lines

Cell LineIC50 (µM)Reference
KMS-12-BM0.47[8]
MM1S1.60[8]
L-3632.69[8]
NCI-H9293.28[8]
RPMI-82268.12[8]
LEN-sensitive0.15 - 7[2]
LEN-resistant>10[2]

Table 2: Effects of Lenalidomide on Primary Immune Cell Functions

Cell TypeAssayLenalidomide ConcentrationEffectReference
NK CellsCytotoxicity (ADCC) vs. Jeko-1 cells1 µMIncreased cytotoxicity from ~70% to 95% at 50:1 E:T ratio[9]
NK CellsCytotoxicity (ADCC) vs. CRC cells1 - 10 µMIncreased killing from 19% to 39% (HCT-116) and 32% to 50% (HT-29)[5]
CD4+ T CellsIL-2 Production1 µM~2-fold increase in intracytoplasmic IL-2[6]
CD8+ T CellsIFNγ Production1 µM~1.9-fold increase in intracytoplasmic IFNγ[6]
T-regulatoryProliferation10 µMDecreased suppressive function[1]
CLL CellsApoptosis (in co-culture)1 µMSignificantly increased apoptosis after 7 days[10]
Dendritic CellsMaturation (CD86 expression)1 µMIncreased MFI from ~147 to ~250[11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on primary cells.

Protocol 1: Co-culture of Primary Myeloma Cells with Bone Marrow Stromal Cells (BMSCs)

This protocol is designed to investigate the direct anti-proliferative and pro-apoptotic effects of this compound on primary multiple myeloma (MM) cells in a supportive microenvironment.

cluster_0 Setup cluster_1 Co-culture cluster_2 Analysis Isolate_BMSC Isolate & Culture Primary BMSCs CoCulture Co-culture MM Cells with BMSC Monolayer Isolate_BMSC->CoCulture Isolate_MM Isolate Primary CD138+ MM Cells Isolate_MM->CoCulture Add_Drug Add this compound (or vehicle control) CoCulture->Add_Drug Incubate Incubate for 24-72 hours Add_Drug->Incubate Harvest Harvest Non-adherent MM Cells Incubate->Harvest Viability Assess Viability (e.g., Annexin V/PI) Harvest->Viability Proliferation Assess Proliferation (e.g., CFSE) Harvest->Proliferation

Workflow for MM-BMSC co-culture experiment.

Materials:

  • Primary bone marrow aspirates from MM patients

  • Ficoll-Paque

  • CD138 MicroBeads

  • RPMI-1640 medium with 10% FBS, penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • Annexin V-FITC/Propidium Iodide (PI) kit

  • CFSE cell proliferation kit

  • Flow cytometer

Methodology:

  • Isolation of Primary Cells:

    • Isolate bone marrow mononuclear cells (BMMCs) from patient aspirates by Ficoll-Paque density gradient centrifugation.

    • To establish BMSC cultures, plate BMMCs in RPMI-1640 and culture for 4-6 weeks, allowing stromal cells to adhere and proliferate.[12]

    • Isolate primary MM cells from BMMCs by positive selection for CD138 using magnetic beads.

  • Co-culture Setup:

    • Seed the established primary BMSCs in 6-well plates to form a confluent monolayer.

    • Add 1 x 10^5 purified primary CD138+ MM cells to each well containing the BMSC monolayer.[13]

    • Culture overnight to allow for cell-cell interaction.

  • Treatment:

    • Prepare serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add the drug dilutions or vehicle control to the co-cultures.

  • Incubation and Analysis:

    • Incubate the co-cultures for a predetermined time course (e.g., 24, 48, 72 hours).

    • Apoptosis Assay: Gently aspirate the non-adherent MM cells. Stain with Annexin V-FITC and PI according to the manufacturer's protocol and analyze by flow cytometry.

    • Proliferation Assay: For proliferation studies, label MM cells with CFSE prior to co-culture. After the incubation period, harvest the non-adherent cells and analyze CFSE dilution by flow cytometry.

Protocol 2: NK Cell-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol assesses the ability of this compound to enhance the cytotoxic function of primary NK cells against antibody-coated target cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • NK Cell Isolation Kit

  • Target cells (e.g., CD20+ lymphoma cell line like Jeko-1 or primary CLL cells)[9]

  • Rituximab (or other relevant therapeutic antibody)

  • Chromium-51 (51Cr)

  • IL-2

  • This compound

  • 96-well V-bottom plates

  • Gamma counter

Methodology:

  • Effector Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque.

    • Purify NK cells from PBMCs using a negative selection kit.

    • Culture purified NK cells overnight in RPMI-1640 with 10% FBS and a low concentration of IL-2 (e.g., 10 ng/ml).[5]

    • Pre-treat NK cells with various concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control for 24-72 hours.[9]

  • Target Cell Preparation:

    • Label target cells with 51Cr for 90 minutes at 37°C.[3]

    • Wash the labeled cells three times.

    • Opsonize the target cells by incubating with a saturating concentration of the therapeutic antibody (e.g., rituximab, 10 µg/ml) for 30 minutes at 37°C.[5]

  • Cytotoxicity Assay:

    • Plate the antibody-coated, 51Cr-labeled target cells in 96-well V-bottom plates (e.g., 1 x 10^4 cells/well).[3]

    • Add the pre-treated NK effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).[3]

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with 2M HCl).[3]

    • Incubate the plate for 4 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the amount of 51Cr released using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Sample Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: T-Cell Proliferation and Cytokine Production Assay

This protocol evaluates the effect of this compound on the proliferation and cytokine secretion of primary T-cells following stimulation.

cluster_0 Cell Preparation cluster_1 Culture & Treatment cluster_2 Analysis Isolate_PBMC Isolate PBMCs Label_CFSE Label with CFSE (for proliferation) Isolate_PBMC->Label_CFSE Plate_Cells Plate PBMCs Label_CFSE->Plate_Cells Stimulate Stimulate with anti-CD3/CD28 Plate_Cells->Stimulate Add_Drug Add this compound (or vehicle control) Stimulate->Add_Drug Incubate Incubate for 3-5 days Add_Drug->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Harvest_Cells Harvest Cells Incubate->Harvest_Cells ELISA Analyze Cytokines (IL-2, IFNγ) by ELISA Collect_Supernatant->ELISA Flow_Cytometry Analyze CFSE Dilution by Flow Cytometry Harvest_Cells->Flow_Cytometry

Workflow for T-cell proliferation and cytokine assay.

Materials:

  • PBMCs from healthy donors or patients

  • RPMI-1640 medium with 10% FBS

  • CFSE cell proliferation kit

  • Plate-bound anti-CD3 and soluble anti-CD28 antibodies

  • This compound

  • 96-well flat-bottom plates

  • Human IL-2 and IFN-γ ELISA kits

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Isolate PBMCs using Ficoll-Paque.

    • For proliferation analysis, label the PBMCs with CFSE according to the manufacturer's protocol.

  • Assay Setup:

    • Coat a 96-well plate with anti-CD3 antibody.

    • Plate the CFSE-labeled (or unlabeled for cytokine analysis) PBMCs at a density of 2 x 10^5 cells/well.

    • Add soluble anti-CD28 antibody to the wells.

    • Add serial dilutions of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.

  • Incubation:

    • Culture the cells for 3 to 5 days at 37°C.[14]

  • Analysis:

    • Cytokine Production: After 72 hours, collect the culture supernatants.[15] Measure the concentration of IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.

    • Proliferation: After 5 days, harvest the cells and stain with antibodies for T-cell markers (e.g., CD4, CD8). Analyze the dilution of the CFSE signal in the T-cell populations by flow cytometry. A decrease in CFSE intensity indicates cell division.[14]

Conclusion

The provided application notes and protocols offer a foundational framework for investigating the cellular effects of this compound in primary cell culture systems. These methodologies, derived from established research on lenalidomide, will enable researchers to explore its direct anti-tumor properties, its capacity to modulate the tumor microenvironment, and its impact on key immune effector cells. Careful adaptation of these protocols to specific research questions will be crucial for advancing our understanding of this important therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Hydroxy Lenalidomide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Hydroxy lenalidomide (B1683929) and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for lenalidomide, the precursor to Hydroxy lenalidomide?

A1: The most prevalent synthetic pathways to lenalidomide generally involve three key steps:

  • Bromination: Typically, the synthesis starts with the bromination of a methyl group on a nitro-substituted benzene (B151609) ring, such as methyl 2-methyl-3-nitrobenzoate. This is often achieved using N-bromosuccinimide (NBS) as the brominating agent.[1]

  • Cyclization/Condensation: The resulting brominated intermediate is then reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base to form the isoindolinone ring structure.[1]

  • Nitro Group Reduction: The final step is the reduction of the nitro group to an amine, yielding lenalidomide. This is commonly carried out via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[2][3]

Q2: What is this compound, and how is it typically formed?

A2: this compound is a hydroxylated derivative of lenalidomide. It is often identified as a metabolite of lenalidomide in vivo and can also form as a degradation product or a process-related impurity during the synthesis and storage of lenalidomide.[3][4][5][6] Its intentional synthesis is usually for the purpose of creating a reference standard for analytical testing.

Q3: What are the main challenges in the synthesis of lenalidomide and its hydroxylated derivatives?

A3: Researchers may encounter several challenges, including:

  • Low Yields: Overall yields can be impacted by incomplete reactions or the formation of side products at each step.[3][7]

  • Impurity Formation: The synthesis is prone to the formation of various impurities, including over-brominated products, unreacted intermediates, and degradation products like hydroxylated species.[2][8][9]

  • Harsh Reaction Conditions: Some traditional protocols use high temperatures and hazardous reagents, which can be difficult to manage at a larger scale.[8]

  • Purification Difficulties: Separating the desired product from closely related impurities can be challenging and may require multiple recrystallization steps or chromatography.[2]

  • Metal Contamination: The use of palladium catalysts in the reduction step can lead to trace metal contamination in the final product.[8]

Troubleshooting Guides

Problem 1: Low Yield in the Bromination Step
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting material.Insufficient radical initiator or decomposition of the initiator.Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in the correct stoichiometric amount. The reaction can be initiated with a UV lamp if a photolabile initiator is used.
Formation of multiple brominated species (e.g., dibrominated product).Lack of selectivity in the bromination reaction.Carefully control the stoichiometry of the brominating agent (e.g., NBS). Using a milder brominating agent or optimizing the reaction temperature and time can improve selectivity.
Degradation of the starting material or product.Reaction temperature is too high or reaction time is too long.Monitor the reaction progress closely using TLC or HPLC. Optimize the temperature to the minimum required for the reaction to proceed at a reasonable rate.
Problem 2: Formation of Hydroxylated Impurities
Symptom Possible Cause Suggested Solution
Presence of peaks corresponding to this compound in the final product's HPLC or LC-MS analysis.Oxidative degradation of the amino group on the isoindolinone ring.Use antioxidants during the reaction or work-up. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Hydrolysis of the glutarimide (B196013) ring.Presence of water and strong acidic or basic conditions, especially at elevated temperatures.Use anhydrous solvents and reagents. If an aqueous work-up is necessary, perform it at a low temperature and minimize the exposure time. Neutralize the reaction mixture promptly.
Starting with a hydroxylated precursor.If the goal is to synthesize lenalidomide, ensure the starting materials are free from hydroxylated impurities.Characterize all starting materials thoroughly before use. If a hydroxylated starting material is used, a purification step will be necessary.
Problem 3: Inefficient Nitro Group Reduction and Catalyst Issues
Symptom Possible Cause Suggested Solution
Incomplete reduction of the nitro group.Catalyst deactivation or insufficient catalyst loading.Use a fresh, high-quality catalyst (e.g., 10% Pd/C). Ensure the catalyst is not poisoned by impurities in the substrate or solvent. Increase the catalyst loading if necessary.
Reaction stalls or proceeds very slowly.Insufficient hydrogen pressure or poor mixing.Ensure a constant and adequate supply of hydrogen gas. Use a robust stirring or shaking mechanism to ensure good contact between the catalyst, substrate, and hydrogen.
High levels of palladium in the final product.Inefficient removal of the catalyst after the reaction.Filter the reaction mixture through a bed of celite to remove the palladium on carbon. For very low residual palladium levels, treatment with activated carbon or a metal scavenger may be necessary.
Formation of partially reduced intermediates (e.g., nitroso or hydroxylamino compounds).Incomplete reaction or non-optimal reaction conditions.Increase the reaction time or hydrogen pressure. Ensure the reaction goes to completion by monitoring with TLC or HPLC.[2]

Quantitative Data Summary

The following tables summarize typical yields and purity data reported in the literature for lenalidomide synthesis. Data for this compound synthesis is scarce as it is primarily considered an impurity or metabolite.

Table 1: Reported Yields for Lenalidomide Synthesis Steps

Step Reagents and Conditions Reported Yield Reference
Bromination Methyl 2-methyl-3-nitrobenzoate, NBS, AIBN, CCl449-88%[1]
Bromination Methyl 2-methyl-3-nitrobenzoate, NBS, Methyl Acetate98%[1]
Cyclization Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione HCl, Et3N, DMF86%[1]
Cyclization Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione HCl, K2CO3, NMP89%[1]
Nitro Reduction 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B194619), Pd/C, H2, Dioxane~36%[3]
Nitro Reduction 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, Iron powder, NH4ClLower yield than Pd/C[1]
Overall Yield Three-step synthesis59.8%[1][10]

Table 2: Reported Purity of Lenalidomide

Purification Method Reported Purity (by HPLC) Reference
Crystallization from ethyl acetate/dioxane>99%[3]
Not specified99.6%[1][10]
Recrystallization>99.9%[3]

Experimental Protocols

General Protocol for Lenalidomide Synthesis

This protocol is a generalized procedure based on common methods described in the literature.[1][3][7] Researchers should optimize the specific conditions for their experimental setup.

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

  • To a solution of methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., carbon tetrachloride or methyl acetate), add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture and filter off the succinimide (B58015) byproduct.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

  • Dissolve 3-aminopiperidine-2,6-dione hydrochloride in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base (e.g., triethylamine (B128534) or potassium carbonate) to the solution.

  • Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (from Step 1) in a suitable solvent (e.g., acetonitrile).

  • Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or HPLC).

  • After cooling, the product may precipitate. The product can be isolated by filtration and purified by washing with an appropriate solvent.

Step 3: Reduction of the Nitro Group to Synthesize Lenalidomide

  • Suspend 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in a suitable solvent (e.g., methanol, ethanol, or dioxane).

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction until the starting material is no longer detectable.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude lenalidomide by recrystallization from a suitable solvent system (e.g., ethyl acetate/dioxane).

Mandatory Visualizations

Experimental Workflow for Lenalidomide Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction start Methyl 2-methyl-3-nitrobenzoate step1_reagents NBS, AIBN Reflux start->step1_reagents Reacts with step1_product Methyl 2-(bromomethyl)-3-nitrobenzoate step1_reagents->step1_product Yields step2_start Methyl 2-(bromomethyl)-3-nitrobenzoate step2_reagents 3-aminopiperidine-2,6-dione HCl Base (e.g., Et3N), Heat step2_start->step2_reagents Reacts with step2_product 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione step2_reagents->step2_product Yields step3_start 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione step3_reagents H2, Pd/C step3_start->step3_reagents Reacts with step3_product Lenalidomide step3_reagents->step3_product Yields

Caption: A simplified workflow for the three-step synthesis of lenalidomide.

Signaling Pathway: Lenalidomide's Mechanism of Action via Cereblon

G lenalidomide Lenalidomide crbn Cereblon (CRBN) E3 Ubiquitin Ligase Complex lenalidomide->crbn Binds to ikzf1_3 IKZF1 & IKZF3 (Transcription Factors) crbn->ikzf1_3 Recruits ubiquitination Ubiquitination ikzf1_3->ubiquitination Undergoes proteasome Proteasomal Degradation ubiquitination->proteasome Leads to downstream Downregulation of c-Myc and IRF4 proteasome->downstream Results in apoptosis Myeloma Cell Apoptosis downstream->apoptosis Induces

References

Technical Support Center: Optimizing Hydroxy Lenalidomide Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Hydroxy lenalidomide (B1683929) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Hydroxy lenalidomide and how does it differ from Lenalidomide?

This compound, specifically 5-hydroxy lenalidomide, is a metabolite of the immunomodulatory drug Lenalidomide.[1][2][3][4] In human plasma, it is a minor component, constituting less than 5% of the parent drug levels.[2][3][4] The key structural difference is the addition of a hydroxyl group on the phthalimide (B116566) ring. This modification can alter the substrate specificity of the drug. For instance, the related compound 5-hydroxythalidomide (B1239145) has been shown to strongly degrade the transcription factor SALL4 but not IKZF1, a primary target of Lenalidomide.[5] This suggests that 5-hydroxy lenalidomide may have a different neosubstrate profile compared to its parent compound.

Q2: What is the mechanism of action for this compound?

The precise mechanism of action for 5-hydroxy lenalidomide is not as extensively studied as that of Lenalidomide. However, based on the mechanism of Lenalidomide and related compounds, it is expected to function as a "molecular glue".[6] It likely binds to the Cereblon (CRBN) protein, which is part of the CRL4CRBN E3 ubiquitin ligase complex.[6][7][8] This binding is thought to alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[6][9][10][11][12] While Lenalidomide primarily targets the lymphoid transcription factors IKZF1 and IKZF3 for degradation, the 5-hydroxy modification may shift the substrate preference, potentially targeting other proteins like SALL4.[5][8][12][13][14][15]

Q3: What is a good starting concentration for my in vitro assays with this compound?

As there is limited publicly available data on the IC50 values of 5-hydroxy lenalidomide in various cell lines, determining a precise starting concentration is challenging. However, based on the data for the parent compound, Lenalidomide, a common starting point for in vitro assays is in the low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO and a 1:1 mixture of Acetonitrile:Methanol.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation

Table 1: Physicochemical Properties of 5-Hydroxy Lenalidomide

PropertyValueSource
Synonyms 5-hydroxy Lenalidomide[1]
Molecular Formula C13H13N3O4[1]
Formula Weight 275.3 g/mol [1]
Purity ≥90%[1]
Solubility Soluble in DMSO and Acetonitrile:Methanol (1:1)[1]

Table 2: IC50 Values of Lenalidomide in Various Multiple Myeloma Cell Lines (for reference)

Cell LineIC50 (µM)Source
NCI-H9292.25[16]
U2395.86[16]
MM.1S~3[17]
U266>10[17]

Note: This data is for the parent compound, Lenalidomide, and should be used as a reference for designing dose-response experiments for 5-hydroxy lenalidomide.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Neosubstrate Degradation

This protocol can be used to assess the degradation of target proteins (e.g., IKZF1, IKZF3, SALL4) following treatment with this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound (and Lenalidomide as a positive control) for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-IKZF1, anti-SALL4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Mandatory Visualization

Signaling_Pathway cluster_drug_action Drug Action cluster_degradation Neosubstrate Degradation cluster_cellular_outcome Cellular Outcome Hydroxy_Lenalidomide Hydroxy_Lenalidomide CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Hydroxy_Lenalidomide->CRL4_CRBN binds & modulates Neosubstrates Neosubstrates (e.g., SALL4, IKZF1/3) CRL4_CRBN->Neosubstrates recruits Ubiquitination Ubiquitination Neosubstrates->Ubiquitination undergoes Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation leads to Cellular_Effects Anti-proliferative & Immunomodulatory Effects Proteasomal_Degradation->Cellular_Effects results in

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare Hydroxy Lenalidomide Stock (DMSO) Start->Prepare_Stock Dose_Response Perform Dose-Response (e.g., MTT assay) Prepare_Stock->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Select_Concentrations Select Concentrations (e.g., IC50, 2xIC50) Determine_IC50->Select_Concentrations Functional_Assay Perform Functional Assay (e.g., Western Blot) Select_Concentrations->Functional_Assay Analyze_Results Analyze & Interpret Results Functional_Assay->Analyze_Results End End Analyze_Results->End

Caption: General workflow for optimizing this compound concentration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low activity observed - Suboptimal concentration: The concentration of this compound may be too low. - Cell line insensitivity: The cell line may not be sensitive to the drug. - Incorrect neosubstrate: The assay may be measuring a target not affected by this compound.- Perform a broad dose-response curve (e.g., 0.01 µM to 100 µM). - Test on a panel of cell lines, including those known to be sensitive to Lenalidomide. - Investigate the degradation of alternative neosubstrates like SALL4, in addition to IKZF1/3.
High background or non-specific effects - High DMSO concentration: The final DMSO concentration in the assay may be too high, causing solvent-induced toxicity. - Compound precipitation: this compound may be precipitating out of solution at higher concentrations.- Ensure the final DMSO concentration is ≤ 0.1%. - Visually inspect the diluted compound in culture medium for any signs of precipitation before adding to the cells. Prepare fresh dilutions for each experiment.
Inconsistent results between experiments - Variability in cell health and passage number: Cells at different passages or in different growth phases can respond differently. - Inconsistent compound preparation: Errors in serial dilutions can lead to variability.- Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before starting the experiment. - Prepare fresh stock solutions and dilutions for each experiment. Use calibrated pipettes.
Unexpected increase in cell viability at high concentrations - Off-target effects: At high concentrations, the compound may have off-target effects. - Assay interference: The compound may interfere with the assay chemistry (e.g., MTT reduction).- Focus on the concentration range that shows a dose-dependent inhibition. - Run a cell-free assay to check for direct interference of the compound with the assay reagents.

References

Technical Support Center: Overcoming Poor Solubility of Hydroxy Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxy lenalidomide (B1683929). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the compound's poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is Hydroxy lenalidomide and why is its solubility a concern?

This compound is a metabolite of the immunomodulatory drug lenalidomide.[1][2] Like its parent compound, it is a small molecule that can be challenging to dissolve in aqueous solutions, which is a critical factor for its use in various in vitro and in vivo experimental settings. Poor solubility can lead to inaccurate experimental results, low bioavailability, and difficulties in formulation development.

Q2: What is the expected biological activity of this compound?

This compound is considered a minor metabolite of lenalidomide and is not expected to contribute significantly to the therapeutic activity of the parent drug.[3] The primary mechanism of action of lenalidomide involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.

Q3: What is the general solubility profile of compounds like lenalidomide?

Lenalidomide's solubility is pH-dependent. It is more soluble in acidic conditions and its solubility decreases in neutral to basic buffers.[4][5][6] For instance, the solubility of lenalidomide is significantly higher in 0.1 N HCl compared to less acidic buffers where it can be as low as 0.4 to 0.5 mg/mL.[4][5][6]

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer. The concentration of the compound exceeds its solubility limit in the chosen buffer.1. Lower the concentration: Attempt to use a lower final concentration of this compound in your experiment. 2. pH adjustment: If your experimental conditions allow, try dissolving the compound in a buffer with a lower pH. 3. Use of co-solvents: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to your aqueous buffer. See Protocol 1 for details.
Inconsistent results in cell-based assays. Poor solubility leading to non-homogenous distribution of the compound in the culture medium.1. Prepare a high-concentration stock solution: Dissolve this compound in a suitable organic solvent like DMSO at a high concentration. 2. Serial dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure thorough mixing at each step. 3. Sonication: Briefly sonicate the final diluted solution before adding it to the cells to aid in dispersion.
Low bioavailability in animal studies. Poor dissolution of the compound in the gastrointestinal tract.1. Particle size reduction: Consider micronization or creating a nanosuspension of the compound to increase its surface area and dissolution rate. See Protocol 2 for an example with lenalidomide. 2. Formulation strategies: Explore formulation approaches such as co-crystals or solid dispersions to enhance solubility and dissolution. See Protocol 3 for a general co-crystallization method.

Data Presentation: Solubility of Lenalidomide in Various Solvents and with Enhancement Techniques

The following tables summarize the solubility data for lenalidomide, which can serve as a reference for understanding the solubility challenges of its hydroxylated metabolite.

Table 1: Solubility of Lenalidomide in Different Solvents

SolventSolubilityReference(s)
DMSO~16 mg/mL[7]
0.1 N HClHigh[4][5][6]
Less acidic buffers (e.g., phosphate (B84403) buffer pH 6.8)0.4 - 0.5 mg/mL[4][5][8]
WaterSparingly soluble[8]

Table 2: Comparison of Lenalidomide Solubility with and without Enhancement Techniques

FormulationSolubility/Dissolution ImprovementReference(s)
Lenalidomide (unformulated) Baseline solubility in phosphate buffer (pH 6.8) is ~0.4-0.5 mg/mL.[4][5][8]
Lenalidomide-urea cocrystal Improved apparent solubility and intrinsic dissolution rate in phosphate buffer (pH 6.8).[9]
Lenalidomide-3,5-dihydroxybenzoic acid cocrystal Improved apparent solubility and intrinsic dissolution rate in phosphate buffer (pH 6.8).[9]
Lenalidomide-gallic acid cocrystals Enhanced apparent solubility and intrinsic dissolution rate with high solubility maintained for 48 hours.[10][11]
Lenalidomide PLGA Nanoparticles Enhanced bioavailability and sustained release.[2][12]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System (for in vitro studies)

This protocol describes a general method for preparing a stock solution of a poorly soluble compound like this compound using a co-solvent for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a high-concentration stock solution:

    • Weigh out a precise amount of this compound powder (e.g., 10 mg).

    • Dissolve the powder in a minimal amount of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of potential degradation.

  • Prepare intermediate dilutions (if necessary):

    • Perform serial dilutions of the high-concentration stock solution in DMSO to create a range of intermediate stock solutions.

  • Prepare the final working solution:

    • Dilute the appropriate stock solution into your aqueous buffer (e.g., PBS or cell culture medium) to the desired final concentration.

    • Important: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation. The final concentration of DMSO should ideally be kept below 0.5% (v/v) in cell-based assays to avoid solvent-induced toxicity.

    • If any cloudiness or precipitation is observed, briefly sonicate the final solution.

  • Control:

    • Prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer to account for any effects of the solvent on your experiment.

Protocol 2: Preparation of Lenalidomide-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from a method used for lenalidomide and can be a starting point for developing a nanoparticle formulation of this compound to improve its solubility and dissolution characteristics.[2][13]

Materials:

  • Lenalidomide (or this compound)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (B109758) (DCM)

  • Poloxamer 188 (or a similar surfactant)

  • Deionized water

  • Magnetic stirrer

  • Sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of lenalidomide (e.g., 20 mg) and PLGA (e.g., 100 mg) in an organic solvent like dichloromethane (e.g., 5 mL).

    • Sonicate the mixture for a few minutes to ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Dissolve a surfactant, such as Poloxamer 188 (e.g., 125 mg), in deionized water (e.g., 50 mL).

  • Nanoparticle Formation:

    • Place the aqueous phase on a magnetic stirrer.

    • Slowly add the organic phase to the aqueous phase under continuous stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, encapsulating the drug into nanoparticles.

    • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Centrifuge the nanoparticle suspension at a high speed to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticles in deionized water.

    • Repeat the washing step two to three times to remove any unencapsulated drug and residual surfactant.

  • Lyophilization (optional for long-term storage):

    • The purified nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) can be added before freezing to improve the stability and redispersibility of the nanoparticles.

Protocol 3: General Protocol for Co-crystal Formation by Slurry Co-crystallization

This protocol provides a general guideline for preparing co-crystals, which can enhance the solubility and dissolution rate of a poorly soluble API.

Materials:

  • This compound (API)

  • A suitable co-former (e.g., a GRAS - Generally Recognized As Safe - compound like urea (B33335) or a carboxylic acid)

  • A suitable solvent or solvent mixture

  • Magnetic stirrer and stir bar

  • Vials or small reaction vessels

  • Filtration apparatus

Procedure:

  • Co-former Screening (not detailed here): Initially, a screening process is required to identify suitable co-formers that can form co-crystals with this compound. This can be done through computational predictions or experimental screening.

  • Slurry Preparation:

    • Add the API (this compound) and the selected co-former in a specific stoichiometric ratio (e.g., 1:1 molar ratio) to a vial.

    • Add a small amount of the chosen solvent to the solid mixture. The amount of solvent should be enough to form a mobile slurry but not to completely dissolve the solids.

  • Equilibration:

    • Stir the slurry at a constant temperature for a period ranging from several hours to a few days. This allows for the dissolution of the initial components and the nucleation and growth of the more stable co-crystal phase.

  • Isolation and Drying:

    • After the equilibration period, filter the solid from the slurry.

    • Wash the collected solid with a small amount of the solvent to remove any residual dissolved components.

    • Dry the solid under vacuum or at a slightly elevated temperature to remove the solvent completely.

  • Characterization:

    • The resulting solid should be characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase (the co-crystal) and not just a physical mixture of the starting materials.

Visualizations

Signaling Pathway of Lenalidomide

The primary mechanism of action for lenalidomide involves the CRL4-CRBN E3 ubiquitin ligase complex. Lenalidomide binds to Cereblon (CRBN), a substrate receptor of the complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors IKZF1 and IKZF3. The degradation of these proteins is responsible for the anti-myeloma and immunomodulatory effects of the drug.

Lenalidomide_Pathway CUL4 CUL4 Rbx1 Rbx1 CUL4->Rbx1 DDB1 DDB1 DDB1->CUL4 CRBN CRBN DDB1->CRBN IKZF1_IKZF3 IKZF1 / IKZF3 (Transcription Factors) CRBN->IKZF1_IKZF3 recruits Lenalidomide Lenalidomide Lenalidomide->CRBN binds to Proteasome Proteasome IKZF1_IKZF3->Proteasome Ub Ubiquitin Ub->IKZF1_IKZF3 Ubiquitination Degradation Degradation Proteasome->Degradation Anti_Myeloma Anti-Myeloma Effects Degradation->Anti_Myeloma Immunomodulation Immunomodulation Degradation->Immunomodulation Nanoparticle_Workflow cluster_prep Preparation cluster_form Formation cluster_purify Purification & Characterization A 1. Dissolve this compound and Polymer in Organic Solvent C 3. Mix Organic and Aqueous Phases (Nanoprecipitation) A->C B 2. Dissolve Surfactant in Aqueous Phase B->C D 4. Solvent Evaporation C->D E 5. Centrifugation and Washing D->E F 6. Characterization (Size, Zeta Potential, Drug Loading) E->F Troubleshooting_Logic Start Problem: Poor Solubility of This compound Q1 Is the issue observed in an in vitro assay? Start->Q1 A1_Yes Use Co-solvent Method (e.g., DMSO stock) Q1->A1_Yes Yes A1_No Is the issue related to in vivo bioavailability? Q1->A1_No No A2_Yes Consider Formulation Strategies A1_No->A2_Yes Yes A2_No Re-evaluate experimental design and required concentration A1_No->A2_No No Formulation_Options Nanoparticles Co-crystals Solid Dispersions A2_Yes->Formulation_Options

References

Technical Support Center: Hydroxy Lenalidomide Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Hydroxy Lenalidomide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Disclaimer: Specific stability data for this compound is limited. Much of the guidance provided is based on extensive studies of its parent compound, Lenalidomide, and established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on studies of the parent compound, Lenalidomide, the primary factors contributing to degradation in solution are:

  • pH: this compound is susceptible to hydrolysis, particularly under alkaline (basic) and to a lesser extent, acidic conditions.[1][2]

  • Oxidation: The presence of oxidizing agents can lead to degradation.[2][3] The hydroxyl group on this compound may increase its susceptibility to oxidation compared to Lenalidomide.

  • Light Exposure (Photodegradation): Although Lenalidomide shows some stability under photolytic stress, prolonged exposure to UV or even strong ambient light could potentially cause degradation.[1][3]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.[2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial solubilization, a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Methanol is recommended.[1] For subsequent dilutions into aqueous buffers for experiments, it is crucial to use freshly prepared buffers and minimize the time the compound spends in the aqueous solution, especially at neutral or alkaline pH.

Q3: How should I store my this compound solutions?

A3: To ensure maximum stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store stock solutions at -20°C or -80°C.[4] For short-term storage of working solutions, 2-8°C is advisable.[5]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Q4: Can I use a buffer to maintain the pH of my this compound solution?

A4: Yes, using a buffer is highly recommended for aqueous solutions. Lenalidomide exhibits its greatest solubility in acidic conditions (e.g., 0.1N HCl).[6] Therefore, a buffer with a slightly acidic pH (e.g., pH 4-6) may enhance stability by minimizing hydrolysis. Avoid alkaline buffers.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in aqueous solution - Low aqueous solubility.- pH of the solution is not optimal.- Solvent from the stock solution is immiscible with the aqueous buffer.- Decrease the final concentration of this compound.- Ensure the pH of the aqueous buffer is slightly acidic.- Check the percentage of organic solvent in the final solution; it should typically be low (e.g., <1%).
Change in solution color (e.g., yellowing) - Oxidation of the compound.- Degradation due to light exposure.- Prepare fresh solutions.- Protect solutions from light.- Consider adding a small amount of an antioxidant, if compatible with your experimental system.- Purge stock solution vials with inert gas before sealing and storing.
Inconsistent experimental results - Degradation of this compound over the course of the experiment.- Racemization of the enantiomers in solution.[1]- Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the duration of experiments where the compound is in an aqueous solution at room temperature or 37°C.- Perform a time-course stability study in your experimental media to understand the degradation rate.
Unexpected peaks in HPLC/LC-MS analysis - Presence of degradation products.- Confirm the identity of the main peak by comparing the retention time with a fresh standard.- Perform forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products.

Summary of Forced Degradation Studies on Lenalidomide

The following table summarizes the typical degradation behavior of the parent compound, Lenalidomide, under various stress conditions. This can be used as a proxy to understand the potential stability of this compound.

Stress Condition Reagents and Conditions Observed Degradation of Lenalidomide Reference
Acid Hydrolysis 0.5 N HCl at 80°C for 16 hoursMinor to significant degradation[1][7]
Base Hydrolysis 0.2 N NaOH at room temperature for 15 minutesSignificant degradation[7]
Oxidative Degradation 30% H₂O₂ at room temperature for 14 hoursSignificant degradation[8]
Thermal Degradation 80°C for 7 daysDegradation observed[2]
Photodegradation Exposed to sunlight for 10 daysGenerally stable, but minor degradation possible with prolonged exposure[1]

Key Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or Methanol to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the solution at room temperature until all the solid is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber, screw-cap vials. This prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol: Forced Degradation Study

This protocol is adapted from studies on Lenalidomide and can be used to assess the stability of this compound.[1]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Methanol.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a calibrated light source (as per ICH Q1B guidelines) or direct sunlight for an extended period (e.g., 7 days). A control sample should be wrapped in foil and kept under the same conditions.

  • Neutralization (for acid and base hydrolysis samples): After the incubation period, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution.

Visualizations

cluster_degradation Potential Degradation Pathways of this compound HL This compound HP Hydrolysis Products (e.g., ring-opened) HL->HP  Acid/Base OP Oxidation Products (e.g., quinone-like) HL->OP  Oxidizing Agents  (e.g., H₂O₂) PP Photodegradation Products HL->PP  UV/Light

Caption: Potential chemical degradation pathways for this compound.

cluster_workflow Troubleshooting Experimental Inconsistency Start Inconsistent Results Observed CheckSolution Check Solution Preparation and Storage Start->CheckSolution FreshSolution Prepare Fresh Solution from Stock CheckSolution->FreshSolution Improper StabilityTest Run Stability Test in Media CheckSolution->StabilityTest Proper Rerun Rerun Experiment FreshSolution->Rerun StabilityTest->Rerun Analyze Analyze Results Rerun->Analyze

Caption: Workflow for troubleshooting inconsistent experimental results.

References

Hydroxy lenalidomide stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxy lenalidomide (B1683929). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this critical metabolite of lenalidomide.

Frequently Asked Questions (FAQs)

Q1: What is 5-hydroxy lenalidomide and why is its stability important?

A1: 5-hydroxy lenalidomide is a minor oxidative metabolite of lenalidomide.[1][2] Understanding its stability is crucial for accurate preclinical and clinical sample analysis, ensuring the integrity of experimental results, and for the development of stable formulations if it is to be used as a reference standard or therapeutic agent itself.

Q2: What are the primary factors that can affect the stability of 5-hydroxy lenalidomide?

A2: Based on the behavior of its parent compound, lenalidomide, and related structures like thalidomide, the primary factors affecting the stability of 5-hydroxy lenalidomide are expected to be pH, temperature, and light.[3][4] The additional hydroxyl group may also make it more susceptible to oxidation compared to lenalidomide.

Q3: What are the recommended storage conditions for 5-hydroxy lenalidomide?

A3: As a solid, 5-hydroxy lenalidomide should be stored in a tightly sealed container, protected from light, at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[5] For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, refrigeration at 2-8°C is advisable. For long-term storage of solutions, freezing at -20°C or below in airtight containers is recommended to minimize degradation.[6]

Q4: How does the biological activity of 5-hydroxy lenalidomide compare to lenalidomide?

A4: While lenalidomide is known to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), studies on the related compound 5-hydroxythalidomide (B1239145) suggest that 5-hydroxy lenalidomide may have a different neosubstrate profile.[7][8] It is hypothesized that 5-hydroxy lenalidomide may preferentially target other proteins for degradation, such as PLZF and SALL4, while having a reduced effect on IKZF1.[9][10]

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC analysis of a 5-hydroxy lenalidomide sample. What could be the cause?

A1: Unexpected peaks are often indicative of degradation products. The most likely cause is hydrolysis, especially if your sample has been in an aqueous solution for an extended period or at a non-neutral pH. The glutarimide (B196013) and isoindolinone rings of the lenalidomide structure are susceptible to hydrolysis.[2] To troubleshoot, analyze a freshly prepared sample and compare the chromatograms. Ensure your mobile phase and sample diluent are at an appropriate pH and used within their stability limits.

Q2: My quantified concentration of 5-hydroxy lenalidomide is lower than expected. What are the potential stability-related reasons?

A2: A lower than expected concentration can be due to several factors:

  • Degradation in solution: If the sample was prepared in an aqueous buffer and left at room temperature, significant degradation could have occurred. It is recommended to keep samples on ice or refrigerated during analysis.

  • Photodegradation: Exposure to direct sunlight or certain artificial lighting can cause degradation. Protect your samples from light by using amber vials or covering them with aluminum foil.

  • Oxidative degradation: The phenolic hydroxyl group on 5-hydroxy lenalidomide makes it susceptible to oxidation. Ensure your solvents are degassed and consider adding an antioxidant if extensive sample manipulation is required.

Q3: I am conducting a forced degradation study on 5-hydroxy lenalidomide and not seeing significant degradation under certain conditions. What should I do?

A3: If you are not observing degradation, consider the following:

  • Stress condition intensity: The conditions may not be harsh enough. For thermal stress, you may need to increase the temperature or duration. For hydrolytic stress, a more extreme pH or longer exposure time may be necessary.

  • Matrix effects: The sample matrix may be protecting the compound. If possible, perform the degradation in a simpler solvent system first to establish the degradation profile.

  • Analytical method: Your HPLC method may not be able to resolve the degradation products from the parent peak. Ensure you are using a validated stability-indicating method.

Data Presentation

The following tables summarize the expected stability of 5-hydroxy lenalidomide under various stress conditions, extrapolated from studies on lenalidomide.[4][7][9][11]

Table 1: Summary of Forced Degradation Studies on Lenalidomide

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation of 5-hydroxy lenalidomide
Acid Hydrolysis 0.5 N HCl80°C16 hoursSignificant Degradation
Base Hydrolysis 0.2 N NaOHRoom Temperature15 minutesVery Significant Degradation
Oxidative 30% H₂O₂Room Temperature14 hoursModerate Degradation
Thermal Dry Heat80°C7 daysMinor to Moderate Degradation
Photolytic UV light (254 nm)Room Temperature24 hoursMinor Degradation

Table 2: Recommended Solvents for Stock Solutions

SolventConcentrationStorage TemperatureNotes
DMSO≤ 30 mg/mL-20°CPrepare fresh for aqueous dilutions.
Acetonitrile:Methanol (B129727) (1:1)Soluble-20°CGood for short-term storage.

Experimental Protocols

Protocol 1: Preparation and Handling of 5-hydroxy lenalidomide Solutions
  • Weighing: Allow the solid 5-hydroxy lenalidomide to equilibrate to room temperature before opening the container to prevent condensation.

  • Dissolution: For a stock solution, dissolve the compound in an appropriate organic solvent such as DMSO.

  • Aqueous Solutions: Prepare aqueous solutions fresh for each experiment by diluting the stock solution in the desired buffer or media.

  • Handling: Keep all solutions on ice and protected from light during the experiment to minimize degradation.

Protocol 2: Stability-Indicating HPLC Method (Adapted from Lenalidomide Methods)

This protocol is an example and should be validated for your specific application.

  • Chromatographic System:

    • Column: X-bridge C18, 150 mm x 4.6 mm, 3.5 µm particle size.[11]

    • Mobile Phase A: Potassium dihydrogen orthophosphate buffer (pH 3.0).[3]

    • Mobile Phase B: Acetonitrile:Water (90:10 v/v).[3]

    • Gradient: A time-based gradient can be optimized to separate the parent compound from its degradation products. A starting point could be 85% A and 15% B, with a linear gradient to increase the percentage of B over time.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Detection Wavelength: 210 nm.[3]

    • Injection Volume: 20 µL.[3]

  • Forced Degradation Sample Preparation:

    • Acid Degradation: Dissolve 5-hydroxy lenalidomide in a small amount of methanol and dilute with 0.5 N HCl. Heat at 80°C for a specified time.[11]

    • Base Degradation: Dissolve 5-hydroxy lenalidomide in a small amount of methanol and dilute with 0.2 N NaOH. Keep at room temperature for a specified time.[11]

    • Oxidative Degradation: Dissolve 5-hydroxy lenalidomide in a small amount of methanol and add 30% H₂O₂. Keep at room temperature, protected from light.[11]

    • Thermal Degradation: Store the solid compound in a hot-air oven at 80°C.[7]

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber.[7]

Mandatory Visualizations

Signaling Pathway

Hydroxy_Lenalidomide_MoA cluster_lenalidomide Lenalidomide Action cluster_hydroxy_lenalidomide 5-hydroxy lenalidomide Action (Hypothesized) len Lenalidomide crbn_len CRBN + Lenalidomide len->crbn_len crbn Cereblon (CRBN) E3 Ubiquitin Ligase degradation_ikzf IKZF1/IKZF3 Degradation crbn_len->degradation_ikzf Ubiquitination ikzf1_3 IKZF1/IKZF3 (Neosubstrates) ikzf1_3->crbn_len Recruitment hydroxy_len 5-hydroxy lenalidomide crbn_hydroxy_len CRBN + 5-hydroxy lenalidomide hydroxy_len->crbn_hydroxy_len degradation_plzf PLZF/SALL4 Degradation crbn_hydroxy_len->degradation_plzf Ubiquitination plzf_sall4 PLZF/SALL4 (Neosubstrates) plzf_sall4->crbn_hydroxy_len Recruitment

Caption: Proposed differential mechanism of action of Lenalidomide and 5-hydroxy lenalidomide.

Experimental Workflow

Forced_Degradation_Workflow start Start: 5-hydroxy lenalidomide (Solid or Stock Solution) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.5 N HCl, 80°C) stress->acid base Base Hydrolysis (e.g., 0.2 N NaOH, RT) stress->base oxidation Oxidation (e.g., 30% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C, solid) stress->thermal photo Photolytic Stress (e.g., UV light) stress->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Analysis: - Quantify Parent Peak - Identify Degradation Products hplc->data end End: Determine Degradation Profile data->end

Caption: Workflow for a forced degradation study of 5-hydroxy lenalidomide.

References

Technical Support Center: Synthesis of Hydroxy Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Hydroxy Lenalidomide (B1683929) synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Hydroxy Lenalidomide, and what is its relationship to Lenalidomide?

A1: this compound is a metabolite of Lenalidomide, an immunomodulatory drug used in the treatment of various cancers. In the human body, Lenalidomide undergoes hydroxylation to form primarily 5-hydroxy-lenalidomide.[1] This technical guide focuses on the chemical synthesis of 5-hydroxy-lenalidomide.

Q2: What is the general synthetic strategy for producing 5-hydroxy-lenalidomide?

A2: The synthesis of 5-hydroxy-lenalidomide generally follows a multi-step pathway that involves the construction of the isoindolinone core followed by the introduction of the glutarimide (B196013) ring. A common conceptual pathway, adapted from related syntheses, is illustrated below.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product Start_1 Dimethyl 4-hydroxyphthalate Step_1 Step 1: Nitration Start_1->Step_1 Start_2 3-Aminopiperidine-2,6-dione (B110489) Step_2 Step 2: Cyclization Start_2->Step_2 Intermediate_1 Dimethyl 4-hydroxy-3-nitrophthalate Step_1->Intermediate_1 Intermediate_1->Step_2 Intermediate_2 3-(5-Hydroxy-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Step_2->Intermediate_2 Step_3 Step 3: Reduction Intermediate_2->Step_3 Product 5-Hydroxy Lenalidomide Step_3->Product

Caption: General synthetic pathway for 5-Hydroxy Lenalidomide.

Q3: What are the critical steps in the synthesis of 5-hydroxy-lenalidomide that can affect the overall yield?

A3: Based on analogous syntheses of lenalidomide and its derivatives, the following steps are critical for achieving a high yield:

  • Nitration: The selective nitration of the hydroxylated phthalic acid derivative is crucial. Over-nitration or side reactions can lead to a mixture of products that are difficult to separate.

  • Cyclization: The reaction of the phthalic anhydride (B1165640) derivative with 3-aminopiperidine-2,6-dione to form the isoindolinone ring system needs to be driven to completion to maximize the yield of the desired intermediate.

  • Reduction: The reduction of the nitro group to an amine is a key transformation. Incomplete reduction can lead to nitro-containing impurities in the final product, which can be challenging to remove.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Nitration of Dimethyl 4-hydroxyphthalate

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC. - Temperature: Ensure the reaction temperature is maintained within the optimal range. For nitration reactions, temperature control is critical to prevent runaway reactions and side product formation.
Over-nitration/Side Product Formation - Nitrating Agent: Use a milder nitrating agent or adjust the stoichiometry. A mixture of nitric acid and sulfuric acid is commonly used, and the ratio can be optimized. - Temperature Control: Perform the reaction at a lower temperature to improve selectivity.
Degradation of Starting Material - Order of Addition: Slowly add the nitrating agent to the solution of dimethyl 4-hydroxyphthalate to control the reaction exotherm.
Problem 2: Presence of Nitro-Containing Impurities in the Final Product

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Reduction - Catalyst Activity: Ensure the reduction catalyst (e.g., Palladium on carbon) is fresh and active. Catalyst poisoning can lead to incomplete reactions. - Hydrogen Pressure: Optimize the hydrogen pressure and reaction time to ensure the reaction goes to completion. - Alternative Reducing Agents: Consider alternative reduction methods, such as using iron powder in the presence of an acid, which has been shown to be effective for the synthesis of lenalidomide.[2]
Re-oxidation of the Amino Group - Inert Atmosphere: Conduct the reduction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline (B41778) product.

Experimental Protocols (Adapted from Analogous Syntheses)

Note: The following protocols are adapted from the synthesis of lenalidomide and related compounds. Optimization will be required for the synthesis of 5-hydroxy-lenalidomide.

Step 1: Nitration of Dimethyl 4-hydroxyphthalate (Conceptual)
  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve dimethyl 4-hydroxyphthalate in concentrated sulfuric acid at 0-5 °C.

  • Nitration: Slowly add a mixture of concentrated nitric acid and sulfuric acid via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Cyclization with 3-Aminopiperidine-2,6-dione (Conceptual)
  • Reaction Setup: In a round-bottom flask, combine the nitrated intermediate, 3-aminopiperidine-2,6-dione hydrochloride, and a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

  • Base Addition: Add a base, such as triethylamine (B128534) or sodium acetate, to neutralize the hydrochloride salt.

  • Heating: Heat the reaction mixture to a temperature between 100-120 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Isolation: After completion, cool the reaction mixture and pour it into water. Collect the precipitate by filtration, wash with water, and dry.

Step 3: Reduction of the Nitro Group (Conceptual)
  • Reaction Setup: Suspend the nitro-intermediate in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenation: Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi).

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxy-lenalidomide. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of Nitro-Lenalidomide Precursor (Analogous System)

Catalyst Solvent Pressure Temperature Yield Reference
10% Pd/C1,4-Dioxane50 psiNot Specified~36%U.S. Patent 5,635,517
10% Pd/CMethanol50 psiNot SpecifiedNot SpecifiedWO 2006/028964
Iron Powder/Ammonium ChlorideEthanol/WaterAtmosphericRefluxHighPonomaryov et al.

Visualizations

G cluster_start Troubleshooting Workflow: Low Yield cluster_analysis Analysis of Reaction Steps cluster_solutions Potential Solutions cluster_end Outcome Start Low Yield Observed Check_Nitration Analyze Nitration Step Start->Check_Nitration Check_Cyclization Analyze Cyclization Step Start->Check_Cyclization Check_Reduction Analyze Reduction Step Start->Check_Reduction Sol_Nitration Optimize Nitrating Agent/Temperature Check_Nitration->Sol_Nitration Sol_Cyclization Increase Reaction Time/Temperature Check_Cyclization->Sol_Cyclization Sol_Reduction Check Catalyst Activity/Hydrogen Pressure Check_Reduction->Sol_Reduction End Improved Yield Sol_Nitration->End Sol_Cyclization->End Sol_Reduction->End

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of Hydroxy Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Hydroxy Lenalidomide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound (C₁₃H₁₃N₃O₄, Mol. Wt.: 275.26) is a hydroxylated derivative of Lenalidomide, a key immunomodulatory drug.[1][2] The presence of the additional hydroxyl group increases the molecule's polarity compared to the parent drug. This high polarity can lead to purification challenges, particularly in chromatography, such as strong interactions with polar stationary phases (like silica (B1680970) gel) or poor retention on nonpolar stationary phases (like C18).[3][4]

Q2: What are the potential impurities in a reaction mixture containing this compound?

Impurities can originate from various sources including unreacted starting materials, byproducts from the synthesis, and degradation products.[5][6] Given its relation to Lenalidomide, common impurities may be structurally similar.

| Table 1: Potential Impurities in this compound Synthesis | | :--- | :--- | | Impurity Type | Examples | | Starting Materials | Unreacted Lenalidomide, precursors for the hydroxylation reaction. | | Reaction Byproducts | Isomers of this compound, over-oxidized products, or products from side reactions. | | Degradation Products | Hydrolysis products (e.g., opening of the glutarimide (B196013) ring), oxidative degradation products.[5][6] | | Reagents & Solvents | Residual catalysts, acids, bases, and organic solvents (e.g., DMF, Acetonitrile (B52724), Methanol).[5] |

Q3: Which analytical techniques are suitable for monitoring the purification of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. A reversed-phase method using a C18 column is often a good starting point, though modifications may be needed due to the compound's polarity.[7] Thin-Layer Chromatography (TLC) is also essential for rapid, real-time monitoring of reaction progress and fraction analysis during column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: My compound is stuck at the baseline during normal-phase column chromatography on silica gel.

  • Cause: This occurs when a highly polar compound, like this compound, adsorbs too strongly to the acidic silica gel stationary phase.[8]

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol) in your eluent system (e.g., Dichloromethane/Methanol). For very polar compounds, a system containing 5-10% methanol (B129727) may be necessary.[8]

    • Use Mobile Phase Additives: If the compound is basic, its interaction with acidic silica can be significant. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-2%) or a solution of ammonium (B1175870) hydroxide (B78521) in methanol to the mobile phase can help neutralize the active sites on the silica and improve elution.[3][9]

    • Change the Stationary Phase: If adjusting the mobile phase is ineffective, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.[3][9] Alternatively, reversed-phase flash chromatography is an excellent option for highly polar compounds.[3]

Problem 2: My compound streaks badly on a silica TLC plate.

  • Cause: Streaking is common with polar compounds and can be caused by sample overloading, an inappropriate solvent system, or on-plate degradation.[3]

  • Solution:

    • Reduce Sample Concentration: Dilute your sample before spotting it onto the TLC plate.[3]

    • Optimize the Solvent System: The eluent may not be polar enough or may lack a component to properly solubilize the compound. Add a small amount of a highly polar solvent like methanol. If you suspect acidic/basic interactions, add a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[3]

    • Check for Compound Instability: Run a 2D TLC to determine if the compound is degrading on the silica. To do this, run the plate in one direction, dry it completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, it indicates degradation.[8]

Problem 3: My compound shows little to no retention (elutes in the void volume) in Reversed-Phase HPLC.

  • Cause: This is a classic issue for polar compounds in RP-HPLC. The analyte has a higher affinity for the polar mobile phase than for the nonpolar stationary phase (e.g., C18).[4]

  • Solution:

    • Increase Mobile Phase Polarity: Reduce the organic component (e.g., acetonitrile or methanol) and increase the aqueous component of the mobile phase. Some modern RP columns are stable in 100% aqueous conditions.[4]

    • Use an Embedded Polar Group (EPG) Column: These columns contain polar groups embedded within the alkyl chains (e.g., amide or carbamate (B1207046) functionalities), which enhances the retention of polar analytes. They also offer improved peak shape for basic compounds.[4][10]

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like bare silica or an amide phase) with a mobile phase rich in organic solvent, causing polar compounds to be retained longer.[4][11]

| Table 2: Comparison of Chromatographic Strategies for Polar Compounds | | :--- | :--- | :--- | | Technique | Principle | Best For... | | Reversed-Phase (RP-HPLC) | Nonpolar stationary phase, polar mobile phase. | Moderately polar to nonpolar compounds. Retention of polar analytes can be improved with highly aqueous mobile phases or EPG columns.[4] | | Normal-Phase (NP-HPLC/Flash) | Polar stationary phase, nonpolar mobile phase. | Nonpolar to moderately polar compounds. Highly polar compounds may show excessive retention.[8] | | Hydrophilic Interaction (HILIC) | Polar stationary phase, mobile phase with high organic content. | Very polar, hydrophilic compounds that are poorly retained in reversed-phase.[4][11] | | Ion-Pair Chromatography | RP-HPLC with an ion-pairing reagent added to the mobile phase. | Ionizable (acidic or basic) polar compounds. The reagent forms a neutral complex with the analyte, increasing its retention on a nonpolar column.[4] |

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol provides a general procedure for purifying this compound using normal-phase flash chromatography.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.4. For this compound, start with a mixture of Dichloromethane (DCM) and Methanol (MeOH). A typical starting point is 95:5 DCM:MeOH, adjusting the MeOH content as needed. Add 0.5% triethylamine if peak tailing is observed on TLC.

  • Column Packing: Select an appropriately sized silica gel column. Pack the column using the chosen eluent as a slurry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude reaction mixture in a minimal amount of a strong solvent (like DCM or acetone). Pipette the solution directly onto the top of the silica bed.[12]

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (2-3 times the sample mass), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8][12]

  • Elution: Begin elution with the solvent system determined from TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 2% MeOH in DCM to 10% MeOH in DCM), is often more effective for separating complex mixtures.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is for high-purity isolation of this compound.

  • Analytical Method Development: First, develop an analytical-scale HPLC method.

    • Column: Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm). If retention is poor, switch to an embedded polar group (EPG) column.

    • Mobile Phase: Use a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). A shallow gradient (e.g., 5% to 40% B over 20 minutes) often provides good resolution.

    • Detection: Use a UV detector at a suitable wavelength (e.g., 210-250 nm).[7]

  • Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the crude or partially purified material in the mobile phase or a compatible solvent like DMSO. Filter the solution through a 0.45 µm filter to remove particulates.

  • Purification Run: Inject the sample onto the equilibrated preparative HPLC system.

  • Fraction Collection: Collect fractions based on the retention time of the target peak identified during the analytical run.

  • Analysis and Isolation: Analyze the collected fractions using analytical HPLC to confirm purity. Combine the pure fractions, and remove the organic solvent (e.g., acetonitrile) via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure product.

Visualized Workflows and Logic

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification Strategy cluster_final Final Steps Crude Crude Reaction Mixture TLC_HPLC Initial Analysis (TLC, Analytical HPLC) Crude->TLC_HPLC Flash Flash Chromatography (Silica or RP) TLC_HPLC->Flash Large Scale Crude Separation Prep_HPLC Preparative HPLC (RP or HILIC) TLC_HPLC->Prep_HPLC High Purity Final Step Recrystal Recrystallization Flash->Recrystal If Crystalline Flash->Prep_HPLC Further Purification Combine Combine Pure Fractions Flash->Combine Recrystal->Combine Prep_HPLC->Combine Solvent_Removal Solvent Removal (Rotovap/Lyophilization) Combine->Solvent_Removal Final_QC Final Purity Check (HPLC, NMR, MS) Solvent_Removal->Final_QC Pure_Product Pure Hydroxy Lenalidomide Final_QC->Pure_Product

Caption: General experimental workflow for the purification of this compound.

HPLC_Troubleshooting Start Problem: Poor Retention in RP-HPLC Q_Aqueous Is Mobile Phase <95% Aqueous? Start->Q_Aqueous A_IncreaseAq Increase Aqueous Content Q_Aqueous->A_IncreaseAq Yes Q_Column Using a Standard C18 Column? Q_Aqueous->Q_Column No A_IncreaseAq->Q_Column If still poor End Problem Solved A_IncreaseAq->End A_SwitchEPG Switch to EPG Column Q_Column->A_SwitchEPG Yes Q_HILIC Still No Retention? Q_Column->Q_HILIC No A_SwitchEPG->Q_HILIC If still poor A_SwitchEPG->End A_SwitchHILIC Switch to HILIC Method Q_HILIC->A_SwitchHILIC Yes A_SwitchHILIC->End

Caption: Troubleshooting logic for poor retention of polar compounds in HPLC.

References

Technical Support Center: Hydroxy Lenalidomide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hydroxy lenalidomide (B1683929).

Frequently Asked Questions (FAQs)

Q1: What is Hydroxy lenalidomide and what is its relationship to lenalidomide?

A1: this compound, chemically named 3-(4-(hydroxyamino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a close structural analog and a potential metabolite of lenalidomide. It is also considered an impurity in the synthesis of lenalidomide if the reduction of the nitro-intermediate is not fully completed to the amine.

Q2: What is the general synthetic route for this compound?

A2: The most probable synthetic route to this compound involves the controlled reduction of its nitro precursor, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B194619). This precursor is synthesized by the condensation of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. The subsequent reduction of the nitro group to a hydroxylamino group yields this compound.

Q3: What are the critical parameters to control during the synthesis of this compound?

A3: Key parameters to control include the choice of reducing agent, reaction temperature, reaction time, and the pH of the reaction mixture. These factors significantly influence the selectivity of the reduction of the nitro group to the hydroxylamine (B1172632) and minimize the formation of byproducts.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These techniques allow for the tracking of the consumption of the starting material (nitro-compound) and the formation of the desired product (this compound) and any significant impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low yield of this compound - Incomplete reaction. - Over-reduction to lenalidomide. - Degradation of the product.- Reaction Time: Extend the reaction time and monitor by HPLC until the starting material is consumed. - Reducing Agent: Use a milder reducing agent or a stoichiometric amount of a stronger one. Common reducing agents for nitro to hydroxylamine conversion include zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation. - Temperature Control: Maintain a low to moderate reaction temperature to avoid over-reduction and degradation. - pH Control: Ensure the reaction is performed under appropriate pH conditions, as N-hydroxy compounds can be unstable under harsh acidic or basic conditions.
Presence of starting material (3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione) in the final product - Insufficient amount of reducing agent. - Deactivated catalyst (in case of catalytic hydrogenation). - Short reaction time.- Stoichiometry: Ensure the correct molar ratio of the reducing agent to the starting material is used. - Catalyst Activity: If using a catalyst like Pd/C, ensure it is fresh and active. - Reaction Monitoring: Monitor the reaction closely by HPLC to ensure it goes to completion.
High levels of lenalidomide impurity - Over-reduction of the hydroxylamino group.- Choice of Reducing Agent: Avoid harsh reducing conditions. For example, catalytic hydrogenation with a less active catalyst or for a shorter duration. - Temperature: Perform the reduction at a lower temperature.
Formation of colored impurities (e.g., azo or azoxy compounds) - Side reactions of intermediate nitroso compounds.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Controlled Addition: Add the reducing agent portion-wise to maintain a low concentration and minimize side reactions.
Difficulty in isolating the pure product - Presence of multiple closely related impurities. - Product instability during work-up or purification.- Purification Technique: Employ column chromatography with a suitable stationary and mobile phase for efficient separation. Recrystallization from an appropriate solvent system can also be effective. - Mild Work-up: Use mild acidic or basic conditions during the work-up procedure to prevent degradation of the N-hydroxy compound.

Common Impurities in this compound Synthesis

The synthesis of this compound can be associated with several process-related and degradation impurities.

Impurity Name Chemical Structure Typical Source
3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione PrecursorIncomplete reduction of the starting material.
Lenalidomide Product of over-reductionOver-reduction of the hydroxylamino group.
Nitroso Intermediate IntermediateIncomplete reduction of the nitro group.
Azoxy and Azo Compounds Side-productsCondensation reactions of the nitroso and hydroxylamino intermediates.
2-(Bromomethyl)-3-nitrobenzoic acid methyl ester Starting MaterialCarry-over from the previous synthetic step.
3-Aminopiperidine-2,6-dione hydrochloride Starting MaterialCarry-over from the previous synthetic step.

Note: The quantitative levels of these impurities should be controlled according to the guidelines of the International Council for Harmonisation (ICH) for pharmaceutical substances.

Experimental Protocols

Synthesis of 3-(4-(hydroxyamino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione (this compound)

This protocol is a representative method based on the reduction of the corresponding nitro compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in a mixture of ethanol and water.

  • Add ammonium chloride to the solution and stir until it dissolves.

  • Cool the reaction mixture in an ice bath.

  • Slowly add zinc dust portion-wise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor the progress by HPLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the excess zinc and other solids.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

HPLC Method for Impurity Profiling

This is a general HPLC method that can be optimized for the analysis of this compound and its impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from 95% A to 5% A over 30 minutes may be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Impurity_Formation_Pathway cluster_start Starting Materials cluster_reduction Reduction Step SM1 Methyl 2-(bromomethyl)-3-nitrobenzoate Nitro_Precursor 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione SM1->Nitro_Precursor SM2 3-Aminopiperidine-2,6-dione HCl SM2->Nitro_Precursor Nitroso_Intermediate Nitroso Intermediate Nitro_Precursor->Nitroso_Intermediate Partial Reduction Hydroxy_Lenalidomide This compound (Product) Lenalidomide Lenalidomide (Over-reduction Impurity) Hydroxy_Lenalidomide->Lenalidomide Further Reduction Azo_Azoxy Azo/Azoxy Impurities Hydroxy_Lenalidomide->Azo_Azoxy Condensation Nitroso_Intermediate->Hydroxy_Lenalidomide Reduction Nitroso_Intermediate->Azo_Azoxy Condensation

Caption: Synthetic pathway and potential impurity formation in this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by HPLC/TLC Start->Monitor Check_Completion Is Starting Material Consumed? Monitor->Check_Completion Workup Reaction Work-up Check_Completion->Workup Yes Troubleshoot_Reaction Troubleshoot Reaction: - Check Reagents - Adjust Time/Temp Check_Completion->Troubleshoot_Reaction No Purification Purification Workup->Purification Analyze_Product Analyze Final Product by HPLC Purification->Analyze_Product Check_Purity Is Purity Acceptable? Analyze_Product->Check_Purity End End Check_Purity->End Yes Troubleshoot_Purification Troubleshoot Purification: - Optimize Chromatography - Recrystallize Check_Purity->Troubleshoot_Purification No Troubleshoot_Reaction->Monitor Troubleshoot_Purification->Purification

Technical Support Center: Optimizing HPLC Parameters for Hydroxy Lenalidomide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of lenalidomide (B1683929) and its metabolite, hydroxy lenalidomide.

Introduction to the Separation Challenge

This compound is a metabolite of the immunomodulatory drug lenalidomide. In reversed-phase high-performance liquid chromatography (RP-HPLC), the addition of a hydroxyl group to the parent molecule increases its polarity. Consequently, this compound is expected to have a shorter retention time than lenalidomide. Achieving a robust and reliable separation between these two closely related compounds is critical for accurate quantification in various applications, including pharmacokinetic studies and impurity profiling.

Common challenges encountered during the separation of lenalidomide and this compound include:

  • Poor resolution between the two peaks.

  • Peak tailing, particularly for the more polar this compound.

  • Co-elution with other related substances or matrix components.

  • Inconsistent retention times.

This guide will provide a systematic approach to troubleshoot and optimize your HPLC method to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order of lenalidomide and this compound in reversed-phase HPLC?

In reversed-phase HPLC, compounds are separated based on their hydrophobicity. Since this compound contains an additional polar hydroxyl group, it is less hydrophobic than lenalidomide. Therefore, this compound will have a weaker interaction with the non-polar stationary phase and is expected to elute before lenalidomide.

Q2: Which type of HPLC column is most suitable for this separation?

C18 columns are the most commonly used stationary phases for the separation of lenalidomide and its related substances due to their excellent resolving power for moderately polar to non-polar compounds. C8 columns can also be used and may provide slightly different selectivity.[1] For challenging separations, columns with high-purity silica (B1680970) and end-capping can minimize peak tailing caused by silanol (B1196071) interactions.

Q3: How does the mobile phase pH affect the separation?

The mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like lenalidomide and this compound. Both molecules contain amine functionalities. Adjusting the pH can alter the ionization state of the analytes, thereby affecting their retention and the overall resolution. A systematic evaluation of pH is recommended during method development. For instance, using a phosphate (B84403) buffer at a pH of around 3.5 has been shown to be effective in separating lenalidomide from its related substances.

Q4: What are the typical starting conditions for method development?

A good starting point for method development would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution. The mobile phase could consist of a phosphate buffer (pH 3.0-4.0) as mobile phase A and a mixture of acetonitrile (B52724) and methanol (B129727) as mobile phase B. The detection wavelength is typically set between 210 nm and 220 nm.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC separation of this compound and lenalidomide.

Issue 1: Poor Resolution (Rs < 1.5)

Poor resolution between the this compound and lenalidomide peaks is a common problem. The following steps can be taken to improve it:

Troubleshooting Workflow for Poor Resolution

Poor_Resolution Start Poor Resolution (Rs < 1.5) Adjust_Mobile_Phase Adjust Mobile Phase Composition Start->Adjust_Mobile_Phase Step 1 Change_pH Optimize Mobile Phase pH Adjust_Mobile_Phase->Change_pH If no improvement Result Resolution Improved Adjust_Mobile_Phase->Result Success Change_Column Change Column Chemistry/Dimensions Change_pH->Change_Column If no improvement Change_pH->Result Success Optimize_Flow_Rate Decrease Flow Rate Change_Column->Optimize_Flow_Rate If no improvement Change_Column->Result Success Optimize_Flow_Rate->Result Success

Caption: A stepwise approach to troubleshooting poor peak resolution.

Detailed Steps:

  • Adjust Mobile Phase Composition:

    • Decrease Organic Solvent Strength: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention times of both compounds, potentially leading to better separation.

    • Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Optimize Mobile Phase pH:

    • Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds. Systematically evaluate the pH of the aqueous portion of the mobile phase (e.g., in 0.2 pH unit increments) to find the optimal resolution.

  • Change Column Chemistry or Dimensions:

    • Different Stationary Phase: If a C18 column is being used, consider trying a C8 or a phenyl-hexyl column for different selectivity.

    • Longer Column/Smaller Particle Size: A longer column or a column with a smaller particle size will provide higher theoretical plates and can improve resolution.

  • Decrease Flow Rate:

    • Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

Issue 2: Peak Tailing

Peak tailing can compromise the accuracy of integration and quantification. It is often observed for polar compounds that can interact with active sites on the column packing material.

Troubleshooting Workflow for Peak Tailing

Peak_Tailing Start Peak Tailing Observed Check_pH Adjust Mobile Phase pH Start->Check_pH Step 1 Add_Modifier Add Mobile Phase Modifier (e.g., Triethylamine) Check_pH->Add_Modifier If tailing persists Result Symmetrical Peaks Check_pH->Result Success Use_Endcapped_Column Use High-Purity, End-Capped Column Add_Modifier->Use_Endcapped_Column If tailing persists Add_Modifier->Result Success Reduce_Sample_Load Reduce Sample Concentration/Injection Volume Use_Endcapped_Column->Reduce_Sample_Load If tailing persists Use_Endcapped_Column->Result Success Reduce_Sample_Load->Result Success

Caption: A logical progression for diagnosing and resolving peak tailing.

Detailed Steps:

  • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to suppress the ionization of any free silanol groups on the silica-based stationary phase. A lower pH (e.g., below 4) is often effective.

  • Add a Mobile Phase Modifier: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA) (e.g., 0.01% v/v), to the mobile phase can help to mask the active silanol sites and improve peak shape.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are end-capped to minimize the number of accessible silanol groups, thus reducing peak tailing for basic compounds.

  • Reduce Sample Load: Overloading the column can lead to peak distortion. Try injecting a smaller volume or diluting the sample.

Experimental Protocols and Data

The following tables summarize typical HPLC parameters that can be used as a starting point for the separation of lenalidomide and its related substances, including this compound.

Table 1: Recommended HPLC Columns

Column TypeDimensionsParticle Size (µm)Manufacturer (Example)
C18250 mm x 4.6 mm5Phenomenex, Waters
C8250 mm x 4.6 mm5Agilent, Thermo Fisher

Table 2: Mobile Phase Compositions

Mobile Phase AMobile Phase BGradient/IsocraticReference
Phosphate Buffer (pH 3.3)Methanol:Acetonitrile (1:5 v/v)Gradient[1]
Phosphate Buffer (pH 3.5)AcetonitrileGradient

Table 3: Typical Chromatographic Conditions

ParameterRecommended Value
Flow Rate0.8 - 1.2 mL/min
Column Temperature25 - 40 °C
Injection Volume10 - 20 µL
Detection Wavelength210 - 220 nm

Example Experimental Protocol:

This protocol is a general guideline and should be optimized for your specific application.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • Start with a mobile phase composition that provides good retention for this compound (e.g., 90% A, 10% B).

    • Program a linear gradient to increase the percentage of mobile phase B to elute lenalidomide.

    • Include a column re-equilibration step at the end of the gradient.

  • Sample Preparation:

    • Dissolve the sample in a diluent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

By following the guidance in this technical support center, researchers can effectively troubleshoot and optimize their HPLC methods for the successful separation of this compound and lenalidomide.

References

Technical Support Center: Reducing Variability in Hydroxy Lenalidomide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Hydroxy lenalidomide (B1683929).

Frequently Asked Questions (FAQs)

Q1: What is Hydroxy lenalidomide and how does it relate to lenalidomide?

This compound is a metabolite of lenalidomide, an immunomodulatory drug used in the treatment of various cancers.[1][2] Understanding the properties of the parent compound, lenalidomide, is crucial for designing robust experiments with its hydroxylated metabolite, as they share structural similarities and potential biological activities.

Q2: What are the common sources of variability in cell-based assays with this compound?

Variability in cell-based assays can arise from several factors:

  • Compound Stability and Degradation: Lenalidomide, the parent compound, is susceptible to degradation under certain environmental conditions, such as exposure to light, heat, moisture, and extreme pH.[3] This instability can lead to the formation of impurities, altering the effective concentration and activity of the compound.

  • Solubility Issues: Lenalidomide has poor water solubility, which can be a significant source of variability.[4][5][6] If not properly dissolved, the actual concentration of the compound in the experimental medium may be inconsistent.

  • Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular responses to the compound.

  • Pipetting and Dilution Errors: Inaccurate preparation of stock solutions and serial dilutions can lead to significant concentration errors.

Q3: How can I ensure the stability of my this compound stock solutions and working solutions?

To maintain the stability of this compound solutions, consider the following, based on the known stability of lenalidomide:

  • Storage: Store stock solutions in a dark, dry place at the recommended temperature (typically -20°C or -80°C) to minimize degradation from light and heat.[3]

  • pH of Buffers: The pH of the solvent or buffer can significantly impact the stability of the compound.[3][7] It is advisable to use buffers within a pH range that ensures stability. For lenalidomide, acidic conditions can catalyze hydrolysis.[7]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.

  • Fresh Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure consistent potency.

Q4: What is the best way to dissolve this compound to avoid solubility issues?

Given that the parent compound, lenalidomide, has low aqueous solubility, similar challenges may be encountered with this compound.[4][5][6]

  • Initial Solvent: Dissolve the compound in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[8]

  • Final Concentration: When preparing the final working concentration in aqueous media, ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity to cells.

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the initial solvent.[9][10]

  • Visual Inspection: Always visually inspect the solution for any precipitation after dilution into aqueous media.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Potential Cause Troubleshooting Step
Inconsistent compound concentration - Prepare a fresh batch of stock solution and working solutions. - Verify the accuracy of pipettes and balances. - Ensure complete dissolution of the compound.
Cell plating inconsistency - Use a cell counter to ensure consistent cell numbers in each well. - Ensure even cell distribution when plating.
Edge effects in multi-well plates - Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile media or PBS to maintain humidity.
Issue 2: Loss of Compound Activity Over Time
Potential Cause Troubleshooting Step
Degradation of stock solution - Prepare fresh stock solutions and aliquot for single use. - Store stock solutions protected from light and at the appropriate temperature.[3]
Instability in experimental media - Minimize the time the compound is in the experimental media before being added to cells. - Consider the pH of your culture media, as extreme pH can affect stability.[7]
Issue 3: Unexpected Cellular Toxicity
Potential Cause Troubleshooting Step
High concentration of organic solvent - Calculate and verify that the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).
Compound precipitation - Visually inspect the media for any signs of precipitation after adding the compound. - If precipitation occurs, try lowering the final concentration or using a different solubilization method.
Contamination of stock solution - Prepare a fresh, sterile-filtered stock solution.

Data Presentation

Table 1: Physicochemical Properties of Lenalidomide (Parent Compound)

PropertyValueReference
Chemical Formula C₁₃H₁₃N₃O₃[11]
Molecular Weight 259.3 g/mol [11]
Solubility Low in water, soluble in organic solvents[4][11]
pKa 2.3

Table 2: Example RP-HPLC Parameters for Lenalidomide Quantification

ParameterConditionReference
Stationary Phase Kromasil C18 (150 x 4.6 mm, 5µm)[9]
Mobile Phase pH 2.5 phosphate (B84403) buffer and acetonitrile (B52724) (90:10 v/v)[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 30°C[9]
Detection Wavelength 210 nm[9]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Calibrated pipettes and sterile tips

    • Vortex mixer

    • Sonicator (optional)

  • Procedure for 10 mM Stock Solution:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Weigh the calculated amount of powder using a calibrated analytical balance.

    • Add the appropriate volume of DMSO to the powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle sonication can be used if necessary.[9][10]

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is below the toxicity limit for the cell line being used.

    • Use the working solutions immediately after preparation.

Visualizations

G cluster_ligand Ligand Binding cluster_degradation Substrate Degradation cluster_downstream Downstream Effects Lenalidomide Lenalidomide/ This compound CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Lenalidomide->CRBN Binds to IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_IKZF3 Targets Proteasome Proteasomal Degradation IKZF1_IKZF3->Proteasome Leads to IRF4_MYC Decreased IRF4 & MYC Proteasome->IRF4_MYC Results in IL2 Increased IL-2 Production Proteasome->IL2 Results in AntiMyeloma Anti-Myeloma Effects IRF4_MYC->AntiMyeloma TCell T-Cell Co-stimulation IL2->TCell TCell->AntiMyeloma G cluster_prep Compound Preparation cluster_exp Experimental Use start Start: This compound Powder weigh Weigh Powder start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve aliquot Aliquot & Store (-20°C / -80°C) dissolve->aliquot end_prep Prepared Stock aliquot->end_prep thaw Thaw Single Aliquot end_prep->thaw dilute Serial Dilution in Media thaw->dilute add_to_cells Add to Cells dilute->add_to_cells end_exp Experiment Complete add_to_cells->end_exp G start High Variability Observed check_compound Is the compound preparation consistent? start->check_compound check_cells Are cell culture conditions consistent? check_compound->check_cells Yes sol_compound Review compound handling: - Prepare fresh solutions - Check solubility - Verify concentrations check_compound->sol_compound No check_assay Is the assay protocol consistent? check_cells->check_assay Yes sol_cells Review cell culture: - Standardize cell density - Use consistent passage number - Check for contamination check_cells->sol_cells No sol_assay Review assay protocol: - Calibrate equipment - Ensure consistent incubation times - Minimize edge effects check_assay->sol_assay No end Variability Reduced check_assay->end Yes sol_compound->end sol_cells->end sol_assay->end

References

Technical Support Center: Hydroxy Lenalidomide Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of hydroxy lenalidomide (B1683929) and its parent compound, lenalidomide, in cell culture experiments. Due to the limited direct research on the off-target effects of hydroxy lenalidomide, this guide primarily addresses known off-target effects of lenalidomide, with the understanding that its metabolites may exhibit overlapping or distinct profiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to lenalidomide?

A1: 5-hydroxy-lenalidomide is a minor metabolite of lenalidomide, formed by the hydroxylation of the phthalimide (B116566) ring. In human studies, it accounts for less than 5% of the parent compound in circulation and is largely excreted in the urine.[1] One study has noted the presence of 5-hydroxy-lenalidomide exclusively in the urine of multiple myeloma patients who responded effectively to lenalidomide treatment, suggesting a potential correlation with efficacy.

Q2: Are the off-target effects of this compound the same as lenalidomide?

A2: There is currently a significant lack of published data specifically detailing the off-target profile of this compound. While it is a metabolite of lenalidomide, it is considered to not contribute significantly to the therapeutic (on-target) effects. It is plausible that it may share some off-target interactions with the parent compound, potentially with different potencies, but this has not been experimentally verified. Therefore, much of the understanding of potential off-target effects is extrapolated from studies on lenalidomide.

Q3: What are the known Cereblon (CRBN)-independent or off-target effects of lenalidomide?

A3: While the primary mechanism of lenalidomide is the CRBN-dependent degradation of neosubstrates, some effects have been observed that may be independent of this pathway or represent downstream consequences that are not fully understood. These include:

  • Upregulation of Cyclin-Dependent Kinase 6 (CDK6): In some multiple myeloma cells, resistance to lenalidomide has been associated with the upregulation of CDK6.[2]

  • Inhibition of T-regulatory (Treg) Cells: Lenalidomide can inhibit the proliferation and suppressive function of T-regulatory cells.

  • Modulation of the Wnt/β-catenin Pathway: There is evidence to suggest that CRBN and lenalidomide may be involved in the regulation of the Wnt/β-catenin signaling pathway.[2]

  • Interaction with eIF3i: Using a photo-affinity probe, eukaryotic translation initiation factor 3 subunit i (eIF3i) was identified as a novel target that is recruited to the CRBN complex in the presence of lenalidomide but is not degraded.[3]

Q4: Can lenalidomide or its metabolites affect kinases?

A4: While a broad, direct off-target kinase inhibition profile for lenalidomide is not well-established in the provided literature, some studies have explored the interplay between lenalidomide and kinase signaling. For instance, inhibitors of kinases such as CHK1, MELK, and PBK have been shown to overcome resistance to lenalidomide in multiple myeloma cell lines.[4][5] This suggests an indirect functional relationship with these signaling pathways. A kinome expression profile has been used to identify kinases that could be targeted to enhance lenalidomide's efficacy.[4][5]

Troubleshooting Guides

Issue 1: Unexpected Cell Proliferation or Resistance in CRBN-negative cell lines.

Possible Cause: You may be observing a CRBN-independent, off-target effect of the compound.

Troubleshooting Steps:

  • Confirm CRBN Knockout/Knockdown: Verify the absence of CRBN protein expression in your cell line using Western blot analysis.

  • Titrate the Compound: Perform a dose-response curve with this compound or lenalidomide to determine if the observed effect is concentration-dependent.

  • Investigate Alternative Pathways:

    • CDK6 Expression: Analyze the expression levels of CDK6 via qPCR or Western blot in treated versus untreated cells. Upregulation of CDK6 has been linked to lenalidomide resistance.[2]

    • Wnt/β-catenin Signaling: Assess the activity of the Wnt/β-catenin pathway using a reporter assay or by examining the expression of downstream targets like c-Myc and Cyclin D1.[2]

  • Experimental Workflow for Investigating CRBN-Independent Resistance:

    G start Unexpected proliferation in CRBN-negative cells confirm_crbn Confirm CRBN negativity (Western Blot) start->confirm_crbn dose_response Perform dose-response curve confirm_crbn->dose_response pathway_analysis Investigate off-target pathways dose_response->pathway_analysis cdk6 Analyze CDK6 expression (qPCR/WB) pathway_analysis->cdk6 wnt Assess Wnt/β-catenin pathway activity pathway_analysis->wnt conclusion Identify potential CRBN-independent mechanism of resistance cdk6->conclusion wnt->conclusion

    Troubleshooting CRBN-independent effects.

Issue 2: Altered Immune Cell Profile in Co-culture Experiments.

Possible Cause: Lenalidomide and potentially its metabolites can have immunomodulatory effects that are not directly tied to the degradation of canonical neosubstrates in cancer cells.

Troubleshooting Steps:

  • Characterize Immune Cell Populations: Use flow cytometry to analyze the proportions of different immune cell subsets (e.g., T-helper cells, cytotoxic T-cells, T-regulatory cells, NK cells) in your co-culture.

  • Assess T-regulatory Cell Function: Isolate Tregs from the co-culture and perform a suppression assay to determine if their function is inhibited.

  • Measure Cytokine Production: Use ELISA or multiplex assays to quantify the levels of key cytokines such as IL-2, IFN-γ, and TNF-α in the culture supernatant. Lenalidomide is known to enhance IL-2 and IFN-γ production by T-cells.

  • Signaling Pathway for Lenalidomide's Immunomodulatory Effects:

    G Lenalidomide Lenalidomide T_cell T-cell Lenalidomide->T_cell Treg T-regulatory cell Lenalidomide->Treg NK_cell NK cell Lenalidomide->NK_cell Activation Activation & Cytokine Production (IL-2, IFN-γ) T_cell->Activation Inhibition Inhibition of Proliferation & Function Treg->Inhibition Cytotoxicity Enhanced Cytotoxicity NK_cell->Cytotoxicity

    Immunomodulatory effects of Lenalidomide.

Quantitative Data Summary

Due to the lack of specific quantitative data for the off-target effects of this compound, the following table summarizes key findings related to lenalidomide's interactions and effects that may inform troubleshooting.

ParameterCompoundCell Line(s)ObservationReference
Resistance Mechanism LenalidomideMultiple MyelomaUpregulation of CDK6[2]
Immunomodulation LenalidomideT-regulatory cellsInhibition of proliferation and suppressor function
Novel Target Binding LenalidomideHEK293TRecruitment of eIF3i to CRBN complex without degradation[3]
Synergistic Kinase Inhibition LenalidomideMultiple MyelomaSynergy with CHK1, MELK, and PBK inhibitors[4][5]

Experimental Protocols

Protocol 1: Western Blot for CRBN and Downstream Targets

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRBN, IKZF1, IKZF3, CDK6, or β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: T-cell Proliferation Assay

  • Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Labeling: Label T-cells with a proliferation dye such as CFSE or CellTrace™ Violet.

  • Stimulation and Treatment: Culture the labeled T-cells in the presence of T-cell activators (e.g., anti-CD3/CD28 beads) and varying concentrations of this compound or lenalidomide.

  • Incubation: Incubate the cells for 3-5 days.

  • Flow Cytometry Analysis: Acquire cells on a flow cytometer and analyze the dilution of the proliferation dye to determine the extent of cell division.

Protocol 3: Wnt/β-catenin Reporter Assay

  • Cell Transfection: Co-transfect cells with a Wnt/β-catenin responsive luciferase reporter plasmid (e.g., TOP/FOPflash) and a control Renilla luciferase plasmid.

  • Treatment: Treat the transfected cells with this compound, lenalidomide, or a known Wnt agonist/antagonist as a control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Wnt/β-catenin signaling activity.

References

Technical Support Center: Managing Hydroxy Lenalidomide-Induced Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage hydroxy lenalidomide-induced cytotoxicity in non-target cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydroxy lenalidomide (B1683929) and how does its cytotoxicity in non-target cells differ from lenalidomide?

A1: this compound is a metabolite of lenalidomide.[1] While both compounds can exert cytotoxic effects, the exact mechanisms and potency can differ. Lenalidomide's effects are not always directly cytotoxic and can be immunomodulatory, affecting cell signaling and the tumor microenvironment.[2][3][4] For non-target cells, such as healthy peripheral blood mononuclear cells (PBMCs), lenalidomide has been shown to have immunomodulatory rather than directly cytotoxic effects at therapeutic concentrations.[2][4] Data directly comparing the cytotoxicity of this compound to lenalidomide in a wide range of non-target cells is limited in publicly available literature. Researchers should empirically determine the cytotoxic profile of both compounds in their specific cell system.

Q2: What are the known signaling pathways involved in lenalidomide-induced effects that might contribute to off-target cytotoxicity?

A2: Lenalidomide exerts its effects through multiple signaling pathways. A primary mechanism involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins like Ikaros (IKZF1) and Aiolos (IKZF3).[5] This can modulate the immune system by affecting T-cell and NK-cell activity.[2][3] Other implicated pathways include the NF-κB, PI3K/Akt, and Wnt/β-catenin signaling pathways.[2] Dysregulation of these pathways could potentially lead to off-target effects in non-malignant cells.

Q3: How can I assess if my non-target cells are experiencing cytotoxicity from this compound?

A3: Several assays can be used to measure cytotoxicity. Common methods include:

  • MTT or WST-1 Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[6]

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.[7]

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.[8]

Q4: Are there any general strategies to minimize off-target cytotoxicity in my cell culture experiments?

A4: Yes, several strategies can be employed:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that achieves the desired effect on your target cells while minimizing toxicity to non-target cells.

  • Time-Course Experiments: Assess cytotoxicity at different time points to understand the kinetics of the cytotoxic response.

  • Use of Co-culture Systems: If studying the interaction between target and non-target cells, consider using transwell inserts to separate the cell types physically while allowing for the exchange of soluble factors. This can help determine if cytotoxicity is mediated by direct cell-cell contact or by secreted molecules.

  • Healthy Donor Cells: When using primary cells like PBMCs, source them from multiple healthy donors to account for donor-to-donor variability in sensitivity.

  • Selective Inhibitors: If a specific off-target signaling pathway is identified, consider using selective inhibitors to block this pathway in your non-target cells, if it does not interfere with your experimental goals.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in non-target cells at expected therapeutic concentrations.

Possible Cause Troubleshooting Step
Cell line sensitivity Different cell types have varying sensitivities to drug compounds. Perform a dose-response curve to determine the IC50 value for your specific non-target cell line.
Incorrect drug concentration Verify the stock solution concentration and ensure accurate dilutions. Perform a serial dilution to test a wide range of concentrations.
Contamination Check cell cultures for any signs of microbial contamination, which can cause cell death.
Solvent toxicity If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is non-toxic to the cells. Run a solvent-only control.

Issue 2: Inconsistent results in cytotoxicity assays.

Possible Cause Troubleshooting Step
Cell seeding density Inconsistent initial cell numbers can lead to variability. Optimize and standardize the cell seeding density for your assays.
Assay timing The timing of drug addition and assay readout is critical. Ensure a consistent timeline for all experiments.
Reagent quality Use fresh, high-quality reagents for your assays. Check the expiration dates of all components.
Pipetting errors Inaccurate pipetting can lead to significant variations. Use calibrated pipettes and proper pipetting techniques.

Issue 3: Difficulty distinguishing between apoptosis and necrosis.

Possible Cause Troubleshooting Step
Single-parameter assay Assays like MTT measure overall viability but do not distinguish between modes of cell death.
Late-stage apoptosis Cells in late-stage apoptosis will have compromised membrane integrity, similar to necrotic cells.
Solution Use a multi-parameter assay like Annexin V and PI staining with flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells.[7]

Quantitative Data

The following table summarizes reported IC50 values for lenalidomide in various cancer cell lines. This data can serve as a reference point when designing experiments for non-target cells, though it is expected that non-target cells will have a higher tolerance. It is crucial to determine the IC50 for your specific non-target cell line experimentally.

Cell LineCell TypeIC50 (µM)
MM.1S Multiple Myeloma1.60
NCI-H929 Multiple Myeloma3.28
U266 Multiple Myeloma>50
RPMI-8226 Multiple Myeloma8.12
JeKo-1 Mantle Cell Lymphoma5.94
KMS-12-BM Multiple Myeloma0.47
L-363 Multiple Myeloma2.69

Note: Data extracted from the Genomics of Drug Sensitivity in Cancer database.[9] These values are for lenalidomide, and the IC50 for this compound may differ.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is intended to assess the cytotoxic effects of this compound.[6][10]

Materials:

  • Non-target cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated and solvent-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes in the dark to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol provides a method to distinguish between viable, apoptotic, and necrotic cells following treatment with this compound.[7][11]

Materials:

  • Treated and control non-target cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathways

Below are diagrams of key signaling pathways affected by lenalidomide, which may be relevant to this compound's effects on non-target cells.

Lenalidomide_CRBN_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Lenalidomide Lenalidomide CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Lenalidomide->CRL4_CRBN Binds to CRBN Ubiquitination Ubiquitination CRL4_CRBN->Ubiquitination Recruits IKZF1_IKZF3 IKZF1/IKZF3 (Transcription Factors) IKZF1_IKZF3->Ubiquitination Targeted for Gene_Expression Altered Gene Expression IKZF1_IKZF3->Gene_Expression Represses Proteasome Proteasome Ubiquitination->Proteasome Leads to Proteasome->IKZF1_IKZF3 Degradation of Cell_Effects Immunomodulation & Apoptosis Gene_Expression->Cell_Effects

Caption: Lenalidomide's core mechanism via the CRL4-CRBN E3 ligase complex.

Lenalidomide_TCell_Costimulation cluster_TCell T-Cell TCR TCR PI3K PI3K Pathway TCR->PI3K CD28 CD28 CD28->PI3K Co-stimulation Lenalidomide Lenalidomide Lenalidomide->CD28 Enhances Phosphorylation NFkB NF-κB Pathway PI3K->NFkB AP1 AP-1 Activation NFkB->AP1 IL2_Production IL-2 & IFN-γ Production AP1->IL2_Production TCell_Prolif T-Cell Proliferation & Activation IL2_Production->TCell_Prolif

Caption: Lenalidomide's immunomodulatory effect on T-cell co-stimulation.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Non-Target Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 2. Prepare Hydroxy Lenalidomide Dilutions Treatment 4. Treat Cells with This compound Drug_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24/48/72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Sol 7. Solubilize Formazan MTT_Addition->Formazan_Sol Read_Absorbance 8. Read Absorbance (570 nm) Formazan_Sol->Read_Absorbance Calc_Viability 9. Calculate % Viability Read_Absorbance->Calc_Viability IC50_Deter 10. Determine IC50 Calc_Viability->IC50_Deter

References

Technical Support Center: Enhancing the In Vivo Efficacy of Hydroxy Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxy lenalidomide (B1683929) and its parent compound, lenalidomide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Hydroxy lenalidomide and how is it related to lenalidomide?

A1: 5-hydroxy-lenalidomide, along with N-acetyl-lenalidomide, are the two primary metabolites of lenalidomide.[1][2][3] Lenalidomide undergoes hydroxylation of the amino-iso-indolinone moiety to form 5-hydroxy-lenalidomide.[2][4] However, it is considered a minor metabolite, with both 5-hydroxy-lenalidomide and N-acetyl-lenalidomide each constituting less than 5% of the parent drug levels in circulation.[1][2][3][4]

Q2: Does this compound contribute to the therapeutic effects of lenalidomide?

A2: Based on in vitro pharmacological assays, neither 5-hydroxy-lenalidomide nor N-acetyl-lenalidomide is expected to contribute significantly to the therapeutic activity of lenalidomide.[2][4] The unchanged parent compound, lenalidomide, is the predominant component responsible for the observed clinical efficacy.[2]

Q3: Is it possible to synthesize or purchase this compound for direct in vivo studies?

A3: While the synthesis of lenalidomide and its derivatives has been described in the scientific literature, obtaining isolated 5-hydroxy-lenalidomide for direct in vivo studies may require custom synthesis.[5][6][7][8] Researchers interested in studying the specific effects of this metabolite would likely need to consult with a medicinal chemistry core facility or a specialized chemical vendor.

Q4: What is the primary mechanism of action of lenalidomide?

A4: Lenalidomide's primary mechanism of action involves binding to the cereblon (CRBN) protein, which is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[9][10] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] The degradation of these transcription factors is cytotoxic to multiple myeloma cells.[9]

Q5: What are the key therapeutic effects of lenalidomide observed in vivo?

A5: Lenalidomide exhibits a range of in vivo effects, including:

  • Antitumor activity: It can delay tumor growth in various hematopoietic tumor models.[1]

  • Immunomodulation: Lenalidomide enhances T-cell and Natural Killer (NK) cell activity, which contributes to its anti-cancer effects.[1][11][12] It can increase the production of IL-2 and IFN-γ while inhibiting pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12.[1][11]

  • Anti-angiogenesis: It inhibits the formation of new blood vessels, which are crucial for tumor growth.[1][11][13]

  • Anti-proliferative effects: It can induce cell cycle arrest and apoptosis in cancer cells.[1][12]

Troubleshooting Guides

Issue 1: Suboptimal Antitumor Efficacy in Murine Models

  • Q: My in vivo study with lenalidomide in a standard mouse model is showing weak or no antitumor effect. What could be the reason?

    • A: A critical factor to consider is the species-specific activity of lenalidomide. The murine cereblon (Crbn) protein has a single amino acid difference from human CRBN, which makes mouse models largely resistant to the effects of lenalidomide.[9] To overcome this, researchers often use xenograft models with human cancer cell lines in immunodeficient mice or genetically engineered mouse models that express the human CRBN protein.[9]

Issue 2: High Variability in Pharmacokinetic Profiles

  • Q: I am observing significant variability in the plasma concentrations of lenalidomide in my animal studies. What factors could be contributing to this?

    • A: Several factors can influence the pharmacokinetics of lenalidomide. Food can affect its oral absorption, reducing the area under the concentration-time curve (AUC) by 20% and the maximum concentration (Cmax) by 50% in humans.[2][4] While animal studies are often conducted in fasted animals, it is crucial to maintain consistent feeding schedules. Additionally, the route of administration (intravenous, intraperitoneal, or oral) will significantly impact the pharmacokinetic profile.[14] Ensure the formulation is consistent and administered accurately.

Issue 3: Difficulty with Lenalidomide Formulation for In Vivo Dosing

  • Q: I am having trouble dissolving lenalidomide for in vivo administration. What is a suitable vehicle?

    • A: Lenalidomide has moderate solubility at physiological pH but its solubility increases in acidic conditions.[14] A common method for preparing a dosing solution involves dissolving lenalidomide powder in sterile phosphate-buffered saline (PBS) containing a small amount of acid, such as 1% hydrochloric acid (HCl), to aid dissolution, followed by pH adjustment to a physiological range (e.g., 7.0-7.6) with sodium hydroxide (B78521).[14] It is also recommended to sterile filter the final solution.[14]

Issue 4: Unexpected Toxicity in Animal Models

  • Q: My animals are showing signs of toxicity at doses reported in the literature. What should I consider?

    • A: Dose-limiting toxicities for lenalidomide, such as neutropenia and thrombocytopenia, have been observed.[14] The maximum tolerated dose can vary between different animal strains and species. It is advisable to conduct a dose-range-finding study to determine the optimal therapeutic dose with acceptable toxicity in your specific animal model.[14] Additionally, renal function is a critical factor affecting lenalidomide clearance; impaired renal function can lead to higher plasma exposure and increased toxicity.[2]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Lenalidomide in Humans

ParameterValueConditions
Oral Bioavailability >90%Fasting
Time to Cmax (Tmax) 1 hourFasting
Half-life (t1/2) 3-4 hours-
Metabolism Minimal5-hydroxy-lenalidomide and N-acetyl-lenalidomide (<5% each)
Excretion ~82% unchanged in urine within 24h-

Data sourced from[2][4]

Table 2: Pharmacokinetic Parameters of Lenalidomide in Mice

RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)Bioavailability (%)
IP 0.50.2461090-105
IP 108.3431090-105
PO 0.50.0922060-75
PO 102.4474060-75

Data sourced from[14]

Experimental Protocols

Protocol 1: Preparation of Lenalidomide for In Vivo Administration

  • Materials:

    • Lenalidomide powder

    • Sterile phosphate-buffered saline (PBS)

    • 1% Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh the required amount of lenalidomide powder.

    • Add the lenalidomide powder to the appropriate volume of sterile PBS containing 1% HCl.

    • Vortex or sonicate the solution until the lenalidomide is completely dissolved.

    • Adjust the pH of the solution to between 7.0 and 7.6 using the NaOH solution.

    • Sterile filter the final dosing solution using a 0.22 µm syringe filter.

    • Store the solution appropriately and use it within a validated time frame.

This protocol is adapted from methodologies described in[14]

Protocol 2: Representative In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model

  • Cell Culture:

    • Culture a human multiple myeloma cell line (e.g., MM.1S) in appropriate cell culture medium.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID).

    • Subcutaneously inject the cultured multiple myeloma cells into the flank of each mouse.

  • Treatment:

    • Once tumors become palpable, randomize the mice into treatment and control groups.

    • Prepare the lenalidomide dosing solution as described in Protocol 1.

    • Administer lenalidomide (e.g., 5 mg/kg) or vehicle control (the dosing solution without lenalidomide) to the respective groups via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., five days a week).

  • Monitoring and Endpoints:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Monitor the body weight and overall health of the mice.

    • The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Data Analysis:

    • Compare the tumor growth curves and survival rates between the treatment and control groups using appropriate statistical methods.

This protocol is a generalized example based on in vivo studies described in[15][16]

Visualizations

Lenalidomide Lenalidomide Hydroxylation Hydroxylation Lenalidomide->Hydroxylation Metabolism Acetylation Acetylation Lenalidomide->Acetylation Metabolism Excretion Unchanged in Urine (~82%) Lenalidomide->Excretion Hydroxy_lenalidomide 5-Hydroxy-lenalidomide (<5% of parent) Hydroxylation->Hydroxy_lenalidomide N_acetyl_lenalidomide N-acetyl-lenalidomide (<5% of parent) Acetylation->N_acetyl_lenalidomide cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase CRBN Cereblon (CRBN) CUL4 Cullin 4 IKZF1_IKZF3 IKZF1 & IKZF3 (Transcription Factors) CRBN->IKZF1_IKZF3 Recruits DDB1 DDB1 ROC1 ROC1 Lenalidomide Lenalidomide Lenalidomide->CRBN Binds to Ubiquitination Ubiquitination IKZF1_IKZF3->Ubiquitination Substrate for Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Cell_Death Myeloma Cell Death start Start cell_culture 1. Cell Line Culture (e.g., Human Myeloma Cells) start->cell_culture animal_model 2. Animal Model Preparation (e.g., Immunodeficient Mice) cell_culture->animal_model tumor_implantation 3. Tumor Cell Implantation (e.g., Subcutaneous Injection) animal_model->tumor_implantation tumor_growth 4. Monitor Tumor Growth tumor_implantation->tumor_growth randomization 5. Randomize into Groups (Treatment vs. Vehicle) tumor_growth->randomization treatment 6. Administer Lenalidomide or Vehicle Control randomization->treatment monitoring 7. Monitor Tumor Volume, Body Weight, and Health treatment->monitoring endpoint 8. Reach Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint data_analysis 9. Data Collection and Statistical Analysis endpoint->data_analysis end End data_analysis->end

References

Technical Support Center: Addressing Hydroxy Lenalidomide Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering resistance to Hydroxy Lenalidomide (B1683929) in cell line models. This resource provides troubleshooting guidance and frequently asked questions to help you navigate experimental challenges and understand the underlying mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was previously sensitive to Hydroxy Lenalidomide, is now showing a resistant phenotype. What are the primary molecular mechanisms I should investigate?

A1: Acquired resistance to lenalidomide and its derivatives is frequently linked to alterations in the drug's primary target and its associated pathway. The most common mechanisms include:

  • Cereblon (CRBN) Alterations: CRBN is the direct binding protein for lenalidomide, acting as a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] Resistance is often caused by:

    • Downregulation of CRBN expression: Reduced levels of CRBN mRNA or protein are a common finding in lenalidomide-resistant cells.[3][4]

    • Mutations in the CRBN gene: Point mutations, frameshift mutations, or deletions can lead to a non-functional protein or prevent lenalidomide binding.[1][5]

    • Epigenetic silencing of CRBN: Methylation of the CRBN promoter can lead to reduced gene expression.

  • Alterations in the CRL4-CRBN E3 Ligase Complex: The proper functioning of the entire E3 ligase complex is necessary for lenalidomide's activity.[6][7] Inactivation of other components of this complex, such as CUL4B, can also lead to resistance.[5]

  • Mutations in Substrate Proteins: Lenalidomide induces the degradation of the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[8][9][10] Mutations in the specific regions of IKZF1 and IKZF3 that are recognized by the lenalidomide-bound CRBN can prevent their degradation, thus conferring resistance.[5][10]

  • Downstream Signaling Pathways: Activation of pro-survival signaling pathways can bypass the effects of IKZF1/IKZF3 degradation. Pathways such as Wnt/β-catenin and STAT3 have been implicated in lenalidomide resistance.[11][12]

Q2: I am trying to generate a this compound-resistant cell line. What is the general protocol for this?

A2: Establishing a drug-resistant cell line typically involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug.[13][14] This process selects for cells that can survive and proliferate under the drug's cytotoxic pressure. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) of the drug in the parental and the potentially resistant cell line. A significant increase in the IC50 value in the resistant line indicates the development of resistance.[13] This can be determined using a cell viability assay, such as an MTT or CCK-8 assay.[15]

Q4: Are there any strategies to overcome or circumvent this compound resistance in my experiments?

A4: Yes, several strategies can be employed, depending on the mechanism of resistance:

  • Use of Next-Generation IMiDs (CELMoDs): If resistance is due to low CRBN expression, more potent Cereblon E3 Ligase Modulators (CELMoDs) may be effective as they have a higher binding affinity for CRBN.[3][16]

  • Targeting Downstream Pathways: If resistance is mediated by the activation of alternative survival pathways, inhibitors of these pathways (e.g., STAT3 inhibitors) can be used in combination with this compound to restore sensitivity.[11]

  • Genetic Manipulation: For experimental purposes, if resistance is due to CRBN loss, re-expressing wild-type CRBN can restore sensitivity.[11]

  • Combination Therapy: In a broader context, combining this compound with other anti-cancer agents that have different mechanisms of action is a common clinical strategy.[17]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and resistant cell lines.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values for this compound - Cell line heterogeneity- Inconsistent cell seeding density- Variation in drug concentration preparation- Contamination (e.g., mycoplasma)- Perform single-cell cloning to establish a homogenous population.- Ensure accurate cell counting and consistent seeding in all experiments.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Regularly test cell lines for mycoplasma contamination.
Parental cell line shows unexpected resistance - Cell line misidentification or cross-contamination- Gradual development of resistance during routine culture- Authenticate the cell line using short tandem repeat (STR) profiling.- Use early passage cells for experiments and avoid prolonged culturing.- Re-establish the parental line from a frozen, low-passage stock.
Resistant cell line reverts to a sensitive phenotype - Unstable resistance mechanism- Removal of selective pressure (drug)- Continuously culture the resistant cell line in the presence of a maintenance dose of this compound.- Re-characterize the IC50 at regular intervals.- Bank frozen stocks of the validated resistant cell line at various passages.
Unable to generate a resistant cell line - Insufficient drug concentration or duration of exposure- Cell line may have intrinsic resistance mechanisms that are not easily overcome- Gradually increase the drug concentration in smaller increments over a longer period.- Ensure the starting drug concentration is around the IC20-IC30 to minimize cell death while still applying selective pressure.- Consider using a different parental cell line that is known to be sensitive to lenalidomide.

Quantitative Data

Table 1: Example IC50 Values for Lenalidomide in Sensitive and Resistant Multiple Myeloma Cell Lines
Cell LineStatusLenalidomide IC50 (µM)Reference
ALMC-1Sensitive2.6[18]
ALMC-1 (pre-treated)Sensitive0.005[18]
DP-6Non-responsive>50[18]
JIM-3Resistant>10[19]
XG-7Resistant>10[19]
RPMI-8226Resistant>10[19]

Note: IC50 values can vary between studies and experimental conditions. This table provides illustrative examples.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a general method for inducing drug resistance in a cancer cell line through continuous exposure to escalating drug concentrations.[13][14]

  • Determine the initial IC50:

    • Culture the parental cell line of interest under standard conditions.

    • Perform a dose-response experiment using a range of this compound concentrations to determine the IC50 value using a cell viability assay (e.g., MTT, CCK-8).

  • Initial Drug Exposure:

    • Begin by continuously exposing the parental cells to a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).[14]

    • Culture the cells in the presence of the drug, changing the media with fresh drug every 2-3 days.

  • Dose Escalation:

    • When the cells resume a normal growth rate and reach approximately 80% confluency, passage them and increase the drug concentration by 1.5 to 2-fold.[13]

    • Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.

    • Repeat this process of gradually increasing the drug concentration as the cells adapt and become tolerant to the current dose.

  • Validation of Resistance:

    • After several months of continuous culture with escalating drug concentrations, the cell line should be able to proliferate in a significantly higher concentration of this compound than the parental line.

    • Perform a cell viability assay to determine the new IC50 of the resistant cell line. A substantial increase in the IC50 compared to the parental line confirms the resistant phenotype.

    • It is recommended to perform single-cell cloning to ensure a homogenous resistant population.[20]

  • Maintenance and Cryopreservation:

    • Maintain the resistant cell line in a continuous culture with a maintenance concentration of this compound (typically the highest concentration they are tolerant to) to retain the resistant phenotype.

    • Cryopreserve aliquots of the validated resistant cell line at various passages.

Protocol 2: Western Blot Analysis of CRBN, IKZF1, and IKZF3

This protocol is to assess the protein levels of key components of the lenalidomide pathway.

  • Cell Lysis:

    • Harvest parental and resistant cells and wash with ice-cold PBS.

    • Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CRBN, IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis:

    • Compare the protein expression levels of CRBN, IKZF1, and IKZF3 between the parental and resistant cell lines. A decrease in CRBN or a lack of degradation of IKZF1/IKZF3 in the presence of this compound in the resistant line would be indicative of the resistance mechanism.

Visualizations

Lenalidomide_Mechanism_of_Action cluster_0 Cell Lenalidomide This compound CRBN CRBN Lenalidomide->CRBN binds IKZF1_IKZF3 IKZF1 / IKZF3 Lenalidomide->IKZF1_IKZF3 recruits CRL4 CRL4 E3 Ligase (CUL4A, DDB1, ROC1) CRBN->CRL4 part of CRBN->IKZF1_IKZF3 recruits Proteasome Proteasome IKZF1_IKZF3->Proteasome Ub Ubiquitin Ub->IKZF1_IKZF3 ubiquitination Degradation Degradation Proteasome->Degradation Apoptosis Cell Death / Apoptosis Degradation->Apoptosis leads to

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_CRBN CRBN-related cluster_Substrate Substrate-related cluster_Downstream Downstream Pathways Resistance Resistance to This compound CRBN_mut CRBN Mutation Resistance->CRBN_mut CRBN_down CRBN Downregulation Resistance->CRBN_down IKZF_mut IKZF1/3 Mutation Resistance->IKZF_mut STAT3 STAT3 Activation Resistance->STAT3 Wnt Wnt/β-catenin Activation Resistance->Wnt

Caption: Key mechanisms of resistance to this compound.

Troubleshooting_Workflow start Observed Resistance to this compound check_IC50 Confirm Resistance: Compare IC50 to Parental start->check_IC50 check_CRBN_exp Analyze CRBN Protein Expression (Western Blot) check_IC50->check_CRBN_exp Resistance Confirmed check_CRBN_seq Sequence CRBN Gene check_CRBN_exp->check_CRBN_seq CRBN Low/Absent check_IKZF_deg Assess IKZF1/3 Degradation (Western Blot with drug) check_CRBN_exp->check_IKZF_deg CRBN Present conclusion Identify Potential Resistance Mechanism check_CRBN_seq->conclusion check_IKZF_seq Sequence IKZF1/3 Genes check_IKZF_deg->check_IKZF_seq Degradation Impaired check_pathways Investigate Downstream Pathways (e.g., pSTAT3) check_IKZF_deg->check_pathways Degradation Normal check_IKZF_seq->conclusion check_pathways->conclusion

References

Technical Support Center: Improving Hydroxy Lenalidomide Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Hydroxy lenalidomide (B1683929).

FAQs: Understanding Hydroxy Lenalidomide's Bioavailability Challenges

Q1: What is this compound and how does it differ from Lenalidomide?

This compound, specifically 5-hydroxy lenalidomide, is a metabolite of the anticancer agent Lenalidomide.[1] It is formed through a minor metabolic process of hydroxylation.[2][3] While structurally similar to Lenalidomide, the addition of a hydroxyl group increases the molecule's polarity. This change can impact its physicochemical properties, such as solubility and permeability, which are critical for oral bioavailability.[4][5]

Q2: What are the primary challenges in formulating this compound for oral delivery?

The primary challenge is likely overcoming poor aqueous solubility and/or permeability to achieve desired therapeutic concentrations. While hydroxylation generally increases water solubility, it can also decrease membrane permeability, creating a trade-off that may hinder overall absorption.[1][5] Like its parent compound, this compound may be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially low permeability.[6]

Q3: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

Several strategies used for poorly soluble drugs can be adapted for this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[7]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.[8][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic and poorly soluble drugs.

  • Co-crystals: Forming co-crystals with a suitable co-former can alter the physicochemical properties of this compound, potentially improving its solubility and dissolution rate.

Q4: How does the mechanism of action of Lenalidomide inform formulation strategies for this compound?

Lenalidomide functions by binding to the E3 ubiquitin ligase complex, leading to the degradation of specific proteins.[3] This intracellular target suggests that achieving sufficient systemic exposure is crucial. Therefore, formulation strategies should focus on maximizing the amount of this compound that reaches the bloodstream to effectively engage its target.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental formulation of this compound.

Problem Potential Cause Troubleshooting Steps
Low Dissolution Rate Poor wettability of the drug powder.- Incorporate a surfactant or a hydrophilic polymer into the formulation.- Reduce particle size through micronization or nanomilling.
Crystalline nature of the drug.- Explore the formation of amorphous solid dispersions with polymers like HPMC or PVP.- Investigate the creation of co-crystals with pharmaceutically acceptable co-formers.
Poor Permeability High polarity due to the hydroxyl group.- Consider the use of permeation enhancers in the formulation.- Evaluate lipid-based delivery systems (e.g., SMEDDS) to facilitate transport across the intestinal membrane.
Formulation Instability Chemical degradation (e.g., oxidation, hydrolysis).- Conduct forced degradation studies to identify degradation pathways.- Incorporate antioxidants or buffering agents to maintain a stable pH environment.[10]
Physical instability (e.g., crystallization of amorphous form).- Screen for a suitable polymer that has strong interactions with this compound to inhibit recrystallization in ASDs.- Control storage conditions (temperature and humidity).
Inconsistent In-Vivo Performance High variability in absorption.- Investigate the impact of food on absorption and consider recommending administration under specific dietary conditions.- Optimize the formulation to ensure consistent drug release.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Materials: this compound, a suitable polymer (e.g., HPMC, PVP), and a volatile organic solvent in which both the drug and polymer are soluble.

  • Procedure:

    • Dissolve a specific ratio of this compound and the chosen polymer in the organic solvent.

    • Remove the solvent under vacuum using a rotary evaporator.

    • Further dry the resulting solid film under vacuum to remove any residual solvent.

    • Collect and pulverize the dried film to obtain the ASD powder.

    • Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Media: Prepare buffers at different pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Procedure:

    • Place the formulated this compound dosage form into the dissolution vessel containing the pre-warmed dissolution medium.

    • Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).

    • Withdraw samples at predetermined time points.

    • Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC.

Protocol 3: Quantification of this compound by RP-HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][11]

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

  • Procedure:

    • Prepare a standard curve with known concentrations of this compound.

    • Inject the prepared samples from the dissolution study or other experiments.

    • Quantify the amount of this compound by comparing the peak area of the sample to the standard curve.

Visualizations

G cluster_formulation Formulation Development Workflow Start Start: Poorly Soluble This compound Physicochem Physicochemical Characterization (Solubility, Permeability) Start->Physicochem Strategy Select Formulation Strategy Physicochem->Strategy ASD Amorphous Solid Dispersion Strategy->ASD Low Solubility Nano Nanoparticle Formulation Strategy->Nano Low Solubility & Permeability Lipid Lipid-Based Formulation Strategy->Lipid High Lipophilicity Formulate Develop Prototype Formulations ASD->Formulate Nano->Formulate Lipid->Formulate InVitro In Vitro Testing (Dissolution, Stability) Formulate->InVitro Optimize Optimize Formulation InVitro->Optimize Suboptimal Results InVivo In Vivo Bioavailability Studies InVitro->InVivo Promising Results Optimize->Formulate InVivo->Optimize Needs Improvement End Lead Formulation Identified InVivo->End Successful

Caption: A workflow for developing and optimizing this compound formulations.

G cluster_pathway Lenalidomide's Mechanism of Action Lenalidomide Lenalidomide/ This compound CRBN Cereblon (CRBN) Lenalidomide->CRBN binds to E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase recruits to IKZF1_3 IKZF1 & IKZF3 (Transcription Factors) E3_Ligase->IKZF1_3 targets Immune Immunomodulatory Effects (T-cell activation) E3_Ligase->Immune also mediates Ubiquitination Ubiquitination IKZF1_3->Ubiquitination undergoes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Apoptosis Myeloma Cell Apoptosis Proteasome->Apoptosis leads to

Caption: Signaling pathway of Lenalidomide's mechanism of action.

References

Validation & Comparative

Validating the Biological Activity of Synthesized Hydroxy Lenalidomide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthesized hydroxy lenalidomide (B1683929), a primary metabolite of the clinically significant immunomodulatory agent, lenalidomide. Due to a lack of extensive published data on the specific biological activities of hydroxy lenalidomide, this guide establishes a comparative analysis against the well-documented activities of the parent compound, lenalidomide. The experimental protocols detailed herein are standard methodologies used to characterize the mechanism of action of lenalidomide and its analogs. These assays are essential for determining if synthesized this compound retains, has altered, or has lost the therapeutic activities of lenalidomide.

Introduction to Lenalidomide's Mechanism of Action

Lenalidomide exerts its therapeutic effects, particularly in multiple myeloma and del(5q) myelodysplastic syndrome, by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, the substrate receptor of the CRL4CRBN complex, lenalidomide induces the ubiquitination and subsequent proteasomal degradation of specific protein targets known as "neosubstrates".[1][3][4][5][6][7][8][9]

In the context of multiple myeloma, the key neosubstrates are the Ikaros family transcription factors, IKZF1 and IKZF3.[1][2][5] The degradation of these proteins is a critical event that leads to the anti-proliferative and immunomodulatory effects of the drug.[1][5] For del(5q) myelodysplastic syndrome, lenalidomide prompts the degradation of casein kinase 1A1 (CK1α).[1] The expression of CRBN is indispensable for the activity of lenalidomide; its absence is a known mechanism of resistance.[3][7][10]

This compound is a metabolite of lenalidomide, though it is found in relatively low concentrations in the bloodstream and urine, constituting less than 5% of the parent drug. The introduction of a hydroxyl group has the potential to significantly alter the compound's interaction with CRBN and its subsequent substrate specificity. For instance, the related metabolite 5-hydroxythalidomide (B1239145) has been shown to degrade certain neosubstrates but not IKZF1, a crucial target for the anti-myeloma effects of this class of drugs. This highlights the importance of experimentally validating the biological activity of synthesized this compound.

Comparative Data Summary

The following table summarizes the known biological activities of lenalidomide and provides a template for the data that should be generated for synthesized this compound.

Biological ActivityLenalidomideSynthesized this compoundAlternative Compounds (for comparison)
Cereblon (CRBN) Binding Binds to the thalidomide-binding pocket of CRBN.Data required.Pomalidomide, Thalidomide (B1683933), CC-885
IKZF1/IKZF3 Degradation Induces potent degradation of IKZF1 and IKZF3 in sensitive cell lines.[1][2][5]Data required.Pomalidomide (potent degrader), Thalidomide (weaker degrader)
Anti-proliferative Activity Inhibits the growth of multiple myeloma cell lines (e.g., MM.1S, H929).[11]Data required.Pomalidomide, Bortezomib, Dexamethasone
Immunomodulatory Effects Enhances T-cell and NK-cell activation; increases IL-2 production.[1][8][12]Data required.Pomalidomide, CC-122

Experimental Protocols

To validate the biological activity of synthesized this compound, a series of in vitro assays should be performed in parallel with lenalidomide as a positive control.

Cereblon Binding Assay

Objective: To determine the binding affinity of synthesized this compound to the CRBN protein.

Methodology: A competitive binding assay using a fluorescently labeled tracer that binds to the CRBN thalidomide-binding domain can be employed.

  • Reagents: Recombinant human CRBN-DDB1 protein complex, a fluorescently labeled CRBN ligand (e.g., fluorescently tagged pomalidomide), synthesized this compound, lenalidomide, and a suitable assay buffer.

  • Procedure:

    • A fixed concentration of the recombinant CRBN-DDB1 complex and the fluorescent tracer are incubated together.

    • Increasing concentrations of unlabeled synthesized this compound or lenalidomide are added to compete for binding with the fluorescent tracer.

    • The change in the fluorescent signal (e.g., fluorescence polarization or TR-FRET) is measured.

    • The IC50 value (the concentration of the compound that inhibits 50% of the tracer binding) is calculated to determine the binding affinity.

IKZF1/IKZF3 Degradation Assay

Objective: To assess the ability of synthesized this compound to induce the degradation of IKZF1 and IKZF3 proteins in a cellular context.

Methodology: Western blotting is a standard method to quantify the levels of specific proteins in cell lysates.

  • Cell Lines: Human multiple myeloma cell lines known to be sensitive to lenalidomide (e.g., MM.1S, H929).

  • Procedure:

    • Cells are treated with a range of concentrations of synthesized this compound, lenalidomide, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

    • Cells are harvested and lysed to extract total protein.

    • Protein concentrations are determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is probed with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).

    • The membrane is then incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • The protein bands are visualized and quantified using a chemiluminescence or fluorescence imaging system. The levels of IKZF1 and IKZF3 are normalized to the loading control.

Anti-proliferative Assay

Objective: To evaluate the effect of synthesized this compound on the proliferation of cancer cells.

Methodology: A cell viability assay, such as the MTT or CellTiter-Glo assay, can be used to measure the number of viable cells after treatment.

  • Cell Lines: Lenalidomide-sensitive multiple myeloma cell lines (e.g., MM.1S, H929).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of synthesized this compound, lenalidomide, or a vehicle control.

    • After a defined incubation period (e.g., 72 hours), the cell viability reagent is added to each well.

    • The absorbance or luminescence is measured using a plate reader.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Immunomodulatory Assay (IL-2 Production)

Objective: To determine if synthesized this compound can stimulate T-cell activation, a key immunomodulatory effect of lenalidomide.

Methodology: An ELISA (Enzyme-Linked Immunosorbent Assay) can be used to measure the concentration of Interleukin-2 (IL-2) in the supernatant of stimulated peripheral blood mononuclear cells (PBMCs).

  • Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Procedure:

    • PBMCs are stimulated with a T-cell activator (e.g., anti-CD3 antibody).

    • The stimulated cells are treated with various concentrations of synthesized this compound, lenalidomide, or a vehicle control.

    • After an incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is quantified using a commercially available IL-2 ELISA kit according to the manufacturer's instructions.

Visualizing Key Pathways and Workflows

To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Lenalidomide/Hydroxy Lenalidomide Action Lenalidomide Lenalidomide or This compound CRBN CRBN Lenalidomide->CRBN Binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of IKZF1_IKZF3 IKZF1 / IKZF3 (Neosubstrates) CRL4->IKZF1_IKZF3 Recruits Proteasome Proteasome IKZF1_IKZF3->Proteasome Targeted to Ub Ubiquitin Ub->IKZF1_IKZF3 Ubiquitination Degradation Degradation Proteasome->Degradation AntiMyeloma Anti-Myeloma Effects (Apoptosis, Cell Cycle Arrest) Degradation->AntiMyeloma Immunomodulation Immunomodulatory Effects (e.g., ↑IL-2) Degradation->Immunomodulation

Caption: Lenalidomide's mechanism of action via the CRL4-CRBN E3 ligase complex.

G cluster_workflow Experimental Workflow for Activity Validation start Synthesized This compound assay1 Cereblon Binding Assay (e.g., TR-FRET) start->assay1 assay2 IKZF1/IKZF3 Degradation (Western Blot) start->assay2 assay3 Anti-proliferative Assay (e.g., MTT) start->assay3 assay4 Immunomodulatory Assay (IL-2 ELISA) start->assay4 data_analysis Data Analysis and Comparison to Lenalidomide assay1->data_analysis assay2->data_analysis assay3->data_analysis assay4->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Workflow for validating the biological activity of synthesized this compound.

By following this comparative guide and executing the outlined experimental protocols, researchers can effectively validate the biological activity of synthesized this compound and determine its potential as a therapeutic agent or research tool. The direct comparison with lenalidomide will provide a clear benchmark for assessing its potency and mechanism of action.

References

An In-Vitro Potency Comparison: Hydroxy Lenalidomide vs. Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro activities of lenalidomide (B1683929) and its metabolite, hydroxy lenalidomide.

This guide provides a detailed comparison of the in-vitro potency and mechanisms of action of lenalidomide and its hydroxylated metabolite, this compound. The information presented is curated from peer-reviewed scientific literature to support research and development efforts in oncology and immunology.

Executive Summary

Lenalidomide is a pivotal immunomodulatory agent with established anti-neoplastic and anti-inflammatory properties. Its mechanism of action is primarily centered on its ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex (CRL4-CRBN). This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key driver of lenalidomide's therapeutic effects in hematological malignancies.

In contrast, information regarding the in-vitro potency and specific cellular effects of this compound is sparse in the current scientific literature. Identified as 5-hydroxy lenalidomide, it is a minor metabolite of lenalidomide, accounting for less than 5% of the parent compound in plasma and excreta following oral administration in humans[1][2]. Studies on the metabolism of lenalidomide indicate that it undergoes minimal biotransformation, with the majority of the drug excreted unchanged[3][4]. Due to the limited available data, a direct in-vitro potency comparison between this compound and lenalidomide is not feasible at this time. This guide will therefore focus on the well-documented in-vitro profile of lenalidomide.

In-Vitro Potency of Lenalidomide

The anti-proliferative activity of lenalidomide has been evaluated across a range of cancer cell lines, particularly those of hematological origin. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its cytotoxic and anti-proliferative potency.

Cell LineCancer TypeIC50 (µM)Reference
KMS-12-BMMultiple Myeloma0.47[5]
MM.1SMultiple Myeloma1.60[5]
L-363Multiple Myeloma2.69[5]
NCI-H929Multiple Myeloma3.28[5]
JJN-3Multiple Myeloma6.35[5]
RPMI-8226Multiple Myeloma8.12[5]
CRO-AP2Diffuse Large B-Cell Lymphoma1.31[5]
JEKO-1Diffuse Large B-Cell Lymphoma5.94[5]
OCI-LY7Diffuse Large B-Cell Lymphoma6.78[5]
MOLM-16Acute Myeloid Leukemia1.68[5]

Signaling Pathways Modulated by Lenalidomide

Lenalidomide exerts its pleiotropic effects by modulating multiple signaling pathways within cancer cells and the tumor microenvironment. The primary mechanism involves the aforementioned interaction with the CRL4-CRBN E3 ubiquitin ligase complex.

G cluster_0 Lenalidomide-Induced Protein Degradation Lenalidomide Lenalidomide CRBN CRBN-CUL4-DDB1-RBX1 E3 Ubiquitin Ligase Lenalidomide->CRBN Binds to and modulates IKZF1_IKZF3 IKZF1 / IKZF3 (Ikaros / Aiolos) CRBN->IKZF1_IKZF3 Targets for ubiquitination Proteasome Proteasomal Degradation IKZF1_IKZF3->Proteasome Ubiquitinated proteins Downstream_Effects Downregulation of c-Myc & IRF4 Inhibition of Myeloma Cell Proliferation Apoptosis Induction Proteasome->Downstream_Effects Leads to

Figure 1. Lenalidomide's primary mechanism of action.

Beyond direct anti-tumor effects, lenalidomide demonstrates significant immunomodulatory activity by co-stimulating T cells and enhancing the activity of Natural Killer (NK) cells. This is achieved through the upregulation of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. Below are representative protocols for assessing the activity of lenalidomide.

Cell Viability Assay (MTT/XTT Assay)

This assay is used to determine the cytotoxic or anti-proliferative effects of a compound.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of lenalidomide (e.g., 0.01 to 100 µM) or vehicle control (e.g., DMSO) for 72-96 hours.

  • Reagent Incubation: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

  • Colorimetric Measurement: The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of lenalidomide and fitting the data to a sigmoidal dose-response curve.

Cytokine Secretion Assay (ELISA)

This protocol measures the immunomodulatory effects of lenalidomide on immune cells.

  • Immune Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are then treated with lenalidomide at various concentrations in the presence or absence of a stimulant (e.g., phytohemagglutinin).

  • Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatant is collected.

  • ELISA Procedure: The concentration of cytokines such as IL-2 and IFN-γ in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines.

G cluster_1 In-Vitro Assay Workflow start Start cell_culture Cell Culture (Cancer Cell Lines or PBMCs) start->cell_culture treatment Treatment with Lenalidomide/Metabolite cell_culture->treatment incubation Incubation (24-96 hours) treatment->incubation endpoint_assay Endpoint Assay (e.g., Viability, Cytokine Secretion) incubation->endpoint_assay data_analysis Data Analysis (e.g., IC50, Cytokine Levels) endpoint_assay->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for in-vitro testing.

Conclusion and Future Directions

Lenalidomide exhibits potent in-vitro anti-proliferative and immunomodulatory effects, primarily through its interaction with the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the degradation of key transcription factors and subsequent downstream anti-cancer effects. While this compound has been identified as a minor metabolite, a significant gap exists in the literature regarding its in-vitro activity and potency. Future research should aim to synthesize and characterize this compound to perform direct comparative studies with the parent compound. Such studies would be invaluable in fully elucidating the complete pharmacological profile of lenalidomide and its metabolites, potentially uncovering new structure-activity relationships and informing the development of next-generation immunomodulatory agents.

References

A Head-to-Head Comparison of Hydroxy Lenalidomide and Thalidomide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of hydroxy lenalidomide (B1683929) and its parent compound, thalidomide (B1683933), for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data and protocols.

At a Glance: Key Differences

FeatureHydroxy Lenalidomide (Lenalidomide)Thalidomide
Primary Mechanism Potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3]Modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][4]
Potency Substantially more potent than thalidomide in preclinical assays.[5][6][7]Less potent than lenalidomide.[7]
Clinical Efficacy Generally associated with higher response rates and longer progression-free survival in multiple myeloma.[5][6][8][9][10]Effective in multiple myeloma, but generally superseded by lenalidomide in many clinical settings.[8][9]
Key Side Effects Myelosuppression (notably neutropenia).[1][5][6]Peripheral neuropathy, sedation, constipation, and a high risk of venous thromboembolism.[1][5][6][11]

Mechanism of Action: A Tale of Two Immunomodulators

Both thalidomide and its more potent analog, lenalidomide, exert their therapeutic effects through a novel mechanism of action: the modulation of the E3 ubiquitin ligase complex containing the protein Cereblon (CRBN).[1][2][3][12] By binding to CRBN, these drugs alter the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[3][12][13]

Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][12][13] The degradation of these proteins is a critical event that leads to the death of myeloma cells.[13] Lenalidomide binds to CRBN more strongly than thalidomide, which contributes to its increased potency in inducing the degradation of these substrates.[3][14]

Beyond their direct tumoricidal effects, both drugs possess immunomodulatory properties. They can enhance T-cell and Natural Killer (NK) cell function, contributing to the overall anti-cancer response.[2][7][15] They also exhibit anti-angiogenic and anti-inflammatory activities.[2][16][17]

cluster_drug_action Drug Action cluster_protein_degradation Protein Degradation Pathway cluster_cellular_effects Cellular Effects Drug Thalidomide or Lenalidomide CRBN Cereblon (CRBN) Drug->CRBN Binds to Immune_Cell T-cell / NK Cell Drug->Immune_Cell Stimulates CRL4 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->CRL4 Part of Neosubstrates Ikaros (IKZF1) & Aiolos (IKZF3) CRL4->Neosubstrates Recruits Ubiquitination Ubiquitination Neosubstrates->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Myeloma_Cell Multiple Myeloma Cell Degradation->Myeloma_Cell Apoptosis Apoptosis Myeloma_Cell->Apoptosis Undergoes Activation Activation & Cytokine Release (IL-2) Immune_Cell->Activation

Mechanism of Action of Thalidomide and Lenalidomide.

Comparative Efficacy in Multiple Myeloma

Clinical data consistently demonstrates the superior efficacy of lenalidomide-based regimens over thalidomide-based regimens for the treatment of newly diagnosed multiple myeloma.

Clinical Trial Data: Lenalidomide/Dexamethasone (B1670325) vs. Thalidomide/Dexamethasone

A retrospective case-control study of 411 patients with newly diagnosed multiple myeloma provides a direct comparison of lenalidomide plus dexamethasone (len/dex) versus thalidomide plus dexamethasone (thal/dex).[5][6]

EndpointLenalidomide/Dexamethasone (n=228)Thalidomide/Dexamethasone (n=183)P-value
Overall Response Rate (≥ Partial Response) 80.3%61.2%< .001
Very Good Partial Response Rate 34.2%12.0%< .001
Median Time to Progression 27.4 months17.2 months.019
Median Progression-Free Survival 26.7 months17.1 months.036
Median Overall Survival Not Reached57.2 months.018

Data adapted from a retrospective study at the Mayo Clinic.[5][6]

Indirect Comparison from Meta-Analysis

An indirect meta-analysis of 11 randomized controlled trials involving 4,162 patients further supports the progression-free survival benefit of lenalidomide.[8][10]

ComparisonHazard Ratio (HR) for Progression-Free Survival95% Confidence Interval (CI)P-value
Lenalidomide vs. Placebo/Observation (post-ASCT) 0.750.67 - 0.85< 0.001
MPR-R vs. MPT-T 0.530.46 - 0.60< 0.001

ASCT: Autologous Stem Cell Transplant; MPR-R: Melphalan-prednisone-lenalidomide followed by lenalidomide maintenance; MPT-T: Melphalan-prednisone-thalidomide followed by thalidomide maintenance.[8][10]

In Vitro Angiogenesis Assays

While both drugs exhibit anti-angiogenic properties, their potency can differ depending on the specific assay.

AssayObservation
HUVEC and B16-F10 Tube Formation Lenalidomide is at least 10-fold more potent than thalidomide.[16]
HUVEC Migration (towards VEGF, bFGF, TNF-α) Thalidomide is more potent than lenalidomide.[16]
Rat Aorta Assay Lenalidomide is more potent.[16]
Human Umbilical Explant Assay Thalidomide is more potent.[16]

These findings suggest that while both drugs interfere with angiogenesis, they may do so through subtly different mechanisms or with varying efficacy in different biological contexts.[16]

Safety and Tolerability Profile

A key differentiator between lenalidomide and thalidomide is their side effect profiles. Lenalidomide is generally considered to have a more favorable non-hematologic toxicity profile.

Adverse Event (Grade 3 or 4)Lenalidomide-based RegimensThalidomide-based RegimensKey Observations
Peripheral Neuropathy Significantly lower incidence.[5][6][18]A major dose-limiting toxicity.[5][6][18]Lenalidomide offers a significant advantage for patients at risk of or with pre-existing neuropathy.[18]
Neutropenia More common.[5][6]Less common.[5][6]Hematologic toxicity is the primary concern with lenalidomide.
Venous Thromboembolism Risk is present.Higher risk reported in some studies.[5][6]Thromboprophylaxis is recommended with both agents.
Discontinuation due to Adverse Events Lower rates of discontinuation.[8][9][10]Higher rates of discontinuation.[8][9][10]Reflects the better overall tolerability of lenalidomide.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of these compounds. Below are outlines of common methodologies.

In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the anti-angiogenic potential of the compounds by measuring their ability to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a basement membrane matrix (e.g., Matrigel).

  • Cells are treated with varying concentrations of thalidomide, lenalidomide, or a vehicle control.

  • After a suitable incubation period (e.g., 18-24 hours), the formation of tube-like structures is visualized by microscopy.

  • The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.

Start Seed HUVECs on Matrigel Treatment Treat with Drug (Thalidomide/Lenalidomide) or Vehicle Control Start->Treatment Incubation Incubate (18-24 hours) Treatment->Incubation Microscopy Visualize Tube Formation Incubation->Microscopy Quantification Quantify Tube Length, Junctions, and Loops Microscopy->Quantification End Compare Results Quantification->End

Workflow for HUVEC Tube Formation Assay.
Clinical Trial Protocol for Newly Diagnosed Multiple Myeloma

Objective: To compare the efficacy and safety of lenalidomide-based versus thalidomide-based therapy.

Study Design: A randomized, controlled clinical trial.

Patient Population: Patients with newly diagnosed multiple myeloma who are not eligible for stem cell transplantation.

Treatment Arms:

  • Arm A (MPT-T): Melphalan, Prednisone, and Thalidomide for a defined number of cycles, followed by thalidomide maintenance.

  • Arm B (MPR-R): Melphalan, Prednisone, and Lenalidomide for a defined number of cycles, followed by lenalidomide maintenance.

Primary Endpoints:

  • Progression-Free Survival (PFS)

Secondary Endpoints:

  • Overall Survival (OS)

  • Overall Response Rate (ORR)

  • Safety and Tolerability (Incidence of adverse events)

  • Quality of Life (QoL)

Assessments:

  • Disease response is assessed according to International Myeloma Working Group (IMWG) criteria.

  • Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • QoL is measured using validated questionnaires (e.g., EORTC QLQ-C30).

Conclusion

The available evidence strongly indicates that while both thalidomide and lenalidomide share a common mechanism of action centered on the modulation of the CRBN E3 ubiquitin ligase, lenalidomide offers significant advantages in terms of potency and clinical efficacy for the treatment of multiple myeloma.[5][6][8][9][10] Furthermore, its more favorable safety profile, particularly the lower incidence of peripheral neuropathy, makes it a more tolerable option for long-term therapy.[5][6][18] These factors have established lenalidomide as a cornerstone of therapy for multiple myeloma, largely supplanting its parent compound, thalidomide, in many clinical settings. Future research will continue to explore the nuances of their biological activities and the development of next-generation immunomodulatory agents.

References

Cross-Validation of Analytical Methods for Hydroxy Lenalidomide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of Hydroxy lenalidomide (B1683929), a primary metabolite of the immunomodulatory drug lenalidomide. The objective is to offer a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Hydroxy Lenalidomide and Analytical Method Validation

Lenalidomide is a crucial therapeutic agent for various hematological malignancies. Its metabolism in humans primarily yields 5-hydroxy-lenalidomide, making the accurate quantification of this metabolite essential for pharmacokinetic, toxicokinetic, and clinical studies. The validation of bioanalytical methods is a regulatory requirement to ensure the reliability, reproducibility, and accuracy of the data. This guide adheres to the principles outlined in the ICH M10 guideline for bioanalytical method validation.[1][2][3][4][5]

Data Presentation: Comparison of Analytical Methods

The performance of HPLC-UV and LC-MS/MS methods for the analysis of this compound is summarized below. The data presented is a synthesis from various validated methods for the parent compound, lenalidomide, and its metabolites, providing a benchmark for what can be expected for this compound-specific assays.

ParameterHPLC-UVLC-MS/MS
Linearity Range 80 - 5200 ng/mL2 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 90 ng/mL2 ng/mL
Accuracy (%) Within ±15% of nominal concentrationWithin ±15% of nominal concentration
Precision (%RSD) ≤15%≤15%
Recovery (%) Typically >80%Typically >85%
Specificity/Selectivity Good, but potential for interference from co-eluting compoundsHigh, based on specific mass transitions

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided to allow for replication and adaptation.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Phosphate buffer: Acetonitrile (55:45 v/v), pH adjusted to 3.5 with phosphoric acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 242 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Sample Preparation (for drug substance):

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.

    • Filter the solution through a 0.45 µm membrane filter before injection.

LC-MS/MS Method

This bioanalytical method is designed for the quantification of this compound in human plasma, offering high sensitivity and selectivity.

  • Chromatographic Conditions:

    • Column: C18 (50 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: 0.1% Formic Acid in Water : Methanol (10:90 v/v)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 3 µL

    • Column Temperature: 35°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Mass Transition for this compound (anticipated): m/z 276.1 → 149.1 (based on the addition of an oxygen atom to the parent lenalidomide molecule)

  • Sample Preparation (Liquid-Liquid Extraction from Plasma):

    • To 200 µL of plasma sample, add an internal standard.

    • Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the cross-validation of this compound analytical methods.

experimental_workflow cluster_method_development Method Development cluster_validation Method Validation (ICH M10) cluster_cross_validation Cross-Validation cluster_application Application HPLC_Dev HPLC-UV Method Development HPLC_Val HPLC-UV Validation HPLC_Dev->HPLC_Val LCMS_Dev LC-MS/MS Method Development LCMS_Val LC-MS/MS Validation LCMS_Dev->LCMS_Val Cross_Val Comparative Analysis of QC Samples HPLC_Val->Cross_Val Method 1 LCMS_Val->Cross_Val Method 2 Study_Samples Analysis of Study Samples Cross_Val->Study_Samples

Caption: Experimental workflow for the cross-validation of analytical methods.

validation_parameters cluster_performance Performance Characteristics cluster_reliability Reliability Characteristics center Method Validation Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity LOQ LOQ/LOD center->LOQ Range Range center->Range Specificity Specificity center->Specificity Robustness Robustness center->Robustness Stability Stability center->Stability Recovery Recovery center->Recovery

Caption: Key parameters for analytical method validation.

References

Reproducibility of Hydroxy Lenalidomide Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of Hydroxy Lenalidomide (B1683929) and its parent compound, Lenalidomide. Due to the limited publicly available data on the direct experimental reproducibility of Hydroxy Lenalidomide, this guide focuses on the well-established data for Lenalidomide and contextualizes the expected performance of this compound based on its metabolic profile.

Executive Summary

Lenalidomide is an immunomodulatory drug with potent anti-neoplastic properties, widely used in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action is primarily mediated through its binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of specific proteins, notably Ikaros (IKZF1) and Aiolos (IKZF3).

This compound is a minor metabolite of lenalidomide, constituting less than 5% of the circulating parent drug levels in plasma and excreta.[1] Current scientific literature suggests that 5-hydroxy-lenalidomide is not expected to significantly contribute to the overall therapeutic activity of lenalidomide based on in vitro pharmacological assays. However, direct comparative experimental data on the biological activity of this compound remains scarce in publicly accessible literature.

This guide presents a comprehensive overview of the experimental data for lenalidomide, including its binding affinity to CRBN, its efficacy in degrading target proteins, and its anti-proliferative activity. Detailed experimental protocols are provided to facilitate the reproducibility of these key experiments. While direct comparative data for this compound is not available, the provided protocols can be adapted to evaluate its activity.

Comparative Data: Lenalidomide

The following tables summarize key quantitative data on the biological activity of lenalidomide.

Table 1: Cereblon (CRBN) Binding Affinity of Lenalidomide

CompoundAssay TypeSystemIC50 / KdReference
LenalidomideTR-FRETRecombinant human CRBNIC50 ≈ 1.5 µM
LenalidomideFluorescence PolarizationRecombinant human CRBN-DDB1Kd ≈ 178 nM

Table 2: Anti-proliferative Activity of Lenalidomide in Multiple Myeloma Cell Lines

Cell LineAssay TypeIncubation TimeIC50Reference
MM.1SMTT Assay72 hours~1 µM
NCI-H929CCK-8 Assay48 hours2.25 µM
U266XTT Assay48 hours9.4 mM (as part of a combination study)[2]
OPM2XTT Assay48 hours1 mM (as part of a combination study)[2]
RPMI 8226XTT Assay48 hours1.85 mM (as part of a combination study)[2]

Note: IC50 values can vary depending on the specific experimental conditions, cell line passage number, and assay method used.

Signaling Pathways and Experimental Workflows

Lenalidomide's Mechanism of Action

Lenalidomide exerts its therapeutic effects by modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors IKZF1 and IKZF3. In certain contexts, such as del(5q) myelodysplastic syndrome, lenalidomide also induces the degradation of Casein Kinase 1α (CK1α).[3]

Lenalidomide_Mechanism cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 CRBN CRBN DDB1->CRBN IKZF1_IKZF3 IKZF1 / IKZF3 (Transcription Factors) CRBN->IKZF1_IKZF3 recruits CK1a CK1α (Casein Kinase 1α) CRBN->CK1a recruits Lenalidomide Lenalidomide Lenalidomide->CRBN binds to Proteasome Proteasome IKZF1_IKZF3->Proteasome ubiquitination & degradation CK1a->Proteasome ubiquitination & degradation Downstream_Effects Downstream Effects: - Anti-proliferative - Immunomodulatory - Apoptosis Proteasome->Downstream_Effects leads to CRBN_Binding_Workflow A 1. Prepare Assay Plate: - Add test compound (e.g., Lenalidomide) - Add fluorescently labeled CRBN ligand (Tracer) B 2. Add Recombinant CRBN: - Dispense purified CRBN protein into wells A->B C 3. Incubation: - Allow binding equilibrium to be reached B->C D 4. Read Plate: - Excite donor fluorophore - Measure donor and acceptor emissions C->D E 5. Data Analysis: - Calculate TR-FRET ratio - Determine IC50 value D->E Degradation_Workflow A 1. Cell Culture and Treatment: - Seed multiple myeloma cells - Treat with varying concentrations of test compound B 2. Cell Lysis: - Harvest cells and prepare protein lysates A->B C 3. Protein Quantification: - Determine protein concentration of lysates B->C D 4. SDS-PAGE: - Separate proteins by size C->D E 5. Western Blotting: - Transfer proteins to a membrane D->E F 6. Immunodetection: - Probe with primary antibodies (anti-IKZF1, anti-IKZF3, loading control) - Incubate with secondary antibodies E->F G 7. Imaging and Analysis: - Visualize protein bands - Quantify band intensity F->G

References

A Comparative Analysis of Hydroxy Lenalidomide Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hydroxy lenalidomide (B1683929) enantiomers. It delves into their anticipated differential activities based on the established pharmacology of the parent compound, lenalidomide, and offers detailed experimental protocols to facilitate further research.

Lenalidomide, a cornerstone in the treatment of multiple myeloma and other hematological malignancies, exists as a racemic mixture of (S)- and (R)-enantiomers.[1] Its mechanism of action is intricately linked to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[2] Upon binding to CRBN, lenalidomide modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] This targeted protein degradation is central to the immunomodulatory and anti-neoplastic effects of the drug.[5]

While lenalidomide is administered as a racemate, its biological activity is predominantly attributed to the (S)-enantiomer. Studies have indicated that the (S)-enantiomer exhibits significantly greater potency in terms of both its anti-cancer and immunomodulatory properties.[6] This stereospecificity is also reflected in its binding affinity to Cereblon, with the (S)-enantiomer demonstrating a stronger interaction.[5] Hydroxylation is a known metabolic pathway for lenalidomide, leading to the formation of 5-hydroxy-lenalidomide. Understanding the stereospecific activities of these hydroxylated metabolites is crucial for a comprehensive understanding of lenalidomide's overall pharmacological profile.

This guide provides a comparative framework for the (R)- and (S)-enantiomers of hydroxy lenalidomide, drawing parallels from the well-documented stereoselectivity of lenalidomide. It also furnishes detailed experimental protocols for key assays to empower researchers to quantitatively assess the biological activities of these specific enantiomers.

Data Presentation: Comparative Performance

Due to the limited availability of public data specifically for this compound enantiomers, the following tables present data for the parent compound, lenalidomide. This information serves as a critical reference point, as the hydroxylated metabolites are expected to exhibit similar stereospecific trends in their biological activities.

Table 1: Comparative Binding Affinity to Cereblon (CRBN)

CompoundBinding Affinity (Kd or IC50 to CRBN)Reference
(S)-LenalidomideMore Potent Binder (qualitative)[5]
(R)-LenalidomideLess Potent Binder (qualitative)[5]
Racemic LenalidomideIC50: ~1-2 µM (in cell extracts)[7]
Racemic LenalidomideKd: 0.6 µM (to CRBN:DDB1 complex)[8]

Table 2: Comparative Efficacy in Neosubstrate Degradation

CompoundTargetPotency (DC50)Reference
(S)-LenalidomideIkaros (IKZF1) & Aiolos (IKZF3)Expected to be more potent[5][6]
(R)-LenalidomideIkaros (IKZF1) & Aiolos (IKZF3)Expected to be less potent[5][6]
Racemic LenalidomideAiolos (IKZF3)DC50: ~1 µM (in MM1S cells)[3]

Table 3: Comparative Anti-proliferative Activity

CompoundCell LinePotency (IC50)Reference
(S)-LenalidomideH929 (Multiple Myeloma)More potent than (R)-enantiomer (qualitative)[6]
(R)-LenalidomideH929 (Multiple Myeloma)Less potent than (S)-enantiomer (qualitative)[6]
Racemic LenalidomideH929 (Multiple Myeloma)IC50: ~10 µM[9]
Racemic LenalidomideVarious Myeloma Cell LinesIC50: 0.15 to 7 µM (in sensitive lines)[10]

Experimental Protocols

To facilitate the direct comparison of this compound enantiomers, the following are detailed methodologies for key experiments.

Cereblon Binding Assay (Fluorescence Polarization)

This assay quantitatively determines the binding affinity of the this compound enantiomers to the Cereblon protein.

Materials:

  • Purified recombinant human Cereblon (CRBN) protein

  • Fluorescently labeled thalidomide (B1683933) analog (e.g., Cy5-thalidomide) as a tracer

  • (R)-hydroxy lenalidomide and (S)-hydroxy lenalidomide

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of each this compound enantiomer in the assay buffer.

  • In the microplate, add a fixed concentration of purified CRBN protein and the fluorescent tracer to each well.

  • Add the serially diluted enantiomers to the wells. Include wells with only CRBN and tracer (positive control) and wells with only tracer (negative control).

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization of each well using the microplate reader.

  • Calculate the IC50 values by plotting the change in fluorescence polarization against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation. The Kd can then be calculated from the IC50 value.

Ikaros (IKZF1) and Aiolos (IKZF3) Degradation Assay (Western Blot)

This assay assesses the ability of the this compound enantiomers to induce the degradation of the neosubstrates Ikaros and Aiolos in a cellular context.

Materials:

  • Human multiple myeloma cell line (e.g., MM.1S, H929)

  • (R)-hydroxy lenalidomide and (S)-hydroxy lenalidomide

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed the multiple myeloma cells in culture plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of each this compound enantiomer for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Harvest the cells and lyse them using the cell lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against Ikaros, Aiolos, and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control.

  • Calculate the DC50 (concentration at which 50% degradation occurs) for each enantiomer by plotting the percentage of protein remaining against the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This assay measures the anti-proliferative effects of the this compound enantiomers on cancer cells.

Materials:

  • Human multiple myeloma cell line (e.g., H929, RPMI-8226)

  • (R)-hydroxy lenalidomide and (S)-hydroxy lenalidomide

  • MTT or MTS reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the myeloma cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a serial dilution of each this compound enantiomer. Include a vehicle-treated control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC50 value for each enantiomer by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

This compound Mechanism of Action cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4A/B CUL4A/B DDB1 DDB1 CUL4A/B->DDB1 Roc1 Roc1 DDB1->Roc1 CRBN CRBN DDB1->CRBN Ikaros (IKZF1) Ikaros (IKZF1) CRBN->Ikaros (IKZF1) Recruits Aiolos (IKZF3) Aiolos (IKZF3) CRBN->Aiolos (IKZF3) Recruits This compound Enantiomer This compound Enantiomer This compound Enantiomer->CRBN Binds Proteasome Proteasome Ikaros (IKZF1)->Proteasome Aiolos (IKZF3)->Proteasome Ubiquitin Ubiquitin Ubiquitin->Ikaros (IKZF1) Ubiquitination Ubiquitin->Aiolos (IKZF3) Ubiquitination Degradation Degradation Proteasome->Degradation Proteasome->Degradation Downstream Effects Anti-Myeloma Activity Immunomodulation Degradation->Downstream Effects Leads to

Caption: Mechanism of action for this compound enantiomers.

Experimental Workflow: Cereblon Binding Assay Start Start Prepare Reagents Prepare serial dilutions of This compound Enantiomers, CRBN, and fluorescent tracer Start->Prepare Reagents Plate Setup Add reagents to 384-well plate Prepare Reagents->Plate Setup Incubation Incubate at RT for 60 min Plate Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data Analysis Calculate IC50 and Kd values Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for the Cereblon binding assay.

Experimental Workflow: Neosubstrate Degradation Assay Start Start Cell Culture Seed and culture multiple myeloma cells Start->Cell Culture Treatment Treat cells with This compound Enantiomers Cell Culture->Treatment Cell Lysis Harvest and lyse cells Treatment->Cell Lysis Protein Quantification Determine protein concentration Cell Lysis->Protein Quantification Western Blot Perform SDS-PAGE and Western Blot for Ikaros/Aiolos Protein Quantification->Western Blot Data Analysis Quantify band intensities and calculate DC50 values Western Blot->Data Analysis End End Data Analysis->End

Caption: Workflow for the neosubstrate degradation assay.

References

Validating Hydroxy Lenalidomide: A Comparison Guide for a Novel Research Tool Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating Hydroxy lenalidomide (B1683929) as a research tool compound. By comparing its biochemical and cellular activities with the well-established Cereblon (CRBN) modulators, lenalidomide and pomalidomide (B1683931), researchers can objectively assess its utility. This document outlines key experiments, presents comparative data for the reference compounds, and provides detailed protocols to enable rigorous evaluation.

Introduction to Hydroxy Lenalidomide and Cereblon Modulators

Lenalidomide and pomalidomide are immunomodulatory drugs (IMiDs) that exert their therapeutic effects by binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][2] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these factors downregulates the transcription of interferon regulatory factor 4 (IRF4) and the oncogene c-Myc, ultimately leading to apoptosis in susceptible cancer cells, such as those in multiple myeloma.[2][3]

This compound, specifically 5-hydroxy-lenalidomide, is a metabolite of lenalidomide.[4] Preliminary in vitro pharmacological assays suggest that this metabolite is not expected to contribute to the therapeutic activity of its parent compound.[5] However, its presence has been correlated with patient response to lenalidomide treatment, suggesting a potential role as a biomarker.[6] To be utilized effectively as a research tool, for instance as a negative control or a biomarker, its lack of activity and distinct properties compared to active IMiDs must be thoroughly characterized.

Comparative Analysis of CRBN Modulators

To validate this compound, its performance in key biochemical and cellular assays should be compared against lenalidomide and pomalidomide. The following tables summarize expected results for the reference compounds based on existing literature.

Table 1: Comparative Biochemical Data

CompoundCRBN Binding Affinity (Kd/IC50)IKZF1 Degradation (DC50)IKZF3 Degradation (DC50)
Lenalidomide ~1-2 µM~100-500 nM~50-200 nM
Pomalidomide ~0.1-0.3 µM~10-50 nM~5-20 nM
This compound To be determinedTo be determinedTo be determined

Table 2: Comparative Cellular Activity

CompoundAnti-proliferative Activity in MM.1S cells (IC50)
Lenalidomide ~50-200 nM
Pomalidomide ~10-50 nM
This compound To be determined

Experimental Protocols for Validation

Rigorous validation of this compound requires standardized experimental protocols. The following sections detail the methodologies for key assays.

Cereblon Binding Assay

Objective: To determine the binding affinity of this compound to the CRBN protein in comparison to lenalidomide and pomalidomide.

Method: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended for its sensitivity and homogeneous format. Commercially available kits, such as the HTRF Cereblon Binding Kit, provide a standardized platform.

Protocol:

  • Reagent Preparation: Prepare a serial dilution of this compound, lenalidomide, and pomalidomide. Prepare the GST-tagged human Cereblon protein, anti-GST antibody labeled with Europium cryptate (donor), and Thalidomide-Red (acceptor) according to the kit manufacturer's instructions.

  • Assay Plate Preparation: Dispense the compound dilutions into a low-volume 384-well white plate.

  • Protein Addition: Add the GST-tagged Cereblon protein to each well.

  • Detection Reagent Addition: Add the pre-mixed HTRF donor and acceptor reagents.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-3 hours).

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blotting for Neosubstrate Degradation

Objective: To assess the ability of this compound to induce the degradation of IKZF1, IKZF3, and downstream targets IRF4 and c-Myc in a cellular context.

Method: Western blotting provides a semi-quantitative analysis of protein levels in cell lysates following compound treatment.

Protocol:

  • Cell Culture and Treatment: Culture a multiple myeloma cell line (e.g., MM.1S) to logarithmic growth phase. Treat the cells with varying concentrations of this compound, lenalidomide, pomalidomide, and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against IKZF1, IKZF3, IRF4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on a multiple myeloma cell line.

Method: A colorimetric assay, such as the MTT or XTT assay, can be used to measure cell viability.

Protocol:

  • Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) into a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Add serial dilutions of this compound, lenalidomide, and pomalidomide to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for the time recommended by the manufacturer to allow for formazan (B1609692) crystal formation.

  • Solubilization (for MTT assay): Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration. Determine the IC50 value from the dose-response curve.

Visualizing the Mechanisms and Workflows

To further clarify the underlying biology and experimental design, the following diagrams illustrate the key pathways and workflows.

IMiD_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_IMiD IMiD cluster_Neosubstrates Neosubstrates cluster_Downstream Downstream Effects CRBN Cereblon (CRBN) IKZF1 IKZF1 CRBN->IKZF1 Recruits IKZF3 IKZF3 CRBN->IKZF3 Recruits CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN IMiD This compound / Lenalidomide / Pomalidomide IMiD->CRBN Binds to IRF4 IRF4 IKZF1->IRF4 Regulate Ub Ub IKZF1->Ub Ubiquitination & Degradation IKZF3->IRF4 Regulate IKZF3->Ub Ubiquitination & Degradation cMyc c-Myc IRF4->cMyc Regulates Apoptosis Apoptosis cMyc->Apoptosis Inhibition leads to

Caption: Mechanism of action of IMiDs.

Validation_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Characterization start Start: Obtain this compound biochem_assays Biochemical Assays start->biochem_assays cell_assays Cellular Assays start->cell_assays crbn_binding CRBN Binding Assay (TR-FRET) degradation Neosubstrate Degradation (Western Blot) data_analysis Data Analysis and Comparison conclusion Conclusion on Utility as Research Tool data_analysis->conclusion crbn_binding->data_analysis viability Cell Viability Assay (MTT/XTT) viability->data_analysis

Caption: Experimental workflow for validating this compound.

Downstream_Signaling IMiD Lenalidomide / Pomalidomide CRBN CRBN IMiD->CRBN Binds to IKZF1_IKZF3 IKZF1 / IKZF3 CRBN->IKZF1_IKZF3 Targets for Degradation Degradation Proteasomal Degradation IKZF1_IKZF3->Degradation IRF4 IRF4 Degradation->IRF4 Leads to decreased cMyc c-Myc IRF4->cMyc Downregulates MM_Survival Multiple Myeloma Cell Survival cMyc->MM_Survival Promotes Apoptosis Apoptosis MM_Survival->Apoptosis Inhibition leads to

Caption: Downstream signaling effects of active IMiDs.

Conclusion

The validation of this compound as a research tool is contingent on a systematic comparison with established CRBN modulators. The experimental protocols and comparative data provided in this guide offer a robust framework for this evaluation. Based on current knowledge, it is anticipated that this compound will exhibit minimal to no activity in CRBN binding, neosubstrate degradation, and anti-proliferative assays. Confirming this lack of activity is crucial for its potential application as a negative control in studies investigating the mechanism of active IMiDs or as a potential biomarker for lenalidomide efficacy. This rigorous validation will ensure its appropriate and effective use within the scientific community.

References

Iberdomide Demonstrates Superior In Vivo Efficacy Over Lenalidomide in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical and clinical data reveals that iberdomide (B608038), a novel cereblon E3 ligase modulator (CELMoD), exhibits enhanced anti-myeloma activity and a greater capacity to overcome resistance compared to lenalidomide (B1683929). This guide provides a detailed comparison of their in vivo efficacy, supported by experimental data and protocols.

Iberdomide represents a significant advancement in the class of therapeutics targeting the cereblon (CRBN) E3 ubiquitin ligase complex.[1] It has shown promise in treating multiple myeloma, particularly in patients who have developed resistance to earlier immunomodulatory agents like lenalidomide.[2] Clinical and preclinical studies indicate that iberdomide's distinct molecular interactions lead to more potent and rapid degradation of target proteins, resulting in superior anti-tumor and immunostimulatory effects.[1][3]

Enhanced Molecular Mechanism of Action

Both iberdomide and lenalidomide exert their anti-myeloma effects by binding to cereblon, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these proteins is central to the anti-proliferative and immunomodulatory activities of these drugs.

However, iberdomide demonstrates a significantly higher binding affinity for cereblon—over 20 times that of lenalidomide and pomalidomide.[3][4] This enhanced affinity translates into a more efficient and potent degradation of Ikaros and Aiolos.[1] Preclinical studies have shown that iberdomide induces faster and more profound degradation of these target substrates compared to lenalidomide.[4] This heightened potency is believed to be a key factor in its ability to overcome resistance in myeloma cells with dysregulated CRBN.[5]

Signaling_Pathway Comparative Mechanism of Action: Iberdomide vs. Lenalidomide cluster_0 Drug Binding and Cereblon Modulation cluster_1 Substrate Degradation cluster_2 Downstream Anti-Myeloma Effects Iberdomide Iberdomide CRBN Cereblon (CRBN) E3 Ligase Complex Iberdomide->CRBN High Affinity (>20x Lenalidomide) Lenalidomide Lenalidomide Lenalidomide->CRBN Standard Affinity Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruitment Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Myeloma_Cell_Apoptosis Myeloma Cell Apoptosis Proteasome->Myeloma_Cell_Apoptosis Increased Immune_Stimulation Immune System Stimulation Proteasome->Immune_Stimulation Enhanced Experimental_Workflow In Vivo Efficacy Assessment Workflow start Start cell_culture Myeloma Cell Culture (e.g., H929) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_vehicle Administer Vehicle (Control) randomization->treatment_vehicle Group 1 treatment_lena Administer Lenalidomide randomization->treatment_lena Group 2 treatment_iber Administer Iberdomide randomization->treatment_iber Group 3 monitor_efficacy Monitor Tumor Volume and Body Weight treatment_vehicle->monitor_efficacy treatment_lena->monitor_efficacy treatment_iber->monitor_efficacy endpoint Endpoint Reached monitor_efficacy->endpoint endpoint->monitor_efficacy No analysis Pharmacodynamic Analysis (Ikaros/Aiolos Degradation) endpoint->analysis Yes end End analysis->end

References

Differential Effects of Hydroxy-Lenalidomide on Various Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), an immunomodulatory agent with potent anti-neoplastic properties, has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action is primarily mediated through its binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins, thereby inducing cancer cell death and modulating the immune system. While lenalidomide is the active therapeutic agent, it undergoes minor metabolism in humans, resulting in the formation of metabolites, including 5-hydroxy-lenalidomide. This guide provides a comparative overview of the known effects of lenalidomide on various cell lines and addresses the current understanding of the biological activity of its hydroxylated metabolite.

Note on Data Availability: Extensive literature searches did not yield specific comparative studies detailing the differential effects of 5-hydroxy-lenalidomide versus lenalidomide on various cell lines. Available information suggests that 5-hydroxy-lenalidomide is a minor metabolite and is not expected to significantly contribute to the overall therapeutic activity of the parent drug[1]. Therefore, this guide will primarily focus on the well-documented effects of lenalidomide, while clearly indicating the lack of available data for its hydroxylated counterpart.

Mechanism of Action: Lenalidomide

Lenalidomide's primary mechanism of action involves its binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] The degradation of these factors is a critical event that underlies both the anti-myeloma and immunomodulatory effects of lenalidomide.

Lenalidomide_Mechanism_of_Action cluster_cell Myeloma Cell Lenalidomide Lenalidomide CRBN CRBN E3 Ligase Complex Lenalidomide->CRBN Binds to IKZF1_IKZF3 IKZF1 / IKZF3 (Transcription Factors) CRBN->IKZF1_IKZF3 Recruits Proteasome Proteasome IKZF1_IKZF3->Proteasome Degradation IRF4 IRF4 IKZF1_IKZF3->IRF4 Regulates Ub Ubiquitin Ub->IKZF1_IKZF3 Ubiquitination Apoptosis Apoptosis Proteasome->Apoptosis Leads to Cell_Growth_Survival Cell Growth & Survival Proteasome->Cell_Growth_Survival Inhibits MYC MYC IRF4->MYC Regulates IRF4->Cell_Growth_Survival MYC->Cell_Growth_Survival

Caption: Lenalidomide binds to the CRBN E3 ligase complex, leading to the ubiquitination and degradation of transcription factors IKZF1 and IKZF3, ultimately resulting in myeloma cell apoptosis.

Anti-Proliferative Effects of Lenalidomide on Myeloma Cell Lines

Lenalidomide exhibits a range of anti-proliferative activities against various multiple myeloma cell lines. The sensitivity to lenalidomide often correlates with the expression levels of CRBN. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for lenalidomide in several commonly used myeloma cell lines.

Cell LineIC50 (µM) of LenalidomideReference
MM.1S0.15 - 3[5][6]
U266Intermediate Response[7]
NCI-H929Sensitive[7]
RPMI-8226>10 (Resistant)[5]
OPM-2Sensitive[7]
KMS-11Sensitive[7]
JIM-3>10 (Resistant)[5]
XG-7>10 (Resistant)[5]

Note: Data for the anti-proliferative effects of 5-hydroxy-lenalidomide on these cell lines is not available in the reviewed literature.

Effects on Downstream Signaling Pathways

The degradation of IKZF1 and IKZF3 by lenalidomide triggers a cascade of downstream signaling events that contribute to its therapeutic effects.

Ikaros and Aiolos Degradation

Lenalidomide treatment leads to a rapid and dose-dependent degradation of IKZF1 and IKZF3 proteins in sensitive multiple myeloma cells.[2][3] This effect is central to its mechanism of action.

Experimental Workflow for Assessing Protein Degradation:

Protein_Degradation_Workflow cluster_workflow Protein Degradation Analysis Cell_Culture Culture Myeloma Cell Lines Treatment Treat with Lenalidomide (or vehicle control) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Detection Secondary Antibody & Chemiluminescent Detection Western_Blot->Detection Antibodies Primary Antibodies: Anti-IKZF1, Anti-IKZF3, Anti-GAPDH (loading control) Antibodies->Western_Blot Analysis Densitometry Analysis Detection->Analysis

Caption: A typical workflow for analyzing lenalidomide-induced degradation of target proteins like IKZF1 and IKZF3 using Western blot.

Modulation of Cytokine Production

Lenalidomide is well-known for its immunomodulatory effects, which include the alteration of cytokine production by various immune cells. These effects contribute to the enhancement of anti-tumor immunity.

CytokineEffect of LenalidomideCell TypeReference
TNF-α InhibitionPeripheral Blood Mononuclear Cells (PBMCs)[8]
Increased mRNA levelsMyeloma Cell Lines[9]
IL-2 Increased ProductionT-cells[8]
IL-6 Decreased SecretionPBMCs[8]
IL-10 Decreased SecretionPBMCs[8]
IFN-γ Increased ProductionT-cells[8]
IL-21 Induced ProductionT-cells[6]

Note: Specific data on the modulation of cytokine production by 5-hydroxy-lenalidomide is not available in the reviewed literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.

  • Cell Seeding: Seed myeloma cell lines (e.g., MM.1S, U266, RPMI-8226) in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with serial dilutions of lenalidomide (and hypothetically, 5-hydroxy-lenalidomide) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software.

Western Blot Analysis for Protein Degradation

This protocol is used to detect changes in the levels of specific proteins following drug treatment.

  • Cell Treatment and Lysis: Treat myeloma cells with lenalidomide or vehicle control for the desired time points (e.g., 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-IKZF1, anti-IKZF3, anti-GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Lenalidomide exerts its potent anti-myeloma and immunomodulatory effects through a well-defined mechanism involving the CRBN-mediated degradation of IKZF1 and IKZF3. This leads to the inhibition of myeloma cell proliferation and the modulation of cytokine production, ultimately enhancing the host's anti-tumor immune response. While 5-hydroxy-lenalidomide is a known metabolite, there is a significant lack of publicly available data directly comparing its biological activity to that of the parent compound. The available information suggests that its contribution to the overall therapeutic effect of lenalidomide is likely minimal. Further research, including the synthesis and comprehensive in vitro and in vivo evaluation of 5-hydroxy-lenalidomide, is necessary to definitively characterize its pharmacological profile and confirm its role, or lack thereof, in the clinical activity of lenalidomide.

References

A Side-by-Side Analysis of Lenalidomide and its Metabolite, Hydroxy Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the well-established immunomodulatory drug, lenalidomide (B1683929), and its hydroxylated metabolite, 5-hydroxy lenalidomide. While extensive data exists for the parent drug, information on its metabolite is limited, reflecting its minor role in the overall pharmacological activity.

Introduction

Lenalidomide, a thalidomide (B1683933) analogue, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2][3][4] Its mechanism of action involves the modulation of the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.[1][2][5][6] Lenalidomide undergoes limited metabolism in humans, with 5-hydroxy-lenalidomide being one of its minor metabolites.[1][7][8][9][10] This guide will synthesize the available data to present a side-by-side comparison of the parent drug and its hydroxylated form.

Chemical and Pharmacokinetic Profile

The pharmacokinetic profiles of lenalidomide and its metabolite, 5-hydroxy lenalidomide, are summarized below. Lenalidomide is rapidly absorbed orally and primarily excreted unchanged in the urine.[1][7][11][12] Hydroxy lenalidomide is a minor metabolite, constituting less than 5% of the parent drug levels in circulation.[1][8][9][10]

ParameterLenalidomide5-Hydroxy Lenalidomide
Chemical Formula C₁₃H₁₃N₃O₃[13]C₁₃H₁₃N₃O₄
Molecular Weight 259.26 g/mol [13]Not explicitly found, but calculable
Mechanism of Action Modulator of the CRL4CRBN E3 ubiquitin ligase, leading to degradation of Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][5][14][15][16][17][18][19][20]Not considered to contribute significantly to therapeutic activity.[7]
Bioavailability High (>90%)[7][11]Not applicable (metabolite)
Time to Peak Plasma Concentration (Tmax) 0.5 to 6 hours[1][3]Not applicable (metabolite)
Plasma Protein Binding Approximately 30%[1][9]Data not available
Metabolism Limited, with minor formation of 5-hydroxy-lenalidomide and N-acetyl-lenalidomide.[1][7][9][10]A metabolite of lenalidomide.
Elimination Half-Life 3-4 hours in healthy subjects.[1][7][9][11][12]Data not available
Route of Elimination Primarily renal, with ~82-90% excreted as unchanged drug in urine.[1][7][9][11][12]Excreted in urine and feces as a minor component.[8][9]

Mechanism of Action: A Tale of a Potent Parent Drug

The primary mechanism of action of lenalidomide is its ability to bind to the cereblon (CRBN) protein, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2][5][6][20] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][5][14][15][16][17][18][19] The degradation of these factors is critical for the anti-myeloma and immunomodulatory effects of lenalidomide.

In contrast, 5-hydroxy lenalidomide is considered a minor metabolite and is not expected to contribute to the therapeutic activity of the parent drug.[7]

Lenalidomide_Mechanism cluster_0 Cell cluster_1 Downstream Effects Lenalidomide Lenalidomide E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase Lenalidomide->E3_Ligase Binds to CRBN CRBN Cereblon (CRBN) CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4 CUL4 CUL4->E3_Ligase ROC1 ROC1 ROC1->E3_Ligase Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) E3_Ligase->Ikaros_Aiolos Recruits Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Undergoes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Anti_Myeloma Anti-Myeloma Effects (Apoptosis, Inhibition of Proliferation) Degradation->Anti_Myeloma Immunomodulation Immunomodulatory Effects (T-cell co-stimulation, IL-2 production) Degradation->Immunomodulation

Caption: Lenalidomide's mechanism of action.

Efficacy and Clinical Use

Lenalidomide, in combination with dexamethasone, is indicated for the treatment of adult patients with multiple myeloma.[1][21] It is also used for other hematological malignancies such as myelodysplastic syndromes and certain types of lymphoma.[2][22][23] Numerous clinical trials have demonstrated its efficacy in improving progression-free survival and overall survival in these patient populations.[4][24][25][26][27]

There is no clinical data available for 5-hydroxy lenalidomide, as it is a minor metabolite with presumed lack of significant clinical activity.

Safety and Tolerability

The safety profile of lenalidomide is well-characterized. Common adverse events include hematologic toxicities such as neutropenia and thrombocytopenia.[21][28][29][30][31] There is also a risk of venous thromboembolism, and prophylaxis is often recommended.[29] Due to its structural similarity to thalidomide, lenalidomide is teratogenic and is available only through a restricted distribution program to prevent embryo-fetal exposure.[1][21][32]

The safety profile of 5-hydroxy lenalidomide has not been independently evaluated due to its low systemic exposure.

Experimental Protocols

Western Blot for Ikaros and Aiolos Degradation

This protocol is a standard method to assess the degradation of Ikaros and Aiolos in response to lenalidomide treatment in a cellular context.

Western_Blot_Workflow A 1. Cell Culture and Treatment - Culture multiple myeloma cell lines (e.g., MM.1S). - Treat cells with varying concentrations of Lenalidomide or DMSO (vehicle control) for a specified time (e.g., 24 hours). B 2. Cell Lysis - Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. A->B C 3. Protein Quantification - Determine protein concentration of the lysates using a BCA assay. B->C D 4. SDS-PAGE - Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). C->D E 5. Protein Transfer - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. D->E F 6. Immunoblotting - Block the membrane to prevent non-specific antibody binding. - Incubate with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin). E->F G 7. Detection - Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). - Add a chemiluminescent substrate and visualize the protein bands using an imaging system. F->G H 8. Analysis - Quantify band intensities to determine the relative levels of Ikaros and Aiolos protein expression, normalized to the loading control. G->H

Caption: Workflow for Western Blot analysis.

Conclusion

The available evidence strongly indicates that lenalidomide is the active pharmacological agent, while 5-hydroxy lenalidomide is a minor metabolite with no significant contribution to its therapeutic effects. The profound impact of lenalidomide on the treatment of multiple myeloma and other hematological malignancies is a direct result of its unique mechanism of action in modulating the CRL4CRBN E3 ubiquitin ligase. Future research will likely continue to focus on the parent drug and the development of novel immunomodulatory agents with improved efficacy and safety profiles.

References

Confirming the Molecular Target of Hydroxy Lenalidomide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hydroxy lenalidomide (B1683929) and its parent compound, lenalidomide, with a focus on their interaction with the molecular target Cereblon (CRBN) and the subsequent downstream effects. While extensive data exists for lenalidomide, confirming its mechanism of action, information on Hydroxy lenalidomide, a minor metabolite, is less comprehensive. This guide summarizes the available data, details relevant experimental protocols, and provides visualizations to clarify the underlying molecular pathways.

Introduction

Lenalidomide is an immunomodulatory agent with potent anti-neoplastic activity, particularly in multiple myeloma. Its mechanism of action is centered on the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3][4][5][6][7][8][9]. Upon binding to CRBN, lenalidomide modulates the substrate specificity of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates"[1][3][5][6][8][9]. The primary neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][3][5][6][8][9]. The degradation of these factors is a key driver of lenalidomide's therapeutic effects.

Comparative Data

The following tables summarize the known information and highlight the data gap for a direct comparison between lenalidomide and this compound.

Table 1: Cereblon Binding Affinity

CompoundTargetAssay TypeBinding Affinity (Kd/Ki/IC50)Reference
Lenalidomide Cereblon (CRBN)Isothermal Titration Calorimetry (ITC)Kd: ~1-2 µM[6]
Surface Plasmon Resonance (SPR)Data varies-
Competitive Binding AssaysIC50: ~1-10 µM[6]
This compound Cereblon (CRBN)Not Publicly AvailableNot Publicly Available-

Table 2: Neosubstrate Degradation

CompoundNeosubstrateAssay TypeDegradation Potency (DC50)Reference
Lenalidomide IKZF1Western Blot / ImmunofluorescenceEffective degradation observed[1][3]
IKZF3Western Blot / ImmunofluorescenceEffective degradation observed[1][3]
This compound IKZF1Not Publicly AvailableNot Publicly Available-
IKZF3Not Publicly AvailableNot Publicly Available-

Signaling Pathway and Mechanism of Action

The binding of lenalidomide to CRBN initiates a cascade of events leading to the degradation of IKZF1 and IKZF3. The following diagram illustrates this signaling pathway.

Lenalidomide Lenalidomide CRL4_CRBN CRL4-CRBN E3 Ligase Lenalidomide->CRL4_CRBN IKZF1_IKZF3 IKZF1 / IKZF3 CRL4_CRBN->IKZF1_IKZF3 Recruits Proteasome Proteasome IKZF1_IKZF3->Proteasome Targeted for Degradation Ub Ubiquitin Ub->IKZF1_IKZF3 Ubiquitination Degraded_IKZF Degraded IKZF1/3 Proteasome->Degraded_IKZF IKZF1_IKZF3_nucleus IKZF1 / IKZF3 Downstream_Genes Downstream Gene Expression (e.g., c-Myc, IRF4) IKZF1_IKZF3_nucleus->Downstream_Genes Represses/Activates Cell_Death Myeloma Cell Death Downstream_Genes->Cell_Death Leads to

Caption: Lenalidomide-induced degradation of IKZF1/IKZF3 pathway.

Experimental Protocols

To quantitatively assess and compare the activity of compounds like lenalidomide and this compound, the following experimental protocols are typically employed.

Cereblon Binding Assays

1. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Methodology:

    • A solution of purified recombinant CRBN protein is placed in the sample cell of the calorimeter.

    • A solution of the test compound (e.g., lenalidomide or this compound) is loaded into the injection syringe.

    • The compound is titrated into the CRBN solution in a series of small injections.

    • The heat change upon each injection is measured and plotted against the molar ratio of the compound to the protein.

    • The resulting binding isotherm is fitted to a binding model to calculate the thermodynamic parameters.

2. Surface Plasmon Resonance (SPR)

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics of the interaction (association and dissociation rates).

  • Methodology:

    • Purified recombinant CRBN is immobilized on a sensor chip.

    • A solution of the test compound is flowed over the chip surface, and the binding is monitored as a change in the SPR signal.

    • A buffer solution is then flowed over the chip to monitor the dissociation of the compound.

    • The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

3. Competitive Binding Assays

  • Principle: These assays measure the ability of a test compound to compete with a known fluorescently labeled or biotinylated ligand for binding to CRBN.

  • Methodology (Fluorescence Polarization Assay):

    • A fluorescently labeled ligand that binds to CRBN is incubated with purified CRBN protein.

    • The test compound is added at various concentrations.

    • The fluorescence polarization of the solution is measured. Displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization.

    • The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is determined.

Neosubstrate Degradation Assays

1. Western Blotting

  • Principle: This technique is used to detect and quantify the levels of specific proteins (IKZF1 and IKZF3) in cell lysates.

  • Methodology:

    • Multiple myeloma cell lines are treated with various concentrations of the test compound for a specified time.

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for IKZF1 and IKZF3, followed by a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of degradation.

2. Immunofluorescence Microscopy

  • Principle: This method allows for the visualization and quantification of protein levels and localization within cells.

  • Methodology:

    • Cells are grown on coverslips and treated with the test compound.

    • Cells are fixed, permeabilized, and incubated with primary antibodies against IKZF1 and IKZF3.

    • Fluorescently labeled secondary antibodies are used to visualize the target proteins.

    • The fluorescence intensity within the cells is quantified using a fluorescence microscope and image analysis software.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the key experiments described above.

cluster_ITC ITC_1 Prepare Purified CRBN and Compound Solutions ITC_2 Load CRBN into Cell and Compound into Syringe ITC_1->ITC_2 ITC_3 Titrate Compound into CRBN ITC_2->ITC_3 ITC_4 Measure Heat Change ITC_3->ITC_4 ITC_5 Plot Binding Isotherm ITC_4->ITC_5 ITC_6 Calculate Kd, ΔH, ΔS ITC_5->ITC_6

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

cluster_WB WB_1 Treat Myeloma Cells with Compound WB_2 Cell Lysis and Protein Quantification WB_1->WB_2 WB_3 SDS-PAGE and Membrane Transfer WB_2->WB_3 WB_4 Antibody Incubation (Primary and Secondary) WB_3->WB_4 WB_5 Chemiluminescent Detection WB_4->WB_5 WB_6 Quantify Band Intensity (IKZF1/IKZF3 Levels) WB_5->WB_6

Caption: Western Blotting Workflow for Degradation Assay.

Conclusion

The molecular target of lenalidomide is unequivocally Cereblon, and its therapeutic efficacy in multiple myeloma is mediated through the CRBN-dependent degradation of the neosubstrates IKZF1 and IKZF3. This compound, a minor metabolite, is not considered to be a significant contributor to the pharmacological activity of the parent drug. This strongly suggests that this compound has a substantially lower affinity for Cereblon and a reduced capacity to induce the degradation of IKZF1 and IKZF3. While direct comparative quantitative data is lacking in the public domain, the established experimental protocols outlined in this guide provide a clear framework for conducting such a head-to-head comparison. Future studies employing these methodologies are necessary to definitively quantify the difference in activity between lenalidomide and its hydroxylated metabolite.

References

Validating Biomarkers for Hydroxy Lenalidomide Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated and emerging biomarkers for predicting patient response to lenalidomide (B1683929), a cornerstone immunomodulatory agent in the treatment of multiple myeloma and other hematological malignancies. While the initial query specified "Hydroxy lenalidomide," the available scientific literature primarily focuses on its parent compound, lenalidomide. The biomarkers and mechanisms discussed herein are considered highly relevant to the therapeutic effects of lenalidomide and its derivatives.

Introduction to Lenalidomide and the Quest for Predictive Biomarkers

Lenalidomide exerts its anti-tumor effects through a multi-faceted mechanism of action, including direct cytotoxicity to malignant cells, immunomodulation, and anti-angiogenic properties.[1][2] A pivotal discovery in understanding its mechanism was the identification of Cereblon (CRBN) as its primary molecular target.[3][4][5] Lenalidomide binds to CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex, thereby modulating its substrate specificity and inducing the degradation of key proteins involved in cancer cell survival and proliferation, such as Ikaros (IKZF1) and Aiolos (IKZF3).[6][7]

Despite its efficacy, a significant portion of patients exhibit primary resistance or develop resistance over time.[8][9] This clinical challenge underscores the critical need for validated biomarkers to identify patients most likely to benefit from lenalidomide therapy, enabling personalized treatment strategies and avoiding unnecessary toxicity. This guide will delve into the most well-established and promising biomarkers, presenting the supporting data and experimental methodologies.

Key Biomarkers for Lenalidomide Response

A variety of biomarkers have been investigated for their ability to predict lenalidomide response. These range from the direct target of the drug to complex gene signatures and immune cell profiles.

Cereblon (CRBN) Expression

As the direct target of lenalidomide, CRBN expression is the most extensively studied biomarker. The rationale is straightforward: the presence of the target is essential for the drug's mechanism of action.

Supporting Data: Several studies have demonstrated a correlation between higher CRBN expression and improved clinical response to lenalidomide in multiple myeloma.[10] Conversely, downregulation or loss of CRBN is a key mechanism of acquired resistance.[4][11] However, the utility of baseline CRBN expression as a definitive predictive biomarker is still debated, with some studies showing a positive correlation and others finding no significant association.[12][13] This discrepancy may be due to a lack of standardized reagents and assays for measuring CRBN levels.[3][5]

Experimental Protocol: Immunohistochemistry (IHC) for CRBN

A validated dual-color IHC assay allows for the specific measurement of CRBN protein levels within tumor cells (CD138-positive plasma cells in multiple myeloma).[14][15]

  • Antigen Retrieval: Heat-induced epitope retrieval is performed on formalin-fixed, paraffin-embedded tissue sections.

  • Primary Antibodies: Sections are incubated with a specific rabbit monoclonal antibody against CRBN (e.g., CRBN65) and a mouse monoclonal antibody against a plasma cell marker like CD138.[14][15]

  • Detection: A dual-color detection system is used to visualize CRBN (e.g., with a brown chromogen) and CD138 (e.g., with a red chromogen) simultaneously.

  • Scoring: The intensity and percentage of CRBN-positive tumor cells are scored, often using an H-score method, to provide a semi-quantitative measure of protein expression.[14]

IMiD-14 Gene Signature

A 14-gene expression signature, termed the "IMiD-14 score," has been developed to predict response to immunomodulatory drugs.[3][16]

Supporting Data: In a retrospective study, patients with a high IMiD-14 score (indicative of resistance) had significantly shorter progression-free survival (PFS) compared to those with a low score.[3][16] The IMiD-14 model was reported to outperform individual biomarkers like CRBN, Ikaros, and Aiolos in predicting survival outcomes.[3]

BiomarkerPatient CohortOutcomeResultReference
IMiD-14 Score Newly diagnosed or relapsed/refractory multiple myeloma3-year Progression-Free Survival (PFS)High Score: 52% vs. Low Score: 85% (HR: 2.51, p<0.0001)[16]
3-year Overall Survival (OS) in validation cohortHigh Score: 38% vs. Low Score: 82% (p<0.001)[4]

Experimental Protocol: Gene Expression Profiling

The IMiD-14 score is determined from gene expression data obtained from purified tumor cells.

  • Sample Collection: Bone marrow aspirates are collected, and malignant plasma cells (e.g., CD138+ cells) are isolated.

  • RNA Extraction and Microarray/RNA-Seq: Total RNA is extracted from the purified cells, and gene expression levels are measured using microarray or RNA sequencing technologies.

  • Score Calculation: The IMiD-14 score is calculated based on the differential expression of the 14 prognostic genes.[16]

Monocarboxylate Transporter 1 (MCT1)

MCT1 has been identified as a predictive marker for response to lenalidomide maintenance therapy in multiple myeloma.[10][17]

Supporting Data: High expression levels of MCT1 were associated with significantly reduced PFS and OS in patients receiving lenalidomide maintenance.[6][10][18] Functional studies have shown that MCT1 overexpression reduces the efficacy of lenalidomide in myeloma cell lines.[6][10]

BiomarkerPatient CohortOutcomeResultReference
MCT1 Expression Multiple myeloma patients on lenalidomide maintenanceProgression-Free Survival (PFS)High Expression: 31.9 months vs. Low Expression: 48.2 months (p=0.03)[6][10]
Overall Survival (OS)High Expression: 75.9 months vs. Low Expression: Not Reached (p=0.001)[6][10]

Experimental Protocol: Gene Expression Analysis

MCT1 expression is typically measured at the mRNA level.

  • Methodology: Gene expression profiling using microarrays or RNA-sequencing of purified tumor cells is the standard approach.[10] Quantitative reverse transcription PCR (qRT-PCR) can also be used for targeted analysis.

Adenosine Deaminase Acting on RNA1 (ADAR1)

ADAR1, an RNA editing enzyme, has been identified as a key factor in suppressing the immune response triggered by lenalidomide, thereby contributing to resistance.[1][19][20][21][22]

Supporting Data: Studies have shown that lenalidomide activates an interferon-mediated cell death pathway, which can be suppressed by ADAR1.[19][21] High ADAR1 expression is correlated with poor survival in patients treated with lenalidomide.[21] Overexpression of ADAR1 in myeloma cell lines reduces sensitivity to lenalidomide.[1][19]

Experimental Protocol: Gene and Protein Expression Analysis

  • Gene Expression: ADAR1 mRNA levels can be quantified using qRT-PCR or RNA sequencing from patient tumor samples.[21]

  • Protein Expression: Western blotting can be used to validate ADAR1 protein levels in cell lines and patient samples.[21]

microRNA-22 (miR-22)

Low expression of miR-22 has been proposed as a potential predictive biomarker for a poor response to lenalidomide.[23][24][25]

Supporting Data: An inverse correlation between MYC (an oncogene) and miR-22 expression has been observed, which is associated with poor outcomes in lenalidomide-treated multiple myeloma patients.[24] Lenalidomide treatment has been shown to increase miR-22 expression, and combining lenalidomide with miR-22 mimics resulted in synergistic cytotoxic activity in preclinical models.[23][24]

Experimental Protocol: miRNA Expression Analysis

  • Methodology: The expression level of miR-22 is measured using a specific qRT-PCR assay for microRNAs from total RNA extracted from tumor cells.

Single Nucleotide Polymorphisms (SNPs)

Germline genetic variations, specifically SNPs, in genes related to drug metabolism and action have been investigated as potential predictive biomarkers.

Supporting Data: In a study of mantle cell lymphoma patients receiving lenalidomide maintenance, polymorphisms in the ABCB1 and VEGF-A genes were associated with significantly higher 3-year PFS rates.[8] Patients carrying the wild-type versions of both genes did not appear to benefit from lenalidomide maintenance.[8]

BiomarkerPatient CohortOutcomeResultReference
ABCB1 Polymorphism Mantle cell lymphoma on lenalidomide maintenance3-year Progression-Free Survival (PFS)Polymorphism: 85% vs. Wild Type: 70% (p=0.047)[8]
VEGF-A Polymorphism Mantle cell lymphoma on lenalidomide maintenance3-year Progression-Free Survival (PFS)Polymorphism: 85% vs. Wild Type: 60% (p=0.0021)[8]

Experimental Protocol: Genotyping

  • Methodology: DNA is extracted from peripheral blood or bone marrow samples, and specific SNPs are identified using genotyping techniques such as PCR-based assays or DNA microarrays.

Visualizing the Pathways and Workflows

To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

Lenalidomide_Signaling_Pathway cluster_drug Drug Action cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Substrates cluster_effects Cellular Effects Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN Binds to Immune_Stimulation T-cell & NK-cell Activation Lenalidomide->Immune_Stimulation Promotes DDB1 DDB1 IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) CRBN->IKZF1_3 Recruits for Ubiquitination CUL4 CUL4 ROC1 ROC1 IRF4 IRF4 IKZF1_3->IRF4 Degradation leads to downregulation of Apoptosis Tumor Cell Apoptosis IKZF1_3->Apoptosis Degradation induces

Lenalidomide Signaling Pathway

Biomarker_Validation_Workflow cluster_patient Patient Cohort cluster_analysis Biomarker Analysis cluster_data Data Analysis and Correlation Patient_Sample Patient Samples (Bone Marrow, Blood) IHC Immunohistochemistry (e.g., CRBN) Patient_Sample->IHC GEP Gene Expression Profiling (e.g., IMiD-14, MCT1, ADAR1) Patient_Sample->GEP miRNA miRNA Analysis (e.g., miR-22) Patient_Sample->miRNA Genotyping SNP Genotyping (e.g., ABCB1, VEGF-A) Patient_Sample->Genotyping Biomarker_Levels Biomarker Levels/ Signature Score IHC->Biomarker_Levels GEP->Biomarker_Levels miRNA->Biomarker_Levels Genotyping->Biomarker_Levels Correlation Statistical Correlation Biomarker_Levels->Correlation Clinical_Outcomes Clinical Outcomes (PFS, OS, Response Rate) Clinical_Outcomes->Correlation

Experimental Workflow for Biomarker Validation

Comparison of Biomarker Utility

BiomarkerTypeValidation StageAdvantagesDisadvantages
CRBN Protein ExpressionClinical (Debated)Direct target, strong biological rationale.Lack of standardized assays, conflicting clinical data.
IMiD-14 Gene SignatureRetrospective ClinicalPotentially higher predictive power than single markers.Requires complex gene expression analysis, needs prospective validation.
MCT1 Gene ExpressionClinicalStrong correlation with survival in maintenance setting.Role in upfront therapy needs further investigation.
ADAR1 Gene ExpressionPreclinical/Early ClinicalNovel mechanism of resistance, potential therapeutic target.Clinical validation is ongoing.
miR-22 microRNA ExpressionPreclinicalPotential to sensitize cells to lenalidomide.Early stage of investigation.
SNPs Germline DNARetrospective ClinicalStable, easily measurable biomarker.Modest effect size, requires validation in larger cohorts.

Conclusion

The validation of predictive biomarkers for lenalidomide response is a dynamic field of research with the potential to significantly impact patient care. While CRBN remains a biomarker of great interest, its clinical utility is hampered by technical challenges. Multi-gene signatures like the IMiD-14 score and other markers such as MCT1, ADAR1, and specific SNPs are emerging as promising tools for patient stratification. Further prospective clinical trials are essential to validate these biomarkers and integrate them into routine clinical practice, ultimately paving the way for a more personalized approach to the treatment of multiple myeloma and other lenalidomide-sensitive malignancies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Hydroxy Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

As a critical component of our commitment to laboratory safety and environmental stewardship, this document provides essential, step-by-step guidance for the proper disposal of hydroxy lenalidomide (B1683929). Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain compliance with regulatory standards for hazardous waste management. Hydroxy lenalidomide, a metabolite of the potent immunomodulatory and antineoplastic agent lenalidomide, must be handled with the same level of caution as the parent compound due to its presumed cytotoxic and teratogenic properties.

Core Principles of this compound Waste Management

All materials contaminated with this compound are classified as hazardous cytotoxic waste. The primary disposal method for this category of waste is high-temperature incineration .[1][2][3][4][5] Under no circumstances should this compound waste be disposed of in standard laboratory trash, sharps containers for biomedical waste, or discharged into the sanitary sewer system.

Operational Plan: Segregation, Collection, and Storage of Waste

1. Waste Segregation at the Point of Generation:

  • Immediate Segregation: All waste contaminated with this compound must be segregated at the source from other waste streams (e.g., regular trash, non-hazardous chemical waste, biohazardous waste).[6]

  • Designated Waste Containers: Use only designated, leak-proof, and puncture-resistant containers specifically labeled for cytotoxic/cytostatic waste. These containers are typically color-coded purple.[2]

2. Types of this compound Waste and Containment:

  • Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves, gowns, and masks, as well as disposable labware (e.g., pipette tips, tubes, flasks) and absorbent pads.

    • Procedure: Place directly into a rigid, purple cytotoxic waste container with a secure lid.

  • Liquid Waste: This includes unused solutions containing this compound, contaminated solvents, and aqueous solutions from experimental procedures.

    • Procedure: Collect in a dedicated, leak-proof, and shatter-resistant container clearly labeled "Hazardous Waste: this compound" and bearing the cytotoxic hazard symbol. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles, syringes, scalpels, and contaminated glassware that can puncture skin.

    • Procedure: Dispose of immediately in a designated purple-lidded sharps container that is puncture-resistant and leak-proof.[2]

3. Labeling and Storage:

  • Clear Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Cytostatic Waste" and the international cytotoxic symbol.[1] The label should also include the date of waste accumulation and the generating laboratory's information.

  • Secure Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials. This area should be clearly marked as a hazardous waste storage site. The storage area should be secure to prevent unauthorized access.[2][7]

Quantitative Data for Disposal and Decontamination

The following table summarizes key quantitative parameters for the disposal and decontamination of this compound waste, based on guidelines for cytotoxic drugs.

ParameterRecommended Value/RangeNotes
Waste Incineration Temperature 800°C - 1200°CHigh-temperature incineration is required to ensure complete destruction of the cytotoxic compounds.[1][2] A temperature of 1100°C is often cited as the standard.[3][4][5]
Waste Storage Temperature Ambient (Room Temperature)Waste should be stored in a secure, well-ventilated area. Refrigeration is not typically required for solid waste.
Decontamination Solution (Primary) 0.5% - 2% Sodium Hypochlorite (B82951)A 1:10 dilution of standard household bleach (5.25-6%) typically yields a suitable concentration.[8][9] Solutions should be freshly prepared.[8]
Decontamination Contact Time Minimum 1 minuteFor surface disinfection. For liquid waste, a minimum contact time of 20 minutes is recommended.[9]
Neutralizing Agent for Bleach 5% Sodium Thiosulfate (B1220275) SolutionUsed to neutralize corrosive sodium hypochlorite after decontamination to protect surfaces.
Neutralization Ratio 2-7 parts Sodium Thiosulfate to 1 part ChlorineThe exact amount can vary with the pH of the water.[10] A ratio of approximately 0.53 grams of sodium thiosulfate per gram of sodium hypochlorite can be used as a starting point.[11]

Experimental Protocol: Decontamination of Non-Disposable Equipment and Surfaces

This protocol details the steps for the chemical deactivation and cleaning of non-disposable items (e.g., glassware, magnetic stir bars) and surfaces (e.g., fume hood work surface, benchtops) contaminated with this compound.

Materials:

  • Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and a face shield.

  • Freshly prepared 0.5% - 2% sodium hypochlorite solution.

  • 5% sodium thiosulfate solution.

  • Absorbent, disposable pads or wipes.

  • Sterile water or deionized water.

  • Appropriately labeled cytotoxic waste containers.

Procedure:

  • Preparation: Ensure all work is performed within a certified chemical fume hood. Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Initial Removal: If there is a significant amount of solid or liquid this compound, carefully remove the excess using absorbent wipes and dispose of them in the cytotoxic waste container.

  • Deactivation: Liberally apply the freshly prepared sodium hypochlorite solution to the contaminated surface or item. Ensure the entire contaminated area is wetted.

  • Contact Time: Allow the sodium hypochlorite solution to remain in contact with the surface for a minimum of one minute to ensure deactivation. For heavily contaminated items, a longer contact time may be necessary.

  • Removal of Deactivating Agent: Using clean absorbent wipes, soak up the sodium hypochlorite solution and dispose of the wipes in the cytotoxic waste container.

  • Neutralization: Apply the 5% sodium thiosulfate solution to the surface to neutralize any residual sodium hypochlorite, which is corrosive to many materials, especially stainless steel.

  • Rinsing: Thoroughly rinse the surface or item with sterile or deionized water. Collect the rinse water as hazardous liquid waste.

  • Final Cleaning: Perform a final cleaning with a laboratory-grade detergent and water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

  • Disposal of PPE: After completing the decontamination procedure, carefully doff all PPE and dispose of it in the designated cytotoxic waste container. Wash hands thoroughly with soap and water.

Mandatory Visualizations

Caption: Logical workflow for the safe disposal of this compound waste.

DecontaminationProtocol A 1. Prepare Workspace & Don PPE B 2. Initial Removal of Gross Contamination A->B C 3. Apply Sodium Hypochlorite (0.5-2%) B->C D 4. Maintain Contact Time (≥1 min) C->D E 5. Remove Hypochlorite with Wipes D->E F 6. Apply Sodium Thiosulfate (5%) to Neutralize E->F G 7. Rinse with Purified Water F->G H 8. Final Clean with Detergent G->H I 9. Air Dry Equipment H->I J 10. Dispose of all Waste & PPE I->J

Caption: Step-by-step experimental workflow for surface decontamination.

References

Essential Safety and Logistical Information for Handling Hydroxy Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must handle Hydroxy lenalidomide (B1683929) with stringent safety protocols due to its potential potency and reproductive toxicity.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE) and Engineering Controls

When handling Hydroxy lenalidomide, a combination of personal protective equipment and engineering controls is crucial to minimize exposure. The selection of appropriate PPE and controls should be based on a site-specific risk assessment.[2]

Engineering Controls:

  • Primary Containment: Whenever possible, handle this compound within a containment device such as a laboratory fume hood, a Class II laminar flow biological safety cabinet, or an isolator.[1][3] These enclosed systems provide the primary barrier against aerosol or dust generation.

  • Ventilation: Ensure good general ventilation in the laboratory.[1] Local exhaust ventilation can also be used to direct airflow away from the operator.[3][4] Airflow within the facility should be single-pass to prevent cross-contamination, and exhaust air should be filtered.[3]

  • Airlocks and Negative Pressure: For facilities handling larger quantities or conducting procedures with a higher risk of aerosolization, dedicated manufacturing suites with appropriate air handling systems and room pressurization, such as airlocks and negative pressure rooms, are recommended to prevent the uncontrolled release of the substance.[4][5]

Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is required when handling this compound.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested gloves is required.[6]To provide a barrier against skin contact. Changing gloves immediately if contaminated is crucial.[6]
Eye Protection Safety glasses with side shields, splash goggles, or a face shield.[2][6]To protect the eyes from splashes or airborne particles.
Lab Coat/Gown A disposable, cuffed gown that is resistant to permeability by hazardous drugs.[6]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary, especially when handling powders or if there is a risk of aerosol generation.[2][7] A powered air-purifying respirator (PAPR) may be required for higher-risk activities.[4]To prevent inhalation of the compound.

II. Step-by-Step Handling Procedures

Adherence to strict procedural guidelines is paramount to ensure safety.

1. Preparation and Weighing:

  • Pre-planning: Before starting any work, obtain and read all safety precautions.[1]

  • Designated Area: Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a containment glove box, to prevent contamination of the general laboratory space.[3]

  • Weighing: When weighing the compound, use a balance inside a ventilated enclosure. Use disposable weighing boats or papers to minimize contamination of the balance.

2. Dissolving and Solution Handling:

  • Closed Systems: Utilize closed-system solution and solid transfers whenever feasible to minimize the risk of exposure.[3]

  • Careful Handling: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Labeling: Clearly label all containers with the compound name and relevant hazard warnings.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the handling area.[1][2]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Personal Protection: Before cleaning the spill, don the appropriate PPE, including respiratory protection.[7]

  • Containment: For dry spills, carefully shovel or sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[2][8] For liquid spills, absorb the material with an inert absorbent material and collect it using non-sparking tools.[2]

  • Cleaning: Clean the contaminated area thoroughly.[2]

IV. Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be segregated as hazardous waste.

  • Containers: Place all contaminated waste in clearly labeled, sealed containers.[8] Used syringes, needles, and other sharps should be placed directly into an approved sharps container without being crushed, clipped, or recapped.[8]

  • Disposal Method: Dispose of this compound waste through an approved waste disposal plant or a licensed hazardous waste management company.[1] The primary method of disposal should be high-temperature incineration.[9] Do not flush the compound into the surface water or sanitary sewer system.[2] For non-flush list medicines in a household setting, the FDA recommends mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed plastic bag, and then disposing of it in the trash.[10]

V. Emergency Procedures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[1][11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1][7]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[1][12]

In all cases of exposure, seek immediate medical advice and show the Safety Data Sheet to the attending physician.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select & Don Appropriate PPE RiskAssessment->SelectPPE PrepWorkstation Prepare Containment Workstation SelectPPE->PrepWorkstation Weighing Weigh Compound PrepWorkstation->Weighing Dissolving Prepare Solution Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate SegregateWaste Segregate Contaminated Waste Decontaminate->SegregateWaste DisposeWaste Dispose via Approved Channels SegregateWaste->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Spill Spill Occurs SpillResponse Initiate Spill Response Protocol Spill->SpillResponse Exposure Personnel Exposure FirstAid Administer First Aid Exposure->FirstAid MedicalAttention Seek Medical Attention FirstAid->MedicalAttention

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy lenalidomide
Reactant of Route 2
Hydroxy lenalidomide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.